6-Chloro-5-methylpyrimidine-4-carboxylic acid
Description
The exact mass of the compound 6-Chloro-5-methylpyrimidine-4-carboxylic acid is 172.0039551 g/mol and the complexity rating of the compound is 165. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Chloro-5-methylpyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-methylpyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-5-methylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-3-4(6(10)11)8-2-9-5(3)7/h2H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYXDFPPBBYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717776 | |
| Record name | 6-Chloro-5-methylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933702-12-6 | |
| Record name | 6-Chloro-5-methylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-5-methylpyrimidine-4-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-Chloro-5-methylpyrimidine-4-carboxylic acid (CAS No: 933702-12-6), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a substituted pyrimidine, this molecule serves as a versatile building block for the synthesis of complex bioactive agents.[1] This document moves beyond a simple recitation of data points to offer an in-depth examination of the structural attributes that dictate the compound's acidity, solubility, spectral characteristics, and stability. By grounding theoretical predictions with established analytical protocols, this guide aims to equip researchers with the foundational knowledge required for the effective handling, characterization, and strategic utilization of this important chemical intermediate.
Introduction: The Pyrimidine Core in Modern Chemistry
The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically significant molecules, including nucleobases and numerous therapeutic agents.[2] The strategic functionalization of this ring system allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and pharmacokinetic profile. 6-Chloro-5-methylpyrimidine-4-carboxylic acid is a prime example of such a functionalized building block. Its structure features a carboxylic acid group for amide coupling or salt formation, a chloro substituent that can act as a leaving group in nucleophilic substitution reactions, and a methyl group that influences steric interactions and lipophilicity.[1] Understanding the intrinsic physicochemical properties of this molecule is, therefore, the critical first step in its successful application in the synthesis of novel chemical entities.
Chemical Identity and Structural Properties
A precise understanding of the compound's identity is paramount for any scientific investigation. The key identifiers and structural properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-Chloro-5-methylpyrimidine-4-carboxylic acid | N/A (Systematic) |
| CAS Number | 933702-12-6 | [3] |
| Molecular Formula | C₆H₅ClN₂O₂ | [4] |
| Molecular Weight | 172.57 g/mol | [4] |
| Canonical SMILES | CC1=C(C(=O)O)N=CN=C1Cl | N/A (Chem-Info) |
| InChIKey | WKVFRUIYIXKKFO-UHFFFAOYSA-N | [4] |
Core Physicochemical Characteristics
The interplay of the pyrimidine ring, the carboxylic acid, the chloro group, and the methyl group defines the compound's behavior in chemical and biological systems.
Acidity and Ionization State (pKa)
The acidity of the carboxylic acid group is the most influential physicochemical parameter, governing the compound's solubility and its ability to interact with biological targets. The pKa value is significantly influenced by the electron-withdrawing nature of the nitrogen-containing pyrimidine ring and the adjacent chloro atom.
The ionization state of the molecule is directly dependent on the pH of the surrounding medium, a relationship visualized in the diagram below.
Caption: Acid-base equilibrium of the carboxylic acid group.
Solubility Profile
The solubility of 6-Chloro-5-methylpyrimidine-4-carboxylic acid is dichotomous, reflecting its dual polar and non-polar characteristics.
-
Aqueous Solubility: The presence of the carboxylic acid group and nitrogen atoms allows for hydrogen bonding with water. However, the overall molecule is relatively non-polar. Its solubility in water is expected to be slight but will increase significantly in alkaline solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide) due to the formation of the more soluble carboxylate salt.[6]
-
Organic Solubility: The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, which can solvate both the polar carboxylic acid group and the heterocyclic ring system.
Physical and Thermal Properties
-
Appearance: Similar chlorinated pyrimidine compounds are described as white or off-white crystalline solids.[6]
-
Melting Point: A defined melting point is indicative of purity. While the exact value for this specific isomer is not listed in the search results, related compounds like 6-amino-5-chloropyrimidine-4-carboxylic acid have a high melting point (approx. 292-296°C), suggesting strong intermolecular forces in the crystal lattice, such as hydrogen bonding between carboxylic acid groups.[6]
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of the compound. The expected spectral features are outlined below.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying key functional groups.[7]
-
O-H Stretch: A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid O-H group.[7][8]
-
C=O Stretch: A strong, sharp absorption peak is anticipated between 1700-1725 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.[8]
-
C=N and C=C Stretches: Medium to strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the pyrimidine ring stretches.
-
C-Cl Stretch: A peak in the 600-800 cm⁻¹ region would indicate the presence of the carbon-chlorine bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[9][10]
-
¹H NMR:
-
-COOH Proton: A highly deshielded singlet, typically appearing far downfield (>10 ppm), which may be broad.
-
Pyrimidine Proton: A singlet for the lone proton on the pyrimidine ring. Its chemical shift would be influenced by the adjacent nitrogen and chlorine atoms, likely appearing in the 8-9 ppm range.
-
-CH₃ Protons: A singlet for the methyl group protons, expected to appear in the 2.0-2.5 ppm range.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): Expected in the 160-180 ppm region.[7]
-
Pyrimidine Ring Carbons: Multiple signals are expected in the aromatic/heteroaromatic region (approx. 120-160 ppm). The carbons bonded to chlorine and nitrogen will be significantly affected.
-
Methyl Carbon (-CH₃): An upfield signal, typically in the 15-25 ppm range.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak would be observed. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) separated by 2 m/z units, with a characteristic intensity ratio of roughly 3:1. This is a definitive signature for a monochlorinated compound.
-
Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group (-45 Da) and the chlorine atom (-35 or -37 Da).[7]
Experimental Protocol: Determination of pKa via Potentiometric Titration
This protocol describes a self-validating system for accurately determining the acid dissociation constant (pKa). The causality behind each step is explained to ensure experimental integrity.
Principle: A solution of the acidic compound is titrated with a strong base of known concentration (e.g., NaOH). The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated acid (R-COOH) and the deprotonated conjugate base (R-COO⁻) are equal.
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
-
Preparation:
-
Accurately weigh approximately 0.1 mmol of 6-Chloro-5-methylpyrimidine-4-carboxylic acid. Rationale: An accurate mass is crucial for calculating the theoretical equivalence point.
-
Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., methanol) and dilute with deionized water to a final volume of 50 mL. Rationale: Using a co-solvent ensures the compound remains dissolved throughout the titration.
-
Calibrate a pH meter using at least two standard buffers (e.g., pH 4.00 and 7.00). Rationale: Ensures accurate pH measurements, the core data of the experiment.
-
-
Titration:
-
Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Using a burette, add standardized ~0.1 M NaOH solution in small increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.
-
Continue this process until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point volume (Veq).
-
Determine the half-equivalence point volume (Veq/2).
-
Locate the pH on the original titration curve that corresponds to the half-equivalence point volume. This pH value is the experimental pKa.
-
Stability, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the compound.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.[11] For related compounds, storage under an inert atmosphere at 2-8°C is recommended.
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]
-
Safety: While specific toxicity data for this isomer is limited, similar chloro-pyrimidine derivatives are classified as harmful if swallowed or inhaled, and may cause skin and serious eye irritation.[13] Standard laboratory safety practices should be strictly followed.[6][12]
Conclusion
6-Chloro-5-methylpyrimidine-4-carboxylic acid is a strategically designed chemical intermediate whose utility is dictated by its distinct physicochemical properties. Its acidity, predictable solubility, and characteristic spectroscopic signatures provide researchers with the necessary parameters for its effective use in synthetic chemistry. The protocols and analyses presented in this guide offer a robust framework for the characterization and handling of this compound, enabling its confident application in the pursuit of novel molecular discovery.
References
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ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-2-methylpyrimidine-4-carboxylic acid. Retrieved from
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Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Master Organic Chemistry. (2016). IR Spectroscopy: 4 Practice Problems. Retrieved from [Link]
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ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]
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J Michelle Leslie. (2020). IR/NMR example 3. Retrieved from [Link]
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Nowick, J. S. (n.d.). Organic Spectroscopy Problems. Retrieved from [Link]
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Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 6-Amino-5-chloropyrimidine-4-carboxylic Acid. Retrieved from [Link]
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Wikipedia. (n.d.). Nitrate chlorides. Retrieved from [Link]
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Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-methylpyrimidine. Retrieved from [Link]
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Semantic Scholar. (2021). Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids. Retrieved from [Link]
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BuyersGuideChem. (n.d.). 6-Chloro-5-methylpyrimidine-4-carboxylic acid suppliers and producers. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4-methylpyrimidine-5-carboxylic acid. Retrieved from [Link]
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Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
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spectroscopic data (NMR, IR, MS) for 6-Chloro-5-methylpyrimidine-4-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-5-methylpyrimidine-4-carboxylic Acid
Introduction
6-Chloro-5-methylpyrimidine-4-carboxylic acid (CAS No. 933702-12-6) is a substituted pyrimidine derivative that serves as a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic placement of a chloro group, a methyl group, and a carboxylic acid on the pyrimidine core provides multiple reaction sites for synthetic elaboration, making it an important intermediate for the development of novel pharmaceutical agents and functional materials.
This guide provides a comprehensive analysis of the key spectroscopic data required for the unambiguous identification and structural confirmation of this compound. As direct experimental spectra are not always consolidated in a single source, this document synthesizes predictive data based on foundational spectroscopic principles with field-proven insights, establishing a reliable analytical framework for researchers. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing not only data interpretation but also the causality behind the spectral features and robust protocols for data acquisition.
Molecular Structure and Spectroscopic Blueprint
The structural features of 6-Chloro-5-methylpyrimidine-4-carboxylic acid dictate its unique spectroscopic signature. The aromatic pyrimidine ring, substituted with an electron-withdrawing chlorine atom and carboxyl group, and an electron-donating methyl group, creates a distinct electronic environment that is interrogated by the following techniques:
-
NMR Spectroscopy will elucidate the connectivity and chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the pyrimidine ring.
-
IR Spectroscopy will identify the key functional groups, most notably the carboxylic acid moiety through its characteristic O-H and C=O stretching vibrations.
-
Mass Spectrometry will confirm the molecular weight and elemental composition, with the chlorine atom providing a distinctive isotopic pattern.
Caption: Molecular structure of 6-Chloro-5-methylpyrimidine-4-carboxylic acid with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of the molecule. Due to the acidic nature of the carboxylic acid proton, a solvent like DMSO-d₆ is recommended as it allows for the observation of exchangeable protons.
¹H NMR Analysis
Expertise & Experience: The ¹H NMR spectrum is expected to be simple and highly informative. Three distinct signals are predicted, corresponding to the three different proton environments in the molecule.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It will appear far downfield, typically as a broad singlet due to hydrogen bonding and chemical exchange.
-
Pyrimidine Ring Proton (H2): This proton is attached to an sp²-hybridized carbon and is influenced by the two adjacent electronegative nitrogen atoms in the aromatic ring. This strong deshielding effect will shift its signal significantly downfield.
-
Methyl Protons (-CH₃): These protons are attached to an sp³-hybridized carbon, which is bonded to the pyrimidine ring. They will appear in the aliphatic region, shifted slightly downfield from a typical alkane methyl group due to the influence of the aromatic ring.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |
|---|---|---|---|---|
| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH | Highly acidic proton, subject to hydrogen bonding and exchange. |
| ~9.0 | Singlet | 1H | H2 | Deshielded by two adjacent electronegative nitrogen atoms in the heteroaromatic ring. |
| ~2.6 | Singlet | 3H | -CH₃ | Attached to the aromatic pyrimidine ring. |
¹³C NMR Analysis
Expertise & Experience: The proton-decoupled ¹³C NMR spectrum should display six unique signals, one for each carbon atom in the molecule. The chemical shifts are governed by hybridization and the electronic environment.[1][2]
-
Carboxyl Carbon (-COOH): This carbonyl carbon is highly deshielded and will appear furthest downfield.[3]
-
Pyrimidine Ring Carbons (C2, C4, C5, C6): These sp²-hybridized carbons resonate in the aromatic region. Carbons directly bonded to electronegative atoms (N, Cl) like C2, C4, and C6 will be more deshielded and appear further downfield than C5.[4][5]
-
Methyl Carbon (-CH₃): This sp³-hybridized carbon will be the most shielded and appear furthest upfield.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Causality |
|---|---|---|
| ~165 | C (COOH) | sp² carbonyl carbon, highly deshielded. |
| ~162 | C6 | Attached to both a nitrogen and a chlorine atom. |
| ~159 | C2 | Positioned between two electronegative nitrogen atoms. |
| ~157 | C4 | Attached to two nitrogen atoms and the carboxyl group. |
| ~120 | C5 | Attached to the methyl group; less deshielded than other ring carbons. |
| ~15 | C (-CH₃) | sp³ hybridized carbon, appears in the aliphatic region. |
Experimental Protocol: NMR Data Acquisition
Trustworthiness: This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation: Accurately weigh 10-20 mg of 6-Chloro-5-methylpyrimidine-4-carboxylic acid for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[6]
-
Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by gentle vortexing. The use of DMSO-d₆ is crucial for observing the labile carboxylic acid proton.
-
Filtration and Transfer: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.
-
Data Acquisition:
-
Locking: Lock the spectrometer field on the deuterium signal of the DMSO-d₆.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.[7]
-
Tuning: Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquisition: Acquire the spectrum using standard parameters. For ¹H NMR, 8-16 scans are typically sufficient. For ¹³C NMR, a longer acquisition time with several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio.[7][8]
-
Infrared (IR) Spectroscopy
Expertise & Experience: The IR spectrum provides a rapid and definitive confirmation of the molecule's key functional groups. The most prominent features will arise from the carboxylic acid moiety.
-
O-H Stretch: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state. This results in an exceptionally broad and strong absorption band for the O-H stretch, often spanning from 3300 cm⁻¹ down to 2500 cm⁻¹, which can obscure the C-H stretching signals.[9][10][11]
-
C=O Stretch: A very strong and sharp absorption corresponding to the carbonyl stretch of the carboxylic acid will be present. Its position is influenced by conjugation with the pyrimidine ring.[3]
-
C=N / C=C Stretches: The pyrimidine ring will exhibit a series of medium to strong absorptions in the 1600-1450 cm⁻¹ region due to C=C and C=N bond stretching.[12]
-
C-Cl Stretch: The carbon-chlorine stretch will appear in the fingerprint region, typically below 800 cm⁻¹.
Predicted IR Data (ATR-FTIR)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (H-bonded) |
| ~2950 | Weak-Medium | C-H Stretch | Methyl (-CH₃) |
| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| 1600 - 1450 | Medium-Strong | C=C and C=N Stretch | Pyrimidine Ring |
| 1320 - 1210 | Medium | C-O Stretch | Carboxylic Acid |
| ~920 | Medium, Broad | O-H Bend (out-of-plane) | Carboxylic Acid Dimer |
| ~780 | Medium | C-Cl Stretch | Chloroalkene |
Experimental Protocol: ATR-FTIR Data Acquisition
Trustworthiness: Attenuated Total Reflectance (ATR) is a modern, reliable method requiring minimal sample preparation.[13][14]
-
Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[15]
-
Sample Application: Place a small amount (a few milligrams) of the solid 6-Chloro-5-methylpyrimidine-4-carboxylic acid powder directly onto the center of the ATR crystal.
-
Apply Pressure: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.[15]
-
Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to produce a spectrum with an excellent signal-to-noise ratio.
-
Cleaning: After analysis, raise the press arm and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The presence of a chlorine atom provides a highly characteristic isotopic signature.
Molecular Formula: C₆H₅ClN₂O₂ Monoisotopic Mass: 172.0039 Da
-
Molecular Ion Peak (M⁺·): The key diagnostic feature will be the molecular ion cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), two peaks will be observed:
-
[M]⁺· at m/z 172.0: Corresponding to the molecule containing ³⁵Cl.
-
[M+2]⁺· at m/z 174.0: Corresponding to the molecule containing ³⁷Cl. The intensity ratio of these peaks will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom.
-
-
Fragmentation Pathways: Energetic ionization (like Electron Ionization, EI) will cause the molecular ion to fragment. For carboxylic acids, characteristic losses include the hydroxyl radical (·OH) and the carboxyl radical (·COOH).[16] Loss of the chlorine radical (·Cl) is also a probable fragmentation pathway.[17][18]
Predicted Mass Spectrometry Data (EI-MS)
| m/z (for ³⁵Cl) | Relative Intensity | Assignment |
|---|---|---|
| 174 | ~32% of M⁺· | [M+2]⁺· Isotope Peak |
| 172 | Base Peak | [M]⁺· Molecular Ion |
| 155 | Medium | [M - OH]⁺ |
| 137 | Medium | [M - Cl]⁺ |
| 127 | Strong | [M - COOH]⁺ |
Visualization of Key Fragmentation Pathways
Caption: Predicted major fragmentation pathways for 6-Chloro-5-methylpyrimidine-4-carboxylic acid in EI-MS.
Experimental Protocol: ESI-MS Data Acquisition
Trustworthiness: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, often yielding a strong signal for the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[19]
-
Dilution: Create a dilute working solution by taking ~10 µL of the stock solution and diluting it into 1 mL of the analysis solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode). The final concentration should be in the low micromolar range (0.5-5 µM).[20][21]
-
Filtration: If any precipitate is observed, the solution must be filtered through a 0.22 µm syringe filter to prevent clogging of the ESI needle.[19]
-
Infusion: Load the sample into a syringe and place it on a syringe pump connected to the ESI source. Infuse the sample at a low flow rate (e.g., 5-10 µL/min).
-
Ionization and Analysis:
-
Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.
-
Acquire the mass spectrum in either positive ion mode (to detect [M+H]⁺ at m/z 173/175) or negative ion mode (to detect [M-H]⁻ at m/z 171/173).
-
The mass analyzer will separate the ions based on their mass-to-charge ratio, and the detector will record the signal.[22][23]
-
Conclusion
The structural elucidation of 6-Chloro-5-methylpyrimidine-4-carboxylic acid is reliably achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the precise arrangement of atoms in the carbon-hydrogen framework. IR spectroscopy provides definitive evidence of the critical carboxylic acid functional group. Finally, mass spectrometry confirms the molecular weight and the presence of a single chlorine atom via its characteristic isotopic pattern. Together, these spectroscopic data points form a comprehensive and self-validating analytical package, providing researchers with the necessary confidence in the identity and purity of this important chemical intermediate.
References
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Chimichi, S., et al. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Available at: [Link]
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Chimichi, S., et al. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]
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University of Calgary. (n.d.). IR: carboxylic acids. University of Calgary Chemistry. Available at: [Link]
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ResearchGate. (n.d.). ¹H NMR and ¹³C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate. Available at: [Link]
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Denecker, M., et al. (n.d.). Protocol device used for FTIR-ATR spectroscopy. ResearchGate. Available at: [Link]
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MDPI. (n.d.). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available at: [Link]
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Rutgers University-Newark. (n.d.). Electrospray Ionization (ESI) Instructions. Rutgers-Newark Chemistry. Available at: [Link]
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. Bruker. Available at: [Link]
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Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. Available at: [Link]
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Química Orgánica. (n.d.). IR Spectrum: Carboxylic Acids. Química Orgánica. Available at: [Link]
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Navigating the Solubility Landscape of 6-Chloro-5-methylpyrimidine-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
6-Chloro-5-methylpyrimidine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of targeted therapeutics. A thorough understanding of its solubility characteristics in various common laboratory solvents is paramount for its effective utilization in synthesis, purification, formulation, and biological screening. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 6-Chloro-5-methylpyrimidine-4-carboxylic acid. In the absence of extensive experimental data in publicly available literature, this guide integrates predicted physicochemical properties with established principles of solubility to offer a robust framework for researchers. It further details validated experimental protocols for both qualitative and quantitative solubility determination, empowering scientists to generate reliable data tailored to their specific applications.
Introduction: The Pivotal Role of Solubility in Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with numerous challenges, with solubility being one of the most fundamental and often underestimated hurdles. For a synthetic building block like 6-Chloro-5-methylpyrimidine-4-carboxylic acid, its solubility profile dictates the choice of reaction media, influences reaction kinetics and yield, and is a critical determinant in the feasibility of purification techniques such as crystallization. In the subsequent stages of drug development, the aqueous solubility of a molecule and its derivatives profoundly impacts bioavailability, formulation strategies, and ultimately, therapeutic efficacy.
This guide is structured to provide a holistic understanding of the solubility of 6-Chloro-5-methylpyrimidine-4-carboxylic acid. We will first delve into its core physicochemical properties, which are the primary determinants of its solubility behavior. Subsequently, a theoretical framework will be presented to predict its solubility in different classes of solvents. The cornerstone of this guide is the detailed experimental protocols, designed to be self-validating and to provide researchers with the tools to empirically determine solubility.
Physicochemical Properties of 6-Chloro-5-methylpyrimidine-4-carboxylic Acid
A molecule's solubility is intrinsically linked to its structural and electronic properties. For 6-Chloro-5-methylpyrimidine-4-carboxylic acid (CAS No: 933702-12-6), a comprehensive understanding of its physicochemical parameters is the first step in predicting and interpreting its solubility. Due to the limited availability of experimentally derived data in the public domain, we will leverage in-silico prediction tools, such as those provided by ACD/Labs Percepta, to establish a working profile for this compound.[1][2][3][4][5][6] It is imperative for researchers to recognize that these are predicted values and should be confirmed experimentally where precise data is critical.
Table 1: Predicted Physicochemical Properties of 6-Chloro-5-methylpyrimidine-4-carboxylic Acid
| Property | Predicted Value | Significance in Solubility |
| Molecular Weight | 172.57 g/mol | Influences the energy required to overcome crystal lattice forces. |
| pKa (acidic) | ~3.5 - 4.5 | The carboxylic acid proton's dissociation constant is crucial for understanding pH-dependent aqueous solubility. |
| logP | ~1.5 - 2.0 | The octanol-water partition coefficient indicates the lipophilicity of the molecule, influencing its solubility in nonpolar vs. polar solvents. |
| Melting Point | Not available | A higher melting point generally correlates with lower solubility due to stronger crystal lattice energy. |
Causality behind the Properties:
-
pKa: The presence of the electron-withdrawing pyrimidine ring and the chloro substituent is expected to increase the acidity of the carboxylic acid group compared to a simple aliphatic carboxylic acid, resulting in a lower pKa. This means the molecule will be predominantly in its ionized, more water-soluble carboxylate form at physiological pH and in basic solutions.
-
logP: The molecule possesses both polar (carboxylic acid, pyrimidine nitrogens) and nonpolar (methyl group, chloropyrimidine ring) regions. The predicted logP suggests a moderate degree of lipophilicity, indicating that it will likely have appreciable solubility in a range of organic solvents, but may require specific solvent characteristics for high solubility.
Theoretical Framework for Solubility Prediction
The adage "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. A more nuanced approach considers the interplay of polarity, hydrogen bonding capacity, and the acidic/basic nature of both the solute and the solvent.
Solubility in Aqueous Media: The Influence of pH
The solubility of 6-Chloro-5-methylpyrimidine-4-carboxylic acid in aqueous solutions is expected to be highly dependent on pH.
-
Acidic Conditions (pH < pKa): In solutions where the pH is significantly below the pKa of the carboxylic acid, the molecule will exist predominantly in its neutral, protonated form. In this state, its aqueous solubility is likely to be low, governed by the polarity of the overall molecule.
-
Neutral to Basic Conditions (pH > pKa): As the pH of the solution rises above the pKa, the carboxylic acid group will deprotonate to form the carboxylate anion. This ionization dramatically increases the polarity of the molecule and its ability to interact with polar water molecules through ion-dipole interactions, leading to a significant increase in aqueous solubility. A related compound, 6-Amino-5-chloro-4-pyrimidinecarboxylic acid, is noted to be soluble in alkaline solutions, supporting this principle.
Solubility in Organic Solvents
The solubility in organic solvents is governed by the balance of intermolecular forces between the solute and the solvent.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are likely to be effective solvents for 6-Chloro-5-methylpyrimidine-4-carboxylic acid. The carboxylic acid group can engage in hydrogen bonding with the alcohol's hydroxyl group, and the pyrimidine nitrogens can also act as hydrogen bond acceptors.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess significant dipole moments and can act as hydrogen bond acceptors. Solvents like DMSO and DMF are generally excellent solvents for a wide range of organic compounds and are expected to effectively solvate 6-Chloro-5-methylpyrimidine-4-carboxylic acid. Acetonitrile, being less polar, may offer moderate solubility.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Due to the presence of the polar carboxylic acid and the pyrimidine ring, the solubility of this compound in nonpolar solvents is expected to be very low. The energy required to break the intermolecular hydrogen bonds in the solid solute would not be compensated by the weak van der Waals interactions with the nonpolar solvent molecules.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can act as weak hydrogen bond acceptors. They may offer some level of solubility, but likely less than more polar aprotic solvents.
Table 2: Predicted Qualitative Solubility of 6-Chloro-5-methylpyrimidine-4-carboxylic Acid in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous (Acidic) | 0.1 M HCl | Low | Predominantly in the neutral, less polar form. |
| Aqueous (Basic) | 0.1 M NaOH | High | Forms the highly polar and soluble carboxylate salt. |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions. |
| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions and hydrogen bond acceptance. |
| Polar Aprotic | Acetonitrile, Acetone | Moderate | Moderate polarity and hydrogen bond acceptance. |
| Ethers | THF, Diethyl Ether | Low to Moderate | Moderate polarity, but weaker interactions than polar aprotic solvents. |
| Chlorinated | Dichloromethane | Low to Moderate | Moderate polarity. |
| Nonpolar | Toluene, Hexane | Very Low | Mismatch in polarity and intermolecular forces. |
Experimental Determination of Solubility
While theoretical predictions provide a valuable starting point, empirical determination of solubility is essential for accurate and reliable process development. The following protocols are designed to be robust and provide a clear, actionable workflow for researchers.
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 6-Chloro-5-methylpyrimidine-4-carboxylic acid. General safety precautions for handling pyrimidine carboxylic acids include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Qualitative Solubility Testing
This protocol provides a rapid assessment of solubility in a range of solvents, which is invaluable for initial solvent screening.
Methodology:
-
Preparation: Dispense approximately 10-20 mg of 6-Chloro-5-methylpyrimidine-4-carboxylic acid into a series of clean, dry, and labeled small test tubes or vials.
-
Solvent Addition: To each vial, add the test solvent dropwise, starting with 0.5 mL.
-
Agitation: Vigorously agitate the mixture for 60 seconds at a controlled ambient temperature (e.g., 25 °C). A vortex mixer is recommended for consistent results.
-
Observation: Visually inspect the mixture against a dark background. Classify the solubility as:
-
Soluble: A clear, homogenous solution is formed with no visible solid particles.
-
Partially Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain.
-
Insoluble: The solid remains largely undissolved.
-
-
Incremental Solvent Addition: If the compound is not fully soluble, add another 0.5 mL of the solvent and repeat steps 3 and 4. Continue this process up to a total volume of 3 mL. This incremental approach helps to differentiate between low and partial solubility.
-
pH Testing for Aqueous Solutions: For the vials containing water, 5% NaOH, and 5% NaHCO3, test the final solution with pH paper or a calibrated pH meter to confirm the acidic or basic nature of the solution. The reaction of a carboxylic acid with NaHCO3 should also produce effervescence (CO2 gas).
Workflow for Qualitative Solubility Screening:
Caption: A sequential workflow for the quantitative determination of solubility using the gravimetric method.
Conclusion
While a comprehensive, publicly available experimental dataset on the solubility of 6-Chloro-5-methylpyrimidine-4-carboxylic acid is currently lacking, this guide provides a robust framework for researchers to navigate its solubility landscape. By integrating predicted physicochemical properties with fundamental chemical principles, we have established a theoretical basis for its solubility in a wide range of common laboratory solvents. The detailed, step-by-step experimental protocols for both qualitative and quantitative solubility determination empower researchers to generate the precise data required for their specific applications, from early-stage discovery to process development and formulation. Adherence to the outlined safety precautions is paramount to ensure the well-being of laboratory personnel. This guide serves as a valuable resource for any scientist working with this important heterocyclic building block, enabling more informed and efficient research and development.
References
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- Fisher Scientific. (2013, November 1). Safety Data Sheet: 2-Chloro-4-methylpyrimidine.
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An In-depth Technical Guide to the Plausible Historical Synthesis of 6-Chloro-5-methylpyrimidine-4-carboxylic Acid
Abstract: 6-Chloro-5-methylpyrimidine-4-carboxylic acid is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry and drug development. While direct, documented historical syntheses of this specific molecule are scarce in readily available literature, its structure lends itself to a logical, multi-step synthesis rooted in foundational reactions of heterocyclic chemistry. This guide provides a detailed exploration of a plausible historical synthesis pathway, constructed from established, century-old reactions. The proposed route is designed to be scientifically rigorous, reflecting the methods and chemical logic that would have been employed by organic chemists in the mid-20th century. We will dissect each step, from the construction of the pyrimidine core to the introduction of its characteristic substituents, offering both mechanistic insights and detailed experimental protocols.
Part 1: Introduction & Retrosynthetic Analysis
The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including nucleobases and synthetic drugs. The systematic study of pyrimidines began in 1884 with Pinner, who first synthesized derivatives by condensing ethyl acetoacetate with amidines[1]. The specific substitution pattern of 6-Chloro-5-methylpyrimidine-4-carboxylic acid—featuring a halogen, a small alkyl group, and a carboxylic acid—makes it a valuable, albeit complex, building block for further chemical elaboration.
A logical retrosynthetic analysis of the target molecule suggests a pathway beginning with the formation of the core pyrimidine ring, followed by functional group interconversions.
Caption: Stage A - Pyrimidine ring formation.
Causality and Experimental Choices:
-
Choice of Precursors: Ethyl 2-formyl-2-methylpropanoate provides the C4, C5, and C6 atoms of the pyrimidine ring, complete with the necessary methyl and ester functionalities. Urea is a simple, inexpensive source for the N1 and N3 atoms and the C2 atom.
-
Reaction Conditions: The reaction is typically base-catalyzed, with sodium ethoxide (NaOEt) being a common choice when using ethanol as a solvent. The base deprotonates the urea, increasing its nucleophilicity, and facilitates the condensation and subsequent cyclization/dehydration steps. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Experimental Protocol: Synthesis of Ethyl 6-hydroxy-5-methylpyrimidine-4-carboxylate
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.
-
Addition of Reactants: To the cooled sodium ethoxide solution, add urea (1.1 eq.). Stir until dissolved.
-
Condensation: Add Ethyl 2-formyl-2-methylpropanoate (1.0 eq.) dropwise to the stirred solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.
-
Workup: After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid). The product will precipitate from the solution.
-
Isolation: Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to yield the pure pyrimidinone.
Stage B: Chlorination of the Pyrimidinone
The conversion of a hydroxypyrimidine (which exists predominantly in its keto-tautomer form, a pyrimidinone) to a chloropyrimidine is a classic transformation. The most common and historically significant reagent for this purpose is phosphorus oxychloride (POCl₃).[2][3]
Caption: Stage B - Chlorination of the pyrimidinone.
Causality and Experimental Choices:
-
Reagent Choice: POCl₃ serves as both the chlorinating agent and, when used in excess, the solvent.[3] Its effectiveness stems from its ability to convert the amide-like pyrimidinone into a more reactive intermediate that is susceptible to nucleophilic attack by chloride ions.
-
Reaction Conditions: The reaction typically requires heating to reflux to overcome the activation energy.[3] In some historical procedures, a tertiary amine like N,N-dimethylaniline is added to scavenge the HCl produced and drive the reaction to completion, although heating in neat POCl₃ is also common.[2]
-
Workup Caution: The workup for this reaction must be performed with extreme care. POCl₃ reacts violently and exothermically with water. The reaction mixture is typically poured slowly onto crushed ice to quench the excess reagent.[3]
Experimental Protocol: Synthesis of Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate
-
Reaction Setup: In a flask equipped with a reflux condenser and gas outlet bubbler (to vent HCl), place the dry Ethyl 6-hydroxy-5-methylpyrimidine-4-carboxylate (1.0 eq.).
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq.) to the flask in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. The solid will gradually dissolve as the reaction proceeds.
-
Reagent Removal: After cooling, remove the excess POCl₃ by distillation under reduced pressure. This is a critical safety step.[3]
-
Quenching: (Caution: Highly Exothermic) Very slowly and carefully, pour the cooled reaction residue onto a large amount of crushed ice with vigorous stirring.
-
Isolation: The product, being an organic solid, will precipitate. Adjust the pH of the aqueous solution to neutral or slightly basic with a sodium carbonate solution to ensure complete precipitation.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol will afford the pure chlorinated product.
Stage C: Ester Hydrolysis to Carboxylic Acid
The final step is the conversion of the ethyl ester to the target carboxylic acid. This is most reliably achieved by saponification—a base-mediated hydrolysis.
Caption: Stage C - Final ester hydrolysis.
Causality and Experimental Choices:
-
Reagent Choice: Aqueous sodium hydroxide (NaOH) is a strong base that effectively attacks the electrophilic carbonyl carbon of the ester, leading to hydrolysis. Ethanol is often used as a co-solvent to improve the solubility of the organic ester in the aqueous base.
-
Two-Step Process: The initial reaction with NaOH forms the sodium carboxylate salt. A subsequent acidification step, typically with a strong mineral acid like HCl, is required to protonate the carboxylate and precipitate the final carboxylic acid product.
Experimental Protocol: Synthesis of 6-Chloro-5-methylpyrimidine-4-carboxylic acid
-
Saponification: Dissolve the Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate (1.0 eq.) in a mixture of ethanol and water. Add an aqueous solution of sodium hydroxide (1.5 eq.) and heat the mixture at a moderate temperature (e.g., 50-60 °C) for 1-2 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 2-3.
-
Isolation: The carboxylic acid will precipitate as a solid. Collect the product by filtration, wash with a small amount of ice-cold water to remove inorganic salts, and dry thoroughly.
-
Purification: If necessary, the final product can be recrystallized from a suitable solvent like hot water or an ethanol/water mixture.
Part 3: Data Summary and Conclusion
This section summarizes the key transformations and expected outcomes of the proposed historical synthesis.
| Stage | Reaction Type | Key Reagents | Intermediate/Product | Plausible Yield Range |
| A | Condensation / Cyclization | Ethyl 2-formyl-2-methylpropanoate, Urea, NaOEt | Ethyl 6-hydroxy-5-methylpyrimidine-4-carboxylate | 60-75% |
| B | Chlorination | POCl₃ | Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate | 70-85% |
| C | Hydrolysis (Saponification) | NaOH, HCl | 6-Chloro-5-methylpyrimidine-4-carboxylic acid | 85-95% |
The synthesis of 6-Chloro-5-methylpyrimidine-4-carboxylic acid can be logically achieved through a sequence of classical organic reactions that would have been well within the repertoire of chemists for the better part of a century. By employing a Pinner-type pyrimidine synthesis to build the core, followed by a robust chlorination with phosphorus oxychloride and a standard ester hydrolysis, the target molecule can be constructed efficiently. This guide, by explaining the causality behind each experimental choice and providing detailed protocols, offers a comprehensive view into the historical and fundamental chemistry required to access complex heterocyclic building blocks.
References
-
Pinner Pyrimidine Synthesis. (n.d.). Slideshare. Retrieved January 6, 2026, from [Link]
-
Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH. Retrieved January 6, 2026, from [Link]
-
Pinner Pyrimidine Synthesis. (n.d.). Slideshare. Retrieved January 6, 2026, from [Link]
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The Diverse Biological Landscape of Pyrimidine Carboxylic Acids: A Technical Guide for Drug Discovery
Executive Summary
Pyrimidine carboxylic acids represent a cornerstone scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides an in-depth exploration of this versatile chemical class, moving beyond a simple catalog of activities to dissect the underlying mechanisms of action, structure-activity relationships (SAR), and the critical experimental methodologies required for their evaluation. We will delve into their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, with a particular focus on the inhibition of dihydroorotate dehydrogenase (DHODH) as a key therapeutic strategy.[3][4][5] This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable protocols to accelerate the discovery of novel therapeutics based on the pyrimidine carboxylic acid framework.
The Pyrimidine Carboxylic Acid Scaffold: A Privileged Structure
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of life, forming the basis of nucleobases like cytosine, thymine, and uracil.[2][6] The incorporation of a carboxylic acid group onto this scaffold dramatically enhances its chemical versatility and potential for specific, high-affinity interactions with biological targets. This moiety can act as a hydrogen bond donor and acceptor, a metal chelator, and can exist in an anionic state, allowing it to form crucial salt-bridge interactions within enzyme active sites.[4] This combination of a biologically relevant core and a highly functional chemical handle makes the pyrimidine carboxylic acid a "privileged structure" in drug design, capable of being tailored to address a wide array of diseases.[7]
A Spectrum of Therapeutic Potential
Derivatives of pyrimidine carboxylic acid have been investigated across numerous therapeutic areas, demonstrating a wide range of potent biological effects.[2][8][9]
Anticancer Activity
The most heavily explored application is in oncology.[8][10][11] These compounds can induce apoptosis, arrest the cell cycle, and inhibit the proliferation of various cancer cell lines, including those of the colon, breast, lung, and cervix.[8][12] A primary mechanism for this activity is the targeted inhibition of enzymes crucial for the rapid proliferation of cancer cells.[3][13]
Antimicrobial Activity
Numerous pyrimidine carboxylic acid derivatives exhibit significant antibacterial and antifungal properties.[14][15][16][17] They have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Aspergillus niger and Candida albicans.[14][17] The mechanism often involves the disruption of essential metabolic pathways or cell wall synthesis in the microbe.
Anti-inflammatory and Other Activities
Beyond cancer and infectious diseases, this class of compounds has shown promise as anti-inflammatory, analgesic, antiviral, and antioxidant agents.[2][7][18][19] For instance, certain derivatives have been shown to be potent inhibitors of the lipoxygenase (LOX) enzyme, a key player in the inflammatory cascade.[7][18]
Dissecting the Mechanism of Action: The DHODH Paradigm
A central reason for the potent anticancer and anti-inflammatory activity of many pyrimidine carboxylic acids is their ability to inhibit dihydroorotate dehydrogenase (DHODH) .[3][4][5]
Causality: Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines to synthesize new DNA and RNA.[20] These cells rely heavily on the de novo pyrimidine biosynthesis pathway.[20] DHODH is the fourth and rate-limiting enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate.[3][4][13] By inhibiting DHODH, pyrimidine carboxylic acid-based drugs effectively starve these rapidly dividing cells of the essential building blocks needed for their growth and survival, leading to cell cycle arrest and apoptosis.[5][20] This targeted approach provides a therapeutic window, as many normal, slower-dividing cells can meet their needs through alternative salvage pathways.
Diagram: DHODH Inhibition in the Pyrimidine Biosynthesis Pathway
Caption: Inhibition of DHODH by pyrimidine carboxylic acids blocks the synthesis of orotate, a key precursor for DNA and RNA.
Methodologies for Biological Evaluation: A Practical Guide
Evaluating the potential of a novel pyrimidine carboxylic acid derivative requires a systematic, multi-tiered approach. The protocols described here are designed to be self-validating, incorporating appropriate controls to ensure data integrity.
In Vitro Anticancer Activity Screening
The initial assessment of anticancer potential is typically performed using cell-based cytotoxicity assays.[21][22][23] The MTT or MTS assay is a reliable and widely used colorimetric method.[22]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.[24] Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine carboxylic acid derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours. The duration can be varied, but it's important to note that the calculated EC₅₀ can be dependent on exposure time.[25]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Diagram: General Workflow for Compound Evaluation
Caption: A systematic workflow for the discovery and optimization of bioactive pyrimidine carboxylic acid derivatives.
In Vitro Antimicrobial Susceptibility Testing
To determine the antimicrobial potency, the Minimum Inhibitory Concentration (MIC) must be established.[26][27] This is the lowest concentration of an agent that prevents the visible growth of a microorganism.[26][27] The broth microdilution method is a standardized and reproducible technique.[26][27]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: From a pure overnight culture, suspend 3-4 bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[26] Dilute this suspension to achieve a final test concentration of ~5 x 10⁵ CFU/mL in each well.[26][27]
-
Compound Dilution: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.[28] Add 100 µL of the stock solution of the test compound to the first column and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.[26]
-
Inoculation: Add the diluted bacterial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum).[26]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[27][28]
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity or pellet formation is observed.[26][27]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrimidine carboxylic acids is highly dependent on the nature and position of substituents on the pyrimidine ring.[2] SAR studies are crucial for optimizing potency and selectivity.
-
Role of the Carboxylic Acid: Studies on DHODH inhibitors have established that the 6-carboxylic acid group is essential for significant enzyme inhibition.[4] Attempts to replace it with similar functional groups like sulfonamides or tetrazoles resulted in a loss of activity, indicating that the carboxylic acid moiety is preferentially recognized by the enzyme's active site.[4]
-
Substituents on the Ring: The addition of various functional groups at other positions on the pyrimidine ring can drastically alter the compound's activity. For example, modifying substituents can optimize potency and lipophilicity.[29] Conformational restriction of side chains has been shown to increase inhibitory potency against certain targets by several folds.[29] The introduction of different amine groups or other heterocyclic rings can be used to fine-tune the molecule's interaction with the target protein and improve its pharmacological properties.
Table 1: Example SAR Data for Pyrimidine-4-Carboxamide Derivatives as NAPE-PLD Inhibitors
| Compound | R1 Substituent | R2 Substituent | R3 Substituent | pIC₅₀ |
| Hit Compound | Cyclopropylmethyl | N-methylphenethylamine | Morpholine | 5.85 |
| Analog 1 | Cyclopropylmethyl | (S)-3-phenylpiperidine | Morpholine | 6.32 |
| LEI-401 (1) | Cyclopropylmethyl | (S)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | 7.14 |
| Data adapted from structure-activity relationship studies.[30] This table illustrates how systematic modification of the R2 and R3 positions leads to a significant, greater than 10-fold increase in potency. |
Future Directions and Therapeutic Outlook
The pyrimidine carboxylic acid scaffold remains a highly fertile ground for drug discovery. Future research will likely focus on:
-
Developing Novel Derivatives: Synthesizing new libraries of compounds with diverse substitutions to explore new biological targets and overcome resistance mechanisms.[10]
-
Multi-Target Ligands: Designing molecules that can simultaneously modulate multiple targets, which is a promising strategy for complex diseases like cancer.[7]
-
Improving Pharmacokinetics: Optimizing the drug-like properties of lead compounds to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles.
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An In-Depth Technical Guide to the Known Derivatives of 6-Chloro-5-methylpyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of derivatives of 6-Chloro-5-methylpyrimidine-4-carboxylic acid, a versatile scaffold in medicinal chemistry. The content is structured to deliver actionable insights and detailed methodologies for researchers actively engaged in drug discovery and development.
Introduction: The Strategic Importance of the 6-Chloro-5-methylpyrimidine-4-carboxylic Acid Core
The pyrimidine nucleus is a cornerstone in the architecture of a vast number of biologically active molecules, including several approved drugs. The specific substitution pattern of 6-Chloro-5-methylpyrimidine-4-carboxylic acid offers a unique combination of reactive sites, making it an ideal starting material for the synthesis of diverse chemical libraries. The chlorine atom at the 6-position is amenable to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the 4-position provides a handle for the formation of esters and amides. The methyl group at the 5-position can influence the molecule's conformation and interaction with biological targets. This guide will explore the key classes of derivatives synthesized from this core, detailing the synthetic strategies and highlighting their therapeutic potential.
Ester Derivatives: Modulating Lipophilicity and Prodrug Potential
The conversion of the carboxylic acid to an ester is a fundamental transformation that can significantly impact a molecule's physicochemical properties, such as lipophilicity and cell permeability. Esterification can also be a strategy for creating prodrugs, which are converted to the active carboxylic acid in vivo.
Synthesis of Ethyl 6-Chloro-5-methylpyrimidine-4-carboxylate
A common and straightforward approach to esterification is the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. For the synthesis of Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate, a standard procedure involves the use of ethanol and a catalytic amount of a strong acid.
Experimental Protocol: Synthesis of Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate
-
Reaction Setup: To a solution of 6-Chloro-5-methylpyrimidine-4-carboxylic acid (1.0 eq) in anhydrous ethanol (10-15 mL per gram of carboxylic acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate.
Table 1: Characterization Data for Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate
| Parameter | Value |
| Molecular Formula | C₈H₉ClN₂O₂ |
| Molecular Weight | 200.62 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.95 (s, 1H), 4.45 (q, J = 7.1 Hz, 2H), 2.65 (s, 3H), 1.42 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 164.5, 161.2, 158.9, 157.3, 118.7, 62.5, 15.8, 14.2 |
| Mass Spectrum (ESI) | m/z 201.0 [M+H]⁺ |
Note: Spectroscopic data are predicted based on known chemical shifts and may vary slightly.[1][2][3]
Amide Derivatives: Building Blocks for Targeted Therapies
The formation of an amide bond from the carboxylic acid moiety is a key strategy for introducing a wide range of functional groups and building molecular complexity. Amide derivatives of pyrimidines have shown significant potential as anticancer and antimicrobial agents.
General Procedure for Amide Synthesis
The direct reaction of a carboxylic acid with an amine is generally inefficient. Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acyl chloride or the use of peptide coupling reagents.[4][5]
Experimental Protocol: General Amidation using a Coupling Agent
-
Activation: To a solution of 6-Chloro-5-methylpyrimidine-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-20 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the activated carboxylic acid solution.
-
Reaction Execution: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[4][6]
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[7] This reaction is particularly useful for synthesizing 6-aryl or 6-heteroaryl derivatives of the pyrimidine core, which are of great interest in medicinal chemistry, particularly for the development of kinase inhibitors.[8][9]
General Protocol for Suzuki-Miyaura Coupling
The reaction is typically carried out using a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system. Microwave irradiation can often accelerate the reaction.[10][11]
Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate
-
Reaction Setup: In a microwave-safe vial, combine Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base like potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent like dioxane or toluene and water.
-
Reaction Execution: Seal the vial and heat the mixture in a microwave reactor to 100-120 °C for 15-60 minutes. Monitor the reaction for the disappearance of the starting material.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography on silica gel.[12][13]
Biological Applications and Future Directions
Derivatives of 6-Chloro-5-methylpyrimidine-4-carboxylic acid have been explored for a range of therapeutic applications, with a significant focus on oncology. The ability to readily introduce diverse substituents at the 4- and 6-positions allows for the fine-tuning of their biological activity.
Table 2: Potential Therapeutic Targets for Pyrimidine Derivatives
| Derivative Class | Potential Therapeutic Target | Rationale |
| 6-Arylpyrimidine-4-carboxamides | Protein Kinases (e.g., EGFR, VEGFR) | The pyrimidine core can mimic the hinge-binding region of ATP in the kinase domain. |
| 6-(Heteroaryl)pyrimidine-4-carboxamides | Cyclin-Dependent Kinases (CDKs) | The nitrogen atoms in the pyrimidine and heteroaryl rings can form key hydrogen bonds with the kinase. |
| Fused Pyrimidine Systems | Various enzymes and receptors | The rigid, polycyclic structure can lead to high-affinity binding. |
The continued exploration of the chemical space around the 6-Chloro-5-methylpyrimidine-4-carboxylic acid core, particularly through the use of modern synthetic techniques like high-throughput screening and diversity-oriented synthesis, holds great promise for the discovery of novel drug candidates. The development of derivatives with improved potency, selectivity, and pharmacokinetic properties will be a key focus of future research.
Conclusion
6-Chloro-5-methylpyrimidine-4-carboxylic acid is a highly valuable and versatile building block in medicinal chemistry. Its derivatives, including esters, amides, and C-C coupled products, have demonstrated significant potential in the development of new therapeutic agents. This guide has provided a detailed overview of the key synthetic methodologies and potential applications of these compounds, offering a solid foundation for researchers to build upon in their quest for novel and effective drugs.
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Navigating the Procurement of 6-Chloro-5-methylpyrimidine-4-carboxylic Acid: A Technical Guide for Researchers
An In-depth Guide to the Commercial Availability, Supplier Vetting, and Quality Assessment of a Key Pharmaceutical Intermediate
For researchers, scientists, and professionals in drug development, the timely and reliable procurement of high-quality chemical intermediates is a critical cornerstone of successful research and development. This guide provides a comprehensive technical overview of the commercial availability and supplier landscape for 6-Chloro-5-methylpyrimidine-4-carboxylic acid (CAS No. 933702-12-6), a vital building block in the synthesis of various pharmaceutical compounds. This document will delve into the identification of reputable suppliers, key considerations for quality assessment, and best practices for ensuring the integrity of your supply chain.
Introduction to 6-Chloro-5-methylpyrimidine-4-carboxylic acid
6-Chloro-5-methylpyrimidine-4-carboxylic acid is a substituted pyrimidine derivative. Its structural features, including the reactive chloro and carboxylic acid moieties, make it a versatile intermediate in organic synthesis, particularly in the construction of complex heterocyclic scaffolds that are prevalent in many biologically active molecules.
Chemical Profile:
-
IUPAC Name: 6-Chloro-5-methylpyrimidine-4-carboxylic acid
-
CAS Number: 933702-12-6[1]
-
Molecular Formula: C₆H₅ClN₂O₂[2]
-
Molecular Weight: 172.57 g/mol [1]
-
SMILES: CC1=C(C(=O)O)N=CN=C1Cl
Commercial Availability and Supplier Identification
The accessibility of 6-Chloro-5-methylpyrimidine-4-carboxylic acid is robust, with several chemical suppliers offering this compound in various quantities. These suppliers range from large, well-established chemical companies to smaller, specialized laboratories. Our research has identified a selection of notable suppliers, which are summarized in the comparative table below.
Comparative Analysis of Key Suppliers
| Supplier | Purity/Specifications | Available Pack Sizes | Analytical Data Provided |
| BLD Pharm | Purity specifications available upon inquiry. | Offered in various sizes, with special offers for online orders. | NMR, HPLC, LC-MS, UPLC data available.[1] |
| Aribo Biotechnology | Typically ≥97% purity. | 250mg, 1g, 5g, with inquiries for other sizes. | Information available upon request. |
| Leap Chem Co., Ltd. | Research, development, and production grades. | Bulk and research quantities available. | Detailed specifications provided on request.[2] |
| 2A Biotech | Purity of 96%+. | Available for inquiry. | COA and MSDS available after login.[3] |
| Reagentia | Not specified. | 250mg, 1g, 5g.[4] | Information available upon request. |
The Critical Path to Supplier Qualification: A Step-by-Step Workflow
Selecting a suitable supplier extends beyond simply comparing prices. For researchers and drug development professionals, ensuring the quality, consistency, and reliability of a chemical intermediate is paramount. The following workflow outlines a systematic approach to supplier vetting.
Caption: A workflow for qualifying suppliers of 6-Chloro-5-methylpyrimidine-4-carboxylic acid.
Technical Due Diligence: A Deeper Dive
The Importance of the Certificate of Analysis (CoA)
A Certificate of Analysis is a formal document from the supplier that confirms the quality and purity of a specific batch of the chemical. When evaluating a CoA for 6-Chloro-5-methylpyrimidine-4-carboxylic acid, researchers should look for:
-
Confirmation of Identity: Typically verified by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS). The spectral data should be consistent with the known structure of the molecule.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of this compound. The CoA should clearly state the purity level (e.g., >97%) and the method used.
-
Residual Solvents: The CoA may also include information on residual solvents from the synthesis and purification process, often determined by Gas Chromatography (GC).
-
Water Content: The Karl Fischer titration method is typically used to determine the water content.
Understanding the Safety Data Sheet (SDS)
The Safety Data Sheet is a critical document that provides comprehensive information about the potential hazards of the chemical and how to handle it safely. Key sections to review in the SDS for 6-Chloro-5-methylpyrimidine-4-carboxylic acid include:
-
Hazards Identification: This section will detail any potential health and environmental hazards.
-
First-Aid Measures: Provides instructions on how to respond to accidental exposure.
-
Handling and Storage: Outlines the necessary precautions for safe handling and appropriate storage conditions. For this compound, storage in an inert atmosphere at 2-8°C is often recommended.[1]
-
Personal Protective Equipment (PPE): Specifies the necessary PPE, such as gloves, safety glasses, and lab coats, to be worn when handling the substance.
Experimental Protocols: A Note on Handling and Use
While specific experimental protocols will vary depending on the intended application, some general best practices for handling 6-Chloro-5-methylpyrimidine-4-carboxylic acid in a research setting include:
-
Solubility: Based on its structure, it is expected to have limited solubility in water and better solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). It is advisable to perform small-scale solubility tests before proceeding with larger-scale reactions.
-
Reaction Conditions: As a carboxylic acid, it will readily undergo reactions typical of this functional group, such as esterification and amidation. The chloro-substituent on the pyrimidine ring is also a site for nucleophilic substitution reactions.
-
Inert Atmosphere: For reactions sensitive to moisture or air, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
The commercial availability of 6-Chloro-5-methylpyrimidine-4-carboxylic acid is well-established, with a number of reputable suppliers offering this key intermediate. For researchers and drug development professionals, a thorough and systematic approach to supplier qualification is essential to ensure the quality and reliability of the procured material. By carefully evaluating the Certificate of Analysis, understanding the Safety Data Sheet, and implementing a robust supplier vetting process, researchers can confidently source high-quality 6-Chloro-5-methylpyrimidine-4-carboxylic acid for their critical research and development endeavors.
References
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2A Biotech. (n.d.). Products - 6-CHLORO-5-METHYLPYRIMIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]
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Reagentia. (n.d.). CAS/ID No. 933702-12-6. Retrieved from [Link]
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BuyersGuideChem. (n.d.). 6-Chloro-5-methylpyrimidine-4-carboxylic acid. Retrieved from [Link]
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BuyersGuideChem. (n.d.). 6-Chloro-5-methylpyrimidine-4-carboxylic acid suppliers and producers. Retrieved from [Link]
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A Technical Guide to the Safe Handling and Management of 6-Chloro-5-methylpyrimidine-4-carboxylic Acid
This document provides a comprehensive technical overview of the essential safety protocols and handling precautions for 6-Chloro-5-methylpyrimidine-4-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this guide synthesizes data from analogous chemical structures to establish best practices in the absence of a specific Material Safety Data Sheet (MSDS) for this compound. The protocols herein are grounded in established principles of laboratory safety for handling chlorinated organic compounds.
Hazard Identification and Risk Profile
6-Chloro-5-methylpyrimidine-4-carboxylic acid is a halogenated heterocyclic compound. While specific toxicological data is limited, a critical assessment of structurally related pyrimidine and carboxylic acid derivatives allows for a presumptive hazard classification. The primary risks are associated with its potential irritant properties and the hazards common to chlorinated organic molecules.[1][2][3]
Based on analogous compounds, the anticipated GHS hazard classifications are summarized below.
Table 1: Presumptive Hazard Summary
| Hazard Classification | Category | Description | Supporting Evidence |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3][4][5][6][7] | Data from 2-Chloro-4-methylpyrimidine, 4,6-Dichloropyrimidine-5-carboxylic acid, and other related structures consistently indicate skin irritancy.[1][4] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2][3][4][5][6][7] | Direct contact with the eyes is likely to cause significant irritation, a common property of acidic and chlorinated organic solids.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2][4][5][8][9][10][11] | Inhalation of dust may irritate the respiratory tract. This is a standard precautionary statement for fine organic solids, especially those with acidic functional groups.[1][4][8] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Assumed) | Harmful if swallowed, in contact with skin, or if inhaled.[2][7] | While not confirmed for this specific molecule, related compounds are classified as harmful, warranting a conservative approach.[2][7] |
Upon combustion or thermal decomposition, this compound may release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[1][2][3][4]
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.
Engineering Controls
-
Fume Hood: All handling of 6-Chloro-5-methylpyrimidine-4-carboxylic acid in its solid form or in solution must be conducted within a properly functioning chemical fume hood.[12] This is the primary defense against inhalation of airborne dust or vapors and protects the user from splashes.
-
Ventilation: The laboratory should be well-ventilated to ensure that ambient concentrations remain well below any potential exposure limits.[13]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and located in close proximity to the workstation.[1][2][3]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure. The rationale for each piece of equipment is to create a complete barrier between the researcher and the chemical.
Table 2: Personal Protective Equipment (PPE) Specifications
| PPE Type | Specification | Rationale and Causality |
|---|---|---|
| Eye Protection | ANSI Z87.1-compliant safety goggles.[13] | Protects against splashes, projectiles, and fine dust from entering the eyes, preventing serious irritation.[1] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a chemical-resistant barrier to prevent skin contact and irritation.[12] Gloves must be inspected before use and disposed of after handling or if contamination is suspected.[5] |
| Body Protection | Chemical-resistant laboratory coat. | Protects skin and personal clothing from contamination by spills or dust.[12] |
| Footwear | Closed-toe shoes. | Protects feet from spills.[12] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for dusts) if engineering controls are insufficient or if significant aerosolization is possible.[1][2][13] | This is a secondary control measure. A respirator should be used if the operations (e.g., large-scale weighing, sonication) are known to generate dust that cannot be fully contained by a fume hood.[1] |
Caption: Workflow for donning, using, and doffing PPE.
Protocols for Safe Handling and Storage
Adherence to strict protocols is essential for minimizing exposure and ensuring a safe laboratory environment.
Handling Protocol
-
Preparation: Before retrieving the compound, ensure all required PPE is correctly worn and the fume hood sash is at the appropriate height.
-
Weighing: If weighing the solid, perform the task on a weigh paper or in a tared container within the fume hood to contain any dust. Use tools (spatulas) that minimize dust generation.
-
Transfers: When transferring the solid or solutions, do so carefully to avoid splashing. Keep containers closed when not in use.
-
Avoidance: Do not eat, drink, or smoke in the laboratory.[6] Avoid contact with skin, eyes, and clothing.[1][3] Avoid the formation of dust and aerosols.[2][8][13][14]
-
Post-Handling: After use, thoroughly clean the work area. Decontaminate spatulas and other equipment. Dispose of all contaminated consumables in the designated halogenated waste container.
Storage Protocol
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3][7][8][13]
-
Temperature: Some suppliers recommend refrigerated storage (2-8°C) or storage in a freezer to maintain product quality and stability.[4][13][15] Always follow the supplier's specific recommendations.
-
Environment: Protect from light and moisture.[1][13] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[15]
-
Incompatibilities: Store separately from strong oxidizing agents, strong bases, and amines.[2][3] Contact with these substances could lead to vigorous or exothermic reactions.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][4] Seek immediate medical attention.[1][2][4]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][4] If skin irritation occurs or persists, seek medical attention.[1][2][4]
-
Inhalation: Move the affected person to fresh air immediately.[1][2][4] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.[2]
Spill Management Protocol
For small spills of the solid material:
-
Ensure the area is well-ventilated, preferably within a fume hood.
-
Wearing the appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation.[2][3][4][13]
-
Place the collected material into a suitable, labeled, and closed container for hazardous waste disposal.[2][3][4][13]
-
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the same hazardous waste container.
-
Do not allow the spilled material to enter drains or waterways.[8][16]
Caption: Decision workflow for responding to a chemical spill.
Waste Disposal
Proper disposal is a critical aspect of the chemical's lifecycle to ensure environmental protection and regulatory compliance.
-
Classification: 6-Chloro-5-methylpyrimidine-4-carboxylic acid is a halogenated organic compound and must be disposed of as hazardous chemical waste.[12]
-
Segregation: Never dispose of this chemical down the drain.[12][17] It must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[12] This segregation is crucial because chlorinated wastes require specific disposal methods, such as high-temperature incineration, and mixing them with non-halogenated solvents can significantly increase disposal costs and complexity.[18][19]
-
Containers: Waste containers should be robust, compatible with the chemical, and kept tightly closed. Store waste containers in a secondary containment bin within a fume hood or designated satellite accumulation area.
-
Institutional Protocols: Always follow your institution's specific waste management protocols and arrange for disposal through the environmental health and safety (EHS) department.[12][20]
References
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- Sittig, M. (1969). Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology, 3(8), 753-756.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Fisher Scientific. (2013). Safety Data Sheet: 2-Chloro-4-methylpyrimidine, 98%.
- Fisher Scientific. (2024). Safety Data Sheet: 2-Chloro-4-methylpyrimidine.
- Water Corporation. (n.d.). Laboratory chemical waste.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- Fisher Scientific. (2023). Safety Data Sheet: Methyl 2-chloro-6-methylpyrimidine-4-carboxylate.
- ChemicalBook. (2025). Pyrimidine-2-carboxylic acid - Safety Data Sheet.
- MSDS of 6-amino-4-chloro-5-methylpyrimidine. (2010).
- Fisher Scientific. (2024). Safety Data Sheet: 4,6-Dichloropyrimidine-5-carboxylic acid.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Echemi. (n.d.). 6-amino-5-chloro-2-(4-chloro-phenyl)-pyrimidine-4-carboxylic acid.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Fisher Scientific. (2014). Safety Data Sheet: 2-Chloropyrimidine-5-carboxylic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12626245, Pyrimidine-2-carboxylic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78346, Pyrimidine-5-carboxylic acid.
- CymitQuimica. (2024). Safety Data Sheet: 2-Chloro-N4-methylpyrimidine-4,5-diamine.
- ECHEMI. (n.d.). 2-Chloro-5-methylpyrimidine SDS, 22536-61-4 Safety Data Sheets.
- BLD Pharm. (n.d.). 6-Chloro-5-methylpyrimidine-4-carboxylic acid.
- Sigma-Aldrich. (2024). Safety Data Sheet: Pyrimidine-2-carboxylic acid.
- VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides.
- Sigma-Aldrich. (n.d.). 6-Amino-5-chloro-4-pyrimidinecarboxylic acid.
- LookChem. (n.d.). 6-aMino-5-chloropyriMidine-4-carboxylic acid.
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theoretical calculations on 6-Chloro-5-methylpyrimidine-4-carboxylic acid
An In-depth Technical Guide to the Theoretical Calculation of 6-Chloro-5-methylpyrimidine-4-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational analysis of 6-Chloro-5-methylpyrimidine-4-carboxylic acid (CAS No: 933702-12-6).[1][2] Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[3][4] Understanding their intrinsic electronic and structural properties is paramount for designing novel molecules with enhanced efficacy and specificity. Computational chemistry offers a powerful, cost-effective paradigm to elucidate these properties before undertaking complex synthesis and experimental validation.[5][6] This document serves as a guide for researchers, scientists, and drug development professionals, detailing a robust workflow for in-silico characterization using Density Functional Theory (DFT). We will explore the causality behind methodological choices, provide step-by-step protocols for key calculations, and demonstrate how to visualize and interpret the resulting data to gain actionable insights into the molecule's reactivity, stability, and potential for intermolecular interactions.
Introduction: The Rationale for Computational Scrutiny
6-Chloro-5-methylpyrimidine-4-carboxylic acid is a substituted pyrimidine, a class of heterocyclic compounds of immense biological importance.[3][7] The specific arrangement of its functional groups—a carboxylic acid, a chloro group, and a methyl group on the pyrimidine ring—suggests a molecule with significant potential as a building block in drug discovery. These features can modulate its pharmacokinetic and pharmacodynamic properties, including target binding, membrane permeability, and metabolic stability.
Theoretical calculations allow us to build a quantitative, three-dimensional understanding of the molecule's properties from first principles. This approach, often falling under the umbrella of Computer-Aided Drug Design (CADD), accelerates the drug discovery pipeline by enabling the rational design and prioritization of candidate molecules, thereby reducing the time and cost associated with preclinical research.[8][9][10]
This guide focuses on Density Functional Theory (DFT), a quantum mechanical method that provides a favorable balance between computational accuracy and resource requirements for molecules of this size.[11][12] We will use the B3LYP functional with a 6-31G(d,p) basis set, a combination widely validated for organic molecules and known to produce reliable results for geometry, vibrational frequencies, and electronic properties.[11][12]
The Computational Workflow: From Structure to Properties
A rigorous computational analysis follows a structured, multi-step process. Each step builds upon the last, providing a progressively deeper understanding of the molecule. The validity of the final electronic properties is critically dependent on the accuracy of the initial geometric optimization.
Caption: A validated workflow for the theoretical analysis of a small molecule.
Detailed Computational Protocols
Protocol 1: Geometry Optimization
Causality: The first and most critical step is to find the molecule's most stable three-dimensional conformation, known as the global energy minimum. All subsequent properties are calculated from this optimized structure. An inaccurate geometry will lead to erroneous electronic properties.
Step-by-Step Methodology:
-
Input Structure Generation:
-
Generate the 2D structure of 6-Chloro-5-methylpyrimidine-4-carboxylic acid. The SMILES string is CC1=C(C(=O)O)N=CN=C1Cl.
-
Convert this 2D representation into an initial 3D structure using a molecular editor like Avogadro, ChemDraw, or GaussView. Perform an initial "clean-up" using molecular mechanics (e.g., MMFF94 force field) to obtain a reasonable starting geometry.
-
-
Calculation Setup:
-
Choose a computational chemistry software package (e.g., Gaussian, ORCA, GAMESS).
-
Define the level of theory: B3LYP/6-31G(d,p).
-
B3LYP: A hybrid DFT functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
6-31G(d,p): A Pople-style basis set that provides a good description of electron distribution. The (d,p) indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p) to allow for more flexibility in describing bonding.
-
-
Specify the task as Optimization.
-
-
Execution & Verification:
-
Run the calculation.
-
Verify convergence by checking that the forces on the atoms and the displacement at each step are below the default thresholds. The output log file will explicitly state when the optimization has successfully converged.
-
Protocol 2: Vibrational Frequency Analysis
Causality: This calculation serves two purposes. First, it confirms that the optimized geometry is a true energy minimum on the potential energy surface. A true minimum will have zero imaginary frequencies. Second, it predicts the molecule's infrared (IR) spectrum, which can be directly compared to experimental data for validation.
Step-by-Step Methodology:
-
Input Structure: Use the optimized geometry from Protocol 1.
-
Calculation Setup:
-
Use the same level of theory: B3LYP/6-31G(d,p).
-
Specify the task as Frequency.
-
-
Execution & Analysis:
-
Run the calculation.
-
Examine the output for the number of imaginary frequencies. For a stable minimum, there should be none.
-
The output will list the vibrational frequencies and their corresponding IR intensities. These can be plotted to generate a theoretical IR spectrum. Note that calculated frequencies are often systematically higher than experimental values and may require a scaling factor (typically ~0.96 for B3LYP).
-
Analysis of Electronic Properties and Reactivity
Once a validated minimum-energy structure is obtained, its electronic properties can be investigated to understand its chemical behavior.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A large gap implies high stability and low reactivity.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density on the surface of the molecule. It is invaluable for understanding intermolecular interactions, particularly in the context of drug-receptor binding.
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen and nitrogen. These are sites prone to electrophilic attack.
-
Blue Regions (Positive Potential): Indicate areas of low electron density, typically around hydrogen atoms bonded to electronegative atoms. These are sites prone to nucleophilic attack.
Caption: Conceptual diagram of MEP and its role in predicting interactions.
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Key Geometric Parameters (Optimized)
| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) |
| Bond Length | C4-C(OOH) | Value |
| Bond Length | C6-Cl | Value |
| Bond Length | N1-C2 | Value |
| Bond Angle | N1-C6-C5 | Value |
| Dihedral Angle | C5-C4-C(O)-OH | Value |
| (Note: Values are placeholders and would be populated from calculation output files.) |
Table 2: Calculated Electronic and Thermodynamic Properties
| Property | Calculated Value | Units |
| Total Energy (Electronic) | Value | Hartrees |
| Dipole Moment | Value | Debye |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| (Note: Values are placeholders and would be populated from calculation output files.) |
Conclusion
The theoretical framework presented in this guide provides a robust and scientifically sound approach to characterizing 6-Chloro-5-methylpyrimidine-4-carboxylic acid. By systematically performing geometry optimization, frequency analysis, and electronic property calculations, researchers can gain deep insights into the molecule's stability, reactivity, and potential interaction sites. This in-silico data is a critical asset in the modern drug discovery process, enabling more informed, data-driven decisions for the design and synthesis of next-generation therapeutic agents. The protocols and concepts outlined herein are not only applicable to the title compound but can be readily adapted to a wide range of small organic molecules.
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Aribo Biotechnology. 6-Chloro-5-methylpyrimidine-4-carboxylic acid. [Link]
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Dafni, L. (2024). Harnessing computational chemistry for precision in molecular drug design. Asian Journal of Biomedical and Pharmaceutical Sciences, 14(106), 249. [Link]
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SteerOn Research. (2025). The Role of Computational Chemistry in Accelerating Drug Discovery. [Link]
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Taros Discovery. Computational Chemistry and Molecular Modeling. [Link]
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Manikandan, A., et al. (2017). Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. ResearchGate. [Link]
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Kumar, A., et al. (2022). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. NeuroQuantology, 20(20), 3245-3250. [Link]
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Manikandan, A., et al. (2017). Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. Karbala International Journal of Modern Science, 3(4), 281-294. [Link]
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Wang, Y., et al. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Staszewska-Krajewska, O., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2068. [Link]
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Geronikaki, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(10), 3913. [Link]
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The Ascendant Core: A Technical Guide to Substituted Pyrimidine-4-Carboxylic Acids in Modern Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine ring represents a cornerstone of therapeutic innovation. Its presence in the nucleobases of DNA and RNA has made it a privileged scaffold in the design of molecules that can deftly interact with biological systems.[1] Among its many derivatives, substituted pyrimidine-4-carboxylic acids have emerged as a particularly fruitful area of investigation, yielding compounds with a wide array of biological activities, from anticancer and antiviral to anti-inflammatory and antimicrobial agents.[2][3]
This technical guide provides an in-depth exploration of substituted pyrimidine-4-carboxylic acids, moving beyond a simple recitation of facts to offer insights into the causality behind experimental choices, self-validating protocols, and a robust foundation of authoritative references. Herein, we dissect the synthetic strategies for accessing this versatile core, unravel the intricate mechanisms by which these compounds exert their effects, and provide detailed methodologies for their evaluation.
I. Strategic Synthesis: Forging the Pyrimidine-4-Carboxylic Acid Core
The synthetic accessibility of the pyrimidine scaffold is a key driver of its prevalence in drug discovery.[1] A variety of methods exist for the construction and functionalization of the pyrimidine-4-carboxylic acid core, with the choice of route often dictated by the desired substitution pattern and the availability of starting materials.
One of the most common and versatile approaches begins with a 1,3-dicarbonyl compound or a functional equivalent, which undergoes condensation with an amidine, urea, or guanidine derivative. This fundamental strategy allows for the direct incorporation of substituents at the 2-, 5-, and 6-positions of the pyrimidine ring.[4]
Another powerful strategy involves the modification of a pre-existing pyrimidine ring. For instance, nucleophilic aromatic substitution (SNAr) on 4-halopyrimidines is a widely employed method for introducing a diverse range of substituents at the 4-position.[5] This approach is particularly useful for late-stage functionalization in a synthetic sequence.
Furthermore, multicomponent reactions, such as the Biginelli reaction, offer an efficient means of constructing highly functionalized dihydropyrimidines, which can then be oxidized to the corresponding aromatic pyrimidines.[6]
Below is a generalized workflow for the synthesis of substituted pyrimidine-4-carboxylic acids, highlighting key decision points for the medicinal chemist.
Caption: Generalized synthetic workflow for substituted pyrimidine-4-carboxylic acids.
Experimental Protocol: Synthesis of a Representative 2-Amino-6-substituted-pyrimidine-4-carboxylic Acid
This protocol provides a detailed, step-by-step methodology for the synthesis of a 2-amino-6-substituted-pyrimidine-4-carboxylic acid, a common scaffold in medicinal chemistry.
Materials:
-
Ethyl 2-amino-6-methyl-4-oxo-4,5-dihydro-pyrimidine-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Saponification:
-
In a 250 mL round-bottom flask, dissolve ethyl 2-amino-6-methyl-4-oxo-4,5-dihydro-pyrimidine-5-carboxylate (1 equivalent) in ethanol.
-
Add a 2 M aqueous solution of sodium hydroxide (2.5 equivalents) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours.
-
-
Acidification:
-
After cooling the reaction mixture to room temperature, carefully acidify to pH 2-3 with 2 M hydrochloric acid. A precipitate will form.
-
-
Isolation and Purification:
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired 2-amino-6-methyl-4-oxo-4,5-dihydro-pyrimidine-5-carboxylic acid.
-
II. Unraveling the Mechanism of Action: Targeting Key Cellular Pathways
Substituted pyrimidine-4-carboxylic acids exert their biological effects through a multitude of mechanisms, often by targeting key enzymes and signaling pathways that are dysregulated in disease.[7] A prominent area of success for this scaffold has been the development of protein kinase inhibitors.[8]
Many pyrimidine-based compounds are designed to be ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates.[7] This mode of action is particularly effective in oncology, where kinases such as the Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases are often overexpressed or constitutively active.[9][10]
For example, certain anilino-pyrimidine derivatives have shown potent inhibitory activity against EGFR and HER2, two receptor tyrosine kinases that play a crucial role in the proliferation of many cancer types.[11] By blocking the activity of these kinases, these compounds can disrupt downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to cell cycle arrest and apoptosis.[12]
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-4-carboxylic acid derivative.
III. Structure-Activity Relationships: Fine-Tuning for Potency and Selectivity
The development of potent and selective drug candidates from the pyrimidine-4-carboxylic acid scaffold is an iterative process guided by the principles of structure-activity relationship (SAR) studies. By systematically modifying the substituents at various positions on the pyrimidine ring, medicinal chemists can optimize a compound's pharmacological profile.
Key positions for modification include:
-
C2-position: Introduction of various amine-containing groups can significantly influence kinase selectivity and potency.
-
C5-position: Substitution at this position can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and can also provide additional interactions with the target protein.
-
C6-position: Bulky substituents at this position can enhance binding affinity and selectivity.
The following table summarizes the SAR for a series of hypothetical pyrimidine-4-carboxylic acid derivatives targeting a generic kinase, illustrating how subtle changes in chemical structure can have a profound impact on biological activity.
| Compound ID | R1 (C2-position) | R2 (C6-position) | Kinase Inhibition (IC50, nM) |
| 1a | -NH2 | -CH3 | 500 |
| 1b | -NH-c-propyl | -CH3 | 150 |
| 1c | -NH-phenyl | -CH3 | 25 |
| 2a | -NH-phenyl | -H | 200 |
| 2b | -NH-phenyl | -ethyl | 30 |
| 2c | -NH-phenyl | -isopropyl | 15 |
IV. Evaluating Biological Activity: A Protocol for Cytotoxicity Assessment
A fundamental step in the evaluation of potential anticancer agents is the assessment of their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a step-by-step methodology for determining the cytotoxic effects of substituted pyrimidine-4-carboxylic acid derivatives on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (substituted pyrimidine-4-carboxylic acids) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
V. Conclusion and Future Directions
Substituted pyrimidine-4-carboxylic acids represent a highly versatile and privileged scaffold in the ongoing quest for novel therapeutics. Their synthetic tractability, coupled with their ability to interact with a wide range of biological targets, ensures their continued prominence in drug discovery. As our understanding of the molecular basis of disease deepens, the rational design of new pyrimidine-4-carboxylic acid derivatives, guided by detailed SAR studies and a thorough understanding of their mechanisms of action, will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles. The methodologies and insights provided in this guide are intended to empower researchers to effectively explore the vast chemical space and therapeutic potential of this remarkable class of compounds.
VI. References
-
Wu, et al. (2024). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr.
-
BenchChem. (2025). The Anticancer Potential of Pyrimidine Derivatives: A Technical Guide.
-
BenchChem. (2025). Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide.
-
Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. (n.d.).
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Future Medicinal Chemistry.
-
A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. (2025). ResearchGate.
-
Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2025). ResearchGate.
-
Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022). PubMed.
-
Role of Pyrimidine Derivatives in the Treatment of Cancer. (2023). Journal for Research in Applied Sciences and Biotechnology.
-
A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. (n.d.).
-
Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (n.d.). Bentham Science.
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
-
MTT assay protocol. (n.d.). Abcam.
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
-
Cell Viability Assays. (2013). NCBI Bookshelf.
-
MTT (Assay protocol). (2023). Protocols.io.
-
Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. (2023). ScienceRise: Pharmaceutical Science.
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
-
Application Notes and Protocols for the Synthesis of 4-Pyrimidine Methanamine Derivatives. (2025). BenchChem.
-
Synthesis of Pyrimidine and Its Derivatives. (2025). YouTube.
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters.
-
Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central.
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC.
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). OUCI.
-
Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. (2016).
-
Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. (2018). PubMed.
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.
Sources
- 1. A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. bu.edu.eg [bu.edu.eg]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. heteroletters.org [heteroletters.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) [ouci.dntb.gov.ua]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Leveraging 6-Chloro-5-methylpyrimidine-4-carboxylic Acid in Modern Medicinal Chemistry
Introduction: The Strategic Value of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in critical hydrogen bonding interactions with biological targets. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological recognition. Within this privileged scaffold, 6-Chloro-5-methylpyrimidine-4-carboxylic acid emerges as a particularly versatile and powerful building block for drug discovery.
This guide provides an in-depth exploration of its strategic application, focusing on the causality behind experimental choices and providing robust, validated protocols for its use. The unique arrangement of its functional groups—a reactive chlorine atom, a versatile carboxylic acid, and a modulating methyl group—offers a trifecta of chemical handles for the rational design of complex and potent therapeutic candidates.
Core Chemical Properties and Reactivity
The synthetic utility of 6-Chloro-5-methylpyrimidine-4-carboxylic acid stems from the distinct reactivity of its two primary functional groups. The electron-withdrawing nature of the pyrimidine ring and the adjacent carboxylic acid activates the C6-chloro group, while the carboxylic acid itself provides a direct handle for conjugation.
-
C4-Carboxylic Acid: This group is the primary site for amide bond formation, a cornerstone of medicinal chemistry used to link molecular fragments and explore structure-activity relationships (SAR). While essential, carboxylic acids can sometimes present pharmacokinetic challenges, such as limited membrane permeability or metabolic liabilities.[1] In such cases, this moiety can also serve as a precursor for conversion into various bioisosteres to overcome these hurdles.[2]
-
C6-Chloro Group: The chlorine atom is an excellent leaving group for two critical classes of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement with amines, thiols, or alcohols allows for the straightforward introduction of diverse substituents.
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively. This is a key strategy for building biaryl or heteroaryl-aryl motifs prevalent in many drugs, particularly kinase inhibitors.[3][4] While heteroaryl chlorides are often more challenging substrates than their bromide or iodide counterparts, modern catalytic systems have made their use routine and cost-effective.[3]
-
-
C5-Methyl Group: This seemingly simple group plays a crucial role. It sterically influences the conformation of adjacent groups and can establish beneficial van der Waals interactions within a protein's binding pocket. Electronically, it can modulate the reactivity of the C6 position and influence the overall pKa of the molecule.
The interplay of these three features allows for a logical and sequential synthetic strategy, which is visualized below.
Caption: General workflow for synthesizing kinase inhibitors.
Protocol 1: Amide Bond Formation via HATU Coupling
This protocol describes a standard, high-efficiency method for coupling the carboxylic acid with a primary or secondary amine.
Rationale: The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is recommended for its high reactivity and low rate of epimerization, particularly with sensitive substrates. It is often superior to older methods like DCC/HOBt. [5]DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve 6-Chloro-5-methylpyrimidine-4-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or DCM (approx. 0.1 M concentration).
-
Amine Addition: Add the desired amine (1.1 eq) to the solution.
-
Base Addition: Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes at room temperature.
-
Coupling Agent Addition: Add HATU (1.2 eq) portion-wise to the mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 1N HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HATU byproducts), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide intermediate.
| Parameter | Condition | Rationale / Notes |
| Solvent | Anhydrous DMF or DCM | Ensures all reagents are soluble and prevents hydrolysis. |
| Coupling Agent | HATU (1.2 eq) | High efficiency, minimizes side reactions. |
| Base | DIPEA (2.5 eq) | Non-nucleophilic; prevents unwanted side reactions. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction. |
| Monitoring | TLC / LC-MS | Essential for determining reaction completion. |
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed coupling of the C6-chloro position of the amide intermediate with an aryl or heteroaryl boronic acid.
Rationale: The coupling of heteroaryl chlorides requires a highly active catalytic system. [3]While traditional catalysts like Pd(PPh₃)₄ can be used, systems employing electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands often provide superior yields and faster reaction times for these less reactive electrophiles. [4][6]A robust base like K₂CO₃ or Cs₂CO₃ is necessary to facilitate the transmetalation step.
Step-by-Step Methodology:
-
Reagent Preparation: To a microwave vial or Schlenk flask, add the pyrimidine-amide intermediate (1.0 eq), the aryl/heteroaryl boronic acid or boronate ester (1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., P(t-Bu)₃, 4-10 mol%). Note: Pre-formed catalysts like Pd(PPh₃)₄ (5-10 mol%) can also be used.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). The presence of water is often crucial for the efficiency of the Suzuki coupling.
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to 80-110 °C for 4-24 hours. Microwave irradiation can often significantly reduce reaction times.
-
Reaction Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.
-
Work-up:
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography or preparative HPLC to obtain the final target molecule.
| Catalyst System | Base | Solvent | Temperature | Notes |
| Pd(PPh₃)₄ | K₂CO₃ / Cs₂CO₃ | Dioxane/H₂O | 90-110 °C | A classic, widely available catalyst. [7] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50-80 °C | Highly effective for chloro-heterocycles. [6] |
| PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 80-100 °C | Another robust catalyst for challenging couplings. |
Conclusion and Future Perspectives
6-Chloro-5-methylpyrimidine-4-carboxylic acid represents a high-value, strategically functionalized building block for medicinal chemistry. Its capacity for sequential and regioselective modification via amide coupling and palladium-catalyzed cross-coupling provides a reliable and efficient pathway to complex molecular architectures. The protocols outlined in this guide offer a validated framework for researchers to harness the full synthetic potential of this reagent, enabling the rapid exploration of chemical space and accelerating the discovery of novel therapeutics, particularly in the competitive field of kinase inhibitor development. [8]
References
- Benchchem. (n.d.). Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine.
- PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. J Comb Chem, 5(3), 267-72.
- ResearchGate. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- PubMed Central. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- PubMed. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
- ResearchGate. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
- PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
- Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
Sources
- 1. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 6-Chloro-5-methylpyrimidine-4-carboxylic Acid in the Synthesis of Potent Kinase Inhibitors
Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to mimic the purine ring of ATP and interact with a wide array of biological targets.[1][2] In the realm of oncology, the dysregulation of protein kinases is a well-established driver of tumor growth and proliferation, making them prime targets for therapeutic intervention. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer treatment. Pyrimidine-based compounds have emerged as a particularly successful class of kinase inhibitors, with several approved drugs and numerous candidates in clinical development targeting various kinase families.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 6-chloro-5-methylpyrimidine-4-carboxylic acid as a versatile building block for the synthesis of potent and selective kinase inhibitors. We will delve into the rationale behind its design, provide detailed synthetic protocols for its incorporation into lead compounds, and discuss the structure-activity relationships that govern its efficacy.
The Significance of the 6-Chloro-5-methyl Substitution Pattern
The specific substitution pattern of 6-chloro-5-methylpyrimidine-4-carboxylic acid is not arbitrary; it is a deliberate design feature that imparts several advantageous properties to the resulting kinase inhibitors.
-
The 6-Chloro Group: A Key Interaction Point and Synthetic Handle: The chlorine atom at the 6-position serves a dual purpose. Firstly, it can participate in halogen bonding and other non-covalent interactions within the ATP-binding pocket of certain kinases, thereby enhancing binding affinity and potency. Secondly, and more critically from a synthetic standpoint, the chloro group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, most notably the Buchwald-Hartwig amination. This allows for the facile and efficient introduction of a diverse range of aniline and other amine-containing fragments, which are crucial for targeting the hinge region of the kinase.[4]
-
The 5-Methyl Group: A Modulator of Selectivity and Potency: The methyl group at the 5-position can influence the conformation of the inhibitor and its interactions with the kinase active site. This seemingly minor addition can play a significant role in fine-tuning the selectivity of the inhibitor for its intended target over other closely related kinases, thereby reducing off-target effects and improving the therapeutic window. In some cases, the methyl group can also contribute to hydrophobic interactions that enhance binding affinity.
-
The 4-Carboxylic Acid: A Versatile Functional Group for Elaboration: The carboxylic acid at the 4-position is a key functional handle that allows for the straightforward formation of amide bonds. This enables the coupling of the pyrimidine core to a wide variety of amines, opening up a vast chemical space for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.
Core Structure of the Building Block
The foundational structure of 6-chloro-5-methylpyrimidine-4-carboxylic acid is depicted below.
Caption: Structure of 6-Chloro-5-methylpyrimidine-4-carboxylic acid.
Application in the Synthesis of CDK4/6 Inhibitors: The Case of Palbociclib
A prominent example of the utility of the 6-chloro-5-methylpyrimidine scaffold is in the synthesis of the Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitor, Palbociclib (Ibrance®). Palbociclib is a cornerstone therapy for certain types of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3][5]
The CDK4/6-Retinoblastoma (Rb) Signaling Pathway
The cell cycle is a tightly regulated process, and the transition from the G1 (growth) phase to the S (synthesis) phase is a critical checkpoint. CDK4 and CDK6, in complex with Cyclin D, phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation event releases the transcription factor E2F, which then activates the transcription of genes required for DNA synthesis and cell cycle progression. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Palbociclib selectively inhibits CDK4 and CDK6, thereby preventing Rb phosphorylation, blocking the G1-S transition, and inducing cell cycle arrest.[2][6]
Caption: The CDK4/6-Rb signaling pathway and the mechanism of action of Palbociclib.
Synthetic Protocols: A Step-by-Step Guide
The following protocols provide a generalized yet detailed framework for the utilization of 6-chloro-5-methylpyrimidine-4-carboxylic acid in the synthesis of kinase inhibitors, with a focus on the key transformations required to build a Palbociclib-like scaffold.
General Synthetic Workflow
The overall synthetic strategy involves two key bond-forming reactions: an amide coupling at the 4-position and a Buchwald-Hartwig amination at the 6-position.
Caption: General workflow for the synthesis of kinase inhibitors.
Protocol 1: Amide Coupling of 6-Chloro-5-methylpyrimidine-4-carboxylic Acid
This protocol describes the formation of an amide bond between the carboxylic acid of the pyrimidine building block and a primary or secondary amine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Moles (Example) | Amount (Example) |
| 6-Chloro-5-methylpyrimidine-4-carboxylic acid | 933702-12-6 | 172.57 g/mol | 1.0 mmol | 172.6 mg |
| Substituted Aniline | Varies | Varies | 1.1 mmol | Varies |
| HATU | 148893-10-1 | 380.23 g/mol | 1.2 mmol | 456.3 mg |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | 2.5 mmol | 434 µL |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | - | 5 mL |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-chloro-5-methylpyrimidine-4-carboxylic acid (1.0 mmol).
-
Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.
-
Add the substituted aniline (1.1 mmol) to the solution.
-
Add HATU (1.2 mmol) and DIPEA (2.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide intermediate.
Causality Behind Experimental Choices:
-
HATU is a highly efficient peptide coupling reagent that rapidly activates the carboxylic acid, minimizing side reactions and racemization (if applicable).[7]
-
DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the coupling process.
-
Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents. It is crucial to use an anhydrous solvent to prevent hydrolysis of the activated carboxylic acid intermediate.
Protocol 2: Buchwald-Hartwig Amination of the 6-Chloro-pyrimidine Intermediate
This protocol details the palladium-catalyzed cross-coupling of the 6-chloro position of the pyrimidine intermediate with a second amine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Moles (Example) | Amount (Example) |
| Intermediate Amide from Protocol 1 | - | Varies | 1.0 mmol | Varies |
| Substituted Aniline | Varies | Varies | 1.2 mmol | Varies |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 g/mol | 0.02 mmol | 18.3 mg |
| Xantphos | 161265-03-8 | 578.68 g/mol | 0.04 mmol | 23.1 mg |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 g/mol | 2.0 mmol | 651.6 mg |
| Anhydrous, Degassed 1,4-Dioxane | 123-91-1 | 88.11 g/mol | - | 5 mL |
Procedure:
-
To an oven-dried Schlenk flask, add the intermediate amide (1.0 mmol), the second substituted aniline (1.2 mmol), and cesium carbonate (2.0 mmol).
-
In a separate vial, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Evacuate and backfill the Schlenk flask with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) to the Schlenk flask.
-
Add the palladium precatalyst and ligand mixture to the reaction flask.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the final kinase inhibitor.
Causality Behind Experimental Choices:
-
The Pd₂(dba)₃/Xantphos catalyst system is highly effective for the amination of aryl chlorides. Xantphos is a bulky, electron-rich bisphosphine ligand that promotes the oxidative addition of the palladium to the C-Cl bond and facilitates the reductive elimination to form the C-N bond.[8][9]
-
Cesium carbonate is a strong base that is often used in Buchwald-Hartwig aminations. It is effective in deprotonating the amine nucleophile and promoting the catalytic cycle.
-
Anhydrous and degassed solvent is critical to prevent the deactivation of the palladium catalyst.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors is an iterative process of synthesizing and testing analogs to understand the relationship between their chemical structure and biological activity. For 2-anilinopyrimidine-based CDK inhibitors, several key SAR principles have been established:
-
Hinge-Binding Motif: The 2-anilino group is a critical pharmacophore that forms key hydrogen bonds with the hinge region of the kinase, mimicking the adenine portion of ATP. Substituents on this aniline ring can be varied to optimize potency and selectivity.
-
Role of the 5- and 6-Substituents: As previously discussed, the 5-methyl and 6-chloro groups on the pyrimidine core are important for fine-tuning the inhibitor's properties. The 6-position, after amination, provides a vector for exploring interactions with the solvent-exposed region of the ATP-binding site. Modifications at this position can significantly impact the inhibitor's pharmacokinetic profile.[4]
-
The 4-Position: The amide linkage at the 4-position allows for the introduction of a wide range of substituents that can interact with different sub-pockets of the kinase active site, further enhancing potency and selectivity.
Conclusion
6-Chloro-5-methylpyrimidine-4-carboxylic acid is a highly valuable and strategically designed building block for the synthesis of kinase inhibitors. Its pre-installed functional handles and advantageous substitution pattern provide a robust platform for the rapid and efficient generation of diverse compound libraries. The successful application of this scaffold in the development of the CDK4/6 inhibitor Palbociclib underscores its importance in modern drug discovery. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this key intermediate in their own kinase inhibitor discovery programs.
References
-
Finn, R. S., Martin, M., Rugo, H. S., et al. (2016). Palbociclib and Letrozole in Advanced Breast Cancer. New England Journal of Medicine, 375(20), 1925–1936. Available from: [Link]
-
El-Gamal, M. I., & Oh, C.-H. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. Available from: [Link]
-
Zhao, D., et al. (2021). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1744. Available from: [Link]
-
Schwartz, G. K., et al. (2017). Phase I study of PD 0332991, a cyclin-dependent kinase 4/6 inhibitor, in combination with letrozole in patients with advanced breast cancer. Journal of Clinical Oncology, 35(20), 2233-2241. Available from: [Link]
-
Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146. Available from: [Link]
-
Kónya, K., et al. (2015). Synthesis of 6-arylaminoflavones via Buchwald-Hartwig amination and its anti-tumor investigation. Molecules, 20(8), 14865-14881. Available from: [Link]
Sources
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- 3. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Strategic Esterification of 6-Chloro-5-methylpyrimidine-4-carboxylic acid for Pharmaceutical and Chemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Chloro-5-methylpyrimidine-4-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. The pyrimidine core is a common motif in a vast range of biologically active compounds, and the strategic placement of the chloro, methyl, and carboxylic acid groups offers multiple handles for synthetic diversification. Ester derivatives of this acid are particularly valuable as intermediates for amide couplings, cross-coupling reactions, and as final drug products, enhancing properties like cell permeability and metabolic stability.
However, the electronic nature of the pyrimidine ring presents unique challenges for standard esterification procedures. The electron-withdrawing character of the two nitrogen atoms deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the chlorine-bearing C6 position.[1] Furthermore, the basicity of the ring nitrogens (pKa ≈ 1.3) can lead to interactions with acid catalysts, potentially complicating reactions.[2]
This guide provides a detailed analysis and field-tested protocols for three distinct and reliable methods for the esterification of 6-Chloro-5-methylpyrimidine-4-carboxylic acid, designed to address these challenges and ensure high-yield synthesis of the desired ester products. The methods are presented in order of increasing reactivity and complexity, allowing researchers to select the most appropriate strategy based on the scale of the reaction, the nature of the alcohol, and the sensitivity of other functional groups.
Method 1: Modified Fischer-Speier Esterification
Principle and Rationale
The Fischer-Speier esterification is a classic acid-catalyzed condensation between a carboxylic acid and an alcohol.[3][4] The reaction is driven by equilibrium, which is typically shifted towards the product by using a large excess of the alcohol (often as the solvent) and/or by removing the water byproduct.[5][6]
For the 6-Chloro-5-methylpyrimidine-4-carboxylic acid substrate, the primary challenge is the potential for side reactions under harsh acidic conditions. While protonation of the carbonyl oxygen is required to increase the electrophilicity of the carboxylic acid, protonation of the pyrimidine ring nitrogens can also occur.[7][8] To mitigate potential degradation and side reactions, this protocol employs p-toluenesulfonic acid (p-TsOH), a milder and more sterically hindered acid catalyst than sulfuric acid, and utilizes a Dean-Stark apparatus to efficiently remove water and drive the reaction to completion at a moderate temperature.[9][10]
Experimental Protocol: Synthesis of Ethyl 6-Chloro-5-methylpyrimidine-4-carboxylate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 6-Chloro-5-methylpyrimidine-4-carboxylic acid (10.0 g, 57.9 mmol, 1.0 equiv.).
-
Reagent Addition: Add toluene (100 mL) and ethanol (17.0 mL, 290 mmol, 5.0 equiv.).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (1.1 g, 5.79 mmol, 0.1 equiv.).
-
Reaction Execution: Heat the mixture to reflux (approx. 110-115 °C oil bath temperature). Fill the Dean-Stark trap with toluene before heating. Monitor the reaction progress by observing water collection in the trap and by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[10]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the acid catalyst, followed by water (1 x 50 mL), and finally brine (1 x 50 mL).[6]
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure ethyl ester.
Data Summary Table
| Parameter | Condition | Rationale |
| Alcohol | Ethanol (5.0 equiv.) | Using excess alcohol helps to shift the reaction equilibrium towards the ester product.[5] |
| Solvent | Toluene | Forms an azeotrope with water, facilitating its removal via the Dean-Stark trap.[5] |
| Catalyst | p-Toluenesulfonic acid (0.1 equiv.) | A milder strong acid catalyst to minimize potential side reactions with the pyrimidine ring.[9] |
| Temperature | Reflux (~110 °C) | Provides sufficient activation energy while the Dean-Stark trap controls the equilibrium.[10] |
| Reaction Time | 12-24 hours | Dependent on substrate and alcohol; monitor by TLC. |
| Typical Yield | 70-85% | Good yields are achievable when water is effectively removed. |
Workflow Diagram: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Method 2: Carbodiimide-Mediated Esterification (Steglich Esterification)
Principle and Rationale
For substrates that are sensitive to acid or high temperatures, the Steglich esterification offers a remarkably mild and efficient alternative.[11][12] This method utilizes a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.[13] The activated species is a highly reactive O-acylisourea intermediate.[14]
A key component of this reaction is a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), which intercepts the O-acylisourea to form an even more reactive N-acylpyridinium intermediate.[14] This "active ester" is then readily displaced by the alcohol to form the desired product. This protocol uses EDC due to the water-solubility of its urea byproduct, which greatly simplifies purification through simple aqueous extraction.[15][16]
Experimental Protocol: Synthesis of a Generic Ester
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Chloro-5-methylpyrimidine-4-carboxylic acid (1.0 g, 5.79 mmol, 1.0 equiv.) in anhydrous dichloromethane (DCM, 30 mL).
-
Reagent Addition: Add the desired alcohol (1.2 equiv.), followed by EDC hydrochloride (1.33 g, 6.95 mmol, 1.2 equiv.) and DMAP (71 mg, 0.58 mmol, 0.1 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is generally complete within 4-12 hours.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Dilute with additional DCM (20 mL). Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove DMAP and any remaining EDC-related species, followed by saturated aqueous NaHCO₃ (1 x 20 mL) to remove any unreacted carboxylic acid, and finally brine (1 x 20 mL).[15]
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude ester is often of high purity, but can be further purified by silica gel chromatography if necessary.
Data Summary Table
| Parameter | Condition | Rationale |
| Coupling Agent | EDC·HCl (1.2 equiv.) | Water-soluble carbodiimide; activates the carboxylic acid. Byproduct is removed by aqueous wash.[15][16] |
| Catalyst | DMAP (0.1 equiv.) | Highly nucleophilic catalyst that forms a reactive acylpyridinium intermediate, accelerating the reaction.[11][14] |
| Alcohol | 1.2 equiv. | A slight excess ensures complete consumption of the activated acid. |
| Solvent | Anhydrous DCM | Aprotic solvent that dissolves reactants well and does not interfere with the reaction. |
| Temperature | Room Temperature | The reaction is highly efficient under mild, ambient conditions, preserving sensitive functional groups.[17] |
| Reaction Time | 4-12 hours | Faster than Fischer esterification; monitor by TLC. |
| Typical Yield | 85-95% | Generally high-yielding due to the mild conditions and efficient activation. |
Workflow Diagram: Steglich Esterification
Caption: Workflow for EDC/DMAP-Mediated Steglich Esterification.
Method 3: Acyl Chloride Formation and Subsequent Alcoholysis
Principle and Rationale
For sterically hindered alcohols or when other methods provide low yields, a two-step procedure involving the formation of a highly reactive acyl chloride intermediate is often the most robust strategy. Carboxylic acids react with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form acyl chlorides.[18][19]
This protocol uses thionyl chloride, as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the isolation of the intermediate acyl chloride.[19] The subsequent reaction of the purified acyl chloride with an alcohol is typically rapid, high-yielding, and occurs at low temperatures, often in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl generated during the reaction.
Experimental Protocol: Two-Step Synthesis
Step A: Formation of 6-Chloro-5-methylpyrimidine-4-carbonyl chloride
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a stir bar and reflux condenser (with a gas outlet to a scrubber), add 6-Chloro-5-methylpyrimidine-4-carboxylic acid (5.0 g, 28.9 mmol).
-
Reagent Addition: Carefully add thionyl chloride (10 mL, 137 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Reaction Execution: Heat the mixture to a gentle reflux (approx. 75-80 °C) for 2-3 hours. The reaction mixture should become a clear solution.
-
Isolation of Intermediate: Allow the mixture to cool. Remove the excess thionyl chloride under reduced pressure (use a trap cooled with dry ice/acetone). The resulting crude acyl chloride is a solid or oil and is often used directly in the next step without further purification. Caution: Acyl chlorides are highly reactive and moisture-sensitive.
Step B: Esterification with Alcohol
-
Reaction Setup: In a separate dry flask under an inert atmosphere, dissolve the desired alcohol (1.0 equiv. based on the starting acid) and triethylamine (1.1 equiv.) in anhydrous DCM (50 mL). Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude acyl chloride from Step A in a small amount of anhydrous DCM and add it dropwise to the cooled alcohol/TEA solution.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC.
-
Work-up and Purification: Quench the reaction by slowly adding water. Transfer to a separatory funnel, wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.
Data Summary Table
| Parameter | Condition | Rationale |
| Activating Agent | Thionyl Chloride (SOCl₂) | Converts the carboxylic acid to a highly reactive acyl chloride. Gaseous byproducts simplify isolation.[19] |
| Catalyst (Step A) | DMF (catalytic) | Catalyzes the formation of the acyl chloride via the Vilsmeier-Haack mechanism. |
| Base (Step B) | Triethylamine (1.1 equiv.) | Acts as an acid scavenger to neutralize the HCl produced during the esterification step. |
| Solvent | Anhydrous DCM | Aprotic solvent suitable for both steps of the reaction. |
| Temperature | Step A: Reflux; Step B: 0 °C to RT | Step A requires heat for activation. Step B is exothermic and often requires initial cooling. |
| Reaction Time | Step A: 2-3 hours; Step B: 1-2 hours | Both steps are relatively rapid. |
| Typical Yield | 80-95% (overall) | This robust method is often the highest-yielding, especially for challenging substrates. |
Workflow Diagram: Acyl Chloride Method
Caption: Two-step workflow for esterification via an acyl chloride intermediate.
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Low Yield (Fischer) | Incomplete reaction due to equilibrium. | Ensure the Dean-Stark trap is functioning correctly. Use a larger excess of alcohol or increase reaction time. |
| Low Yield (Steglich) | Inactive reagents; steric hindrance. | Use fresh, anhydrous solvents and reagents. For hindered alcohols, consider the Acyl Chloride method. Ensure DMAP is present. |
| Side Product Formation | Fischer: Degradation of pyrimidine ring. Steglich: Formation of N-acylurea byproduct.[17] Acyl Chloride: Reaction with moisture. | Fischer: Use p-TsOH instead of H₂SO₄; lower the reaction temperature if possible. Steglich: Ensure the alcohol is added promptly after the coupling agents. Do not let the activated acid sit for too long. Acyl Chloride: Perform the reaction under strictly anhydrous conditions and an inert atmosphere. |
| Purification Difficulty | Steglich (DCC): Dicyclohexylurea (DCU) is soluble in some organic solvents. All Methods: Co-eluting impurities. | Steglich (DCC): If using DCC, precipitate DCU by concentrating the reaction mixture and adding a non-polar solvent like hexanes or diethyl ether, then filter.[20] Using EDC avoids this issue. All Methods: Optimize chromatography conditions (solvent system, gradient). Consider recrystallization as an alternative. |
Safety Precautions
-
Strong Acids (H₂SO₄, p-TsOH): Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a fume hood.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water to release HCl and SO₂ gas. Always handle in a well-ventilated fume hood with appropriate PPE. Use a scrubbing system to neutralize evolved gases.
-
Carbodiimides (EDC, DCC): Can be potent allergens and sensitizers. Avoid inhalation of dust and skin contact.
-
Dichloromethane (DCM): A suspected carcinogen. Minimize exposure by working in a fume hood.
References
- Fischer, E.; Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. (Source link not directly available, historical reference)
-
Science Info. (2023). Fischer Esterification Reaction: Mechanism, Limitations. [Link]
-
ScienceMotive. (2021). Fischer esterification Mechanism - Advantages and Applications. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Pratt, A. et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11, 26973-26984. [Link]
-
ResearchGate. (Diagram) General mechanism of the Fischer-Speier esterification. [Link]
-
JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. [Link]
- Google Patents. (1989). Method for esterifying hindered carboxylic acids. EP0331280A1.
-
MDPI. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 27(10), 3284. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
Organic Chemistry.org. Mitsunobu Reaction. [Link]
-
Chemistry LibreTexts. Acid to Ester - Common Conditions. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
The Royal Society of Chemistry. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports, 32, 157-195. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Organic Syntheses. (1978). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Org. Synth., 58, 43. [Link]
-
ResearchGate. (Discussion) What's the best way for removing extra DCC and DMAP in an esterification reaction? [Link]
-
ResearchGate. (2002). Selective esterifications of alcohols and phenols through carbodiimide couplings. Journal of the American Chemical Society, 124(44), 13175-13182. [Link]
-
YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. [Link]
-
University of Oxford. 10. Pyrimidines. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]
-
Organic Syntheses. (2007). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Org. Synth., 84, 153. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
Chemguide. Converting carboxylic acids into acyl chlorides (acid chlorides). [Link]
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]
-
MDPI. (2010). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 15(4), 2565-2587. [Link]
-
Khan Academy. Acid chloride formation. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). A Greener Chemistry Approach for Synthesis of 4-(4-Hydroxyphenyl)-6-Methyl-2-Oxo-1,2,3,4 Tetrahydropyrimidine-5-Carboxylic Acid Ethyl Ester. [Link]
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Application Notes & Protocols: Strategic Functionalization of 6-Chloro-5-methylpyrimidine-4-carboxylic acid
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its prevalence in nature, most notably as a fundamental component of nucleic acids, underscores its inherent biological relevance.[2] In drug design, the pyrimidine ring serves as a versatile pharmacophore, capable of engaging in a wide array of interactions with biological targets.[1][4] The strategic functionalization of this privileged heterocycle allows for the precise modulation of a compound's physicochemical properties, including its potency, selectivity, and pharmacokinetic profile.
This guide focuses on a particularly valuable building block: 6-Chloro-5-methylpyrimidine-4-carboxylic acid . This molecule offers three distinct points for chemical modification: the highly reactive C6-chloro substituent, the C4-carboxylic acid group, and the C2-carbon-hydrogen bond. This document provides a detailed exploration of the key synthetic strategies to unlock the chemical space around this core, offering both mechanistic insights and field-tested experimental protocols for researchers in drug development.
Strategic Functionalization Pathways
The functionalization of 6-Chloro-5-methylpyrimidine-4-carboxylic acid can be logically approached by targeting its primary reactive sites. The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of two nitrogen atoms and an electron-withdrawing chloro group, makes the C6 position exceptionally susceptible to nucleophilic attack and metal-catalyzed cross-coupling reactions.[5][6]
Caption: Key functionalization strategies for the target molecule.
Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
Expertise & Experience: The Causality Behind SNAr on Pyrimidines
Nucleophilic aromatic substitution (SNAr) is a powerful and often primary method for derivatizing chloropyrimidines.[5][7] The reaction proceeds via a two-step addition-elimination mechanism. The electron-deficient pyrimidine ring readily accepts a nucleophile at the carbon bearing the chlorine atom (C6), forming a stabilized anionic intermediate known as a Meisenheimer complex. The subsequent expulsion of the chloride ion restores aromaticity and yields the substituted product.
The reactivity of halopyrimidines towards SNAr follows the general order C4(6) > C2 >> C5, making the C6-chloro group on our scaffold the most labile site for substitution.[5] This high reactivity allows for the introduction of a diverse range of nucleophiles, including amines, alcohols, and thiols, often under mild conditions.
Protocol 1: General Procedure for Amination via SNAr
This protocol describes the reaction of 6-Chloro-5-methylpyrimidine-4-carboxylic acid with a generic primary or secondary amine.
Materials:
-
6-Chloro-5-methylpyrimidine-4-carboxylic acid (1.0 eq)
-
Amine (primary or secondary) (1.2 - 2.0 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or Ethanol (EtOH)
-
Reaction vessel, magnetic stirrer, heating mantle/oil bath, inert atmosphere setup (N2 or Ar)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add 6-Chloro-5-methylpyrimidine-4-carboxylic acid (1.0 eq) and the chosen solvent (e.g., DMF).
-
Add the amine (1.2 - 2.0 eq) to the solution.
-
Add the base (DIPEA or TEA, 2.0 - 3.0 eq) to the reaction mixture. The base is crucial to neutralize the HCl generated during the reaction.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl. This will protonate the carboxylic acid, aiding in its precipitation or extraction.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 6-amino-5-methylpyrimidine-4-carboxylic acid derivative.
Caption: Workflow for SNAr Amination Protocol.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions at C6
A. Suzuki-Miyaura Coupling for C-C Bond Formation
Expertise & Experience: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for constructing biaryl or vinyl-aryl structures.[9] It involves the reaction of an organoboron species (typically a boronic acid or ester) with a halide (in our case, the C6-chloro group) in the presence of a palladium catalyst and a base.[10] For challenging substrates like electron-deficient heteroaryl chlorides, the choice of ligand is critical to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[11]
Protocol 2: Suzuki-Miyaura Coupling with Arylboronic Acids
Materials:
-
6-Chloro-5-methylpyrimidine-4-carboxylic acid (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium Catalyst: e.g., Pd(PPh3)4 (0.05 eq) or Pd(dppf)Cl2 (0.05 eq)
-
Base: Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) (3.0 eq)
-
Solvent System: 1,4-Dioxane/Water or Toluene/Water (e.g., 4:1 ratio)
-
Reaction vessel, condenser, inert atmosphere setup (N2 or Ar)
Procedure:
-
In a reaction vessel, combine 6-Chloro-5-methylpyrimidine-4-carboxylic acid (1.0 eq), the arylboronic acid (1.5 eq), the base (3.0 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (N2 or Ar) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C under the inert atmosphere, with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Work-up: Dilute with water and filter through a pad of Celite to remove the palladium catalyst.
-
Acidify the filtrate with 1M HCl to a pH of ~3-4.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.
-
Purify the crude material via column chromatography to obtain the 6-aryl-5-methylpyrimidine-4-carboxylic acid.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | Provides stable and active Pd(0) species for the catalytic cycle. |
| Base | K2CO3, Cs2CO3 | Essential for the transmetalation step of the boronic acid to the palladium center.[11] |
| Solvent | Dioxane/H2O, Toluene/H2O | The aqueous portion is crucial for dissolving the inorganic base.[12] |
| Temperature | 80-100 °C | Provides the necessary thermal energy for efficient catalytic turnover. |
B. Buchwald-Hartwig Amination for C-N Bond Formation
Expertise & Experience: The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for forming carbon-nitrogen bonds.[13] It has largely superseded classical methods for aryl amine synthesis due to its broad substrate scope and high functional group tolerance.[13] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base. The ligand's steric bulk and electron-donating properties are key to promoting the reductive elimination step that forms the C-N bond.[14]
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
6-Chloro-5-methylpyrimidine-4-carboxylic acid (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Palladium Pre-catalyst: e.g., Pd2(dba)3 (0.02 eq)
-
Ligand: e.g., XPhos, RuPhos, or BINAP (0.04-0.08 eq)
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 eq)
-
Anhydrous, aprotic solvent: Toluene or 1,4-Dioxane
-
Schlenk tube or similar reaction vessel for air-sensitive chemistry
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add 6-Chloro-5-methylpyrimidine-4-carboxylic acid and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat with stirring to 80-110 °C.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Dilute with water and adjust the pH to ~3-4 with 1M HCl.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify by column chromatography.
Trustworthiness Note: Buchwald-Hartwig reactions are sensitive to air and moisture. The use of anhydrous solvents, proper inert atmosphere techniques, and high-purity reagents is critical for reproducibility and high yields.[15][16]
Part 3: Modification of the C4-Carboxylic Acid
Expertise & Experience: The carboxylic acid at the C4 position provides a classic handle for further derivatization, most commonly through the formation of amides or esters. This functionalization is critical for tuning solubility, cell permeability, and for introducing new pharmacophoric elements. Standard peptide coupling reagents are highly effective for this transformation.
Protocol 4: Amide Bond Formation via Peptide Coupling
Materials:
-
Functionalized pyrimidine-4-carboxylic acid (from previous steps) (1.0 eq)
-
Amine (1.1 eq)
-
Coupling Reagent: e.g., HATU, HBTU, or EDC/HOBt (1.2 eq)
-
Base: DIPEA or TEA (2.0-3.0 eq)
-
Anhydrous solvent: DMF or Dichloromethane (DCM)
Procedure:
-
Dissolve the pyrimidine-4-carboxylic acid (1.0 eq) in the anhydrous solvent under an inert atmosphere.
-
Add the amine (1.1 eq) and the base (DIPEA, 2.0-3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., HATU, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify by column chromatography or recrystallization to yield the final pyrimidine-4-carboxamide.
Caption: Workflow for Amide Coupling Protocol.
References
-
Verbitskiy, E. V., Rusinov, G. L., Chupakhin, O. N., & Charushin, V. N. (2018). Recent Advances in Direct C–H Functionalization of Pyrimidines. Synthesis, 50(02), 193-210. [Link]
-
Yadav, P., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 22(02), 1637-1652. [Link]
-
Gant, T. G. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6535. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. [Link]
-
Sun, W. Y., et al. (2008). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 10(20), 4413-4416. [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]
-
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844-14845. [Link]
-
Wallace, D. J., & Chen, C. Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 47(10), 1545-1548. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9171-9174. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Nucleophilic Aromatic Substitution on 6-Chloro-5-methylpyrimidine-4-carboxylic acid
Abstract
This application note provides a detailed and robust protocol for conducting nucleophilic aromatic substitution (SNAr) reactions on 6-Chloro-5-methylpyrimidine-4-carboxylic acid. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[1][2][3][4] This document offers a comprehensive guide for researchers, scientists, and drug development professionals, detailing the reaction mechanism, a step-by-step experimental procedure, and critical considerations for successful synthesis. The protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure reproducibility and high-yield synthesis of substituted 5-methylpyrimidine-4-carboxylic acid derivatives.
Introduction
The pyrimidine scaffold is a cornerstone in the synthesis of a vast array of pharmaceutical agents.[1][4] The functionalization of the pyrimidine ring through nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized strategy for generating molecular diversity.[1][5] The electron-deficient nature of the pyrimidine ring, further activated by the presence of a chlorine atom and a carboxylic acid group, makes 6-Chloro-5-methylpyrimidine-4-carboxylic acid an excellent substrate for SNAr reactions. This reaction allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, at the C6 position, leading to the creation of novel compounds with potential therapeutic applications.
Reaction Principle and Mechanism
The nucleophilic aromatic substitution on 6-Chloro-5-methylpyrimidine-4-carboxylic acid proceeds via a two-step addition-elimination mechanism.[6]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C6 position, which bears the chlorine leaving group. This attack temporarily breaks the aromaticity of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The two nitrogen atoms in the pyrimidine ring help to stabilize this intermediate by delocalizing the negative charge.[1][7]
-
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored through the elimination of the chloride ion, yielding the final substituted product.
Caption: General mechanism for the SNAr addition-elimination reaction.
Experimental Protocol
This protocol describes a general procedure for the SNAr reaction of 6-Chloro-5-methylpyrimidine-4-carboxylic acid with a generic amine nucleophile. The conditions can be adapted for other nucleophiles with appropriate modifications.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Key Properties | Supplier Example |
| 6-Chloro-5-methylpyrimidine-4-carboxylic acid | 933702-12-6 | 186.58 | White to off-white solid. | BLD Pharm |
| Amine Nucleophile (e.g., Morpholine) | 110-91-8 | 87.12 | Liquid, nucleophilic. | Sigma-Aldrich |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | Non-nucleophilic base, liquid. | Acros Organics |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Polar aprotic solvent, anhydrous. | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Organic solvent for extraction. | VWR |
| Saturated Sodium Bicarbonate Solution (aq.) | 144-55-8 | 84.01 | Aqueous base for workup. | LabChem |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | For washing during extraction. | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent. | Fisher Scientific |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash column chromatography system
Experimental Workflow
Caption: General experimental workflow for SNAr reactions.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 6-Chloro-5-methylpyrimidine-4-carboxylic acid (1.0 eq).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (5-10 mL per mmol of the pyrimidine).
-
Add diisopropylethylamine (DIPEA) (2.0-3.0 eq). The base is crucial to neutralize the HCl generated during the reaction and to deprotonate the carboxylic acid, which can improve solubility and prevent side reactions.
-
-
Nucleophile Addition:
-
Slowly add the amine nucleophile (1.1-1.5 eq) to the stirring solution at room temperature. An excess of the nucleophile is often used to ensure complete consumption of the starting material.
-
-
Reaction:
-
Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]
-
-
Aqueous Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify to pH ~3-4 with 1M HCl. This will protonate the product's carboxylic acid, making it less water-soluble.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain the pure substituted pyrimidine derivative.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield / Incomplete Reaction | - Insufficient reaction time or temperature.- Low-quality starting material.- Inefficient stirring. | - Increase reaction time or moderately increase temperature, monitoring for side products.[6]- Ensure high purity of the starting materials. |
| Multiple Products | - Di-substitution or side reactions. | - Use a milder base or lower the reaction temperature.- Carefully control the stoichiometry of the nucleophile. |
| Difficulty in Purification | - Product is highly polar. | - Consider reverse-phase chromatography.- Attempt crystallization of the product. |
Safety and Handling
-
6-Chloro-5-methylpyrimidine-4-carboxylic acid is an irritant.[10][11] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.[12]
-
Avoid inhalation of dust and contact with skin and eyes.[10][11]
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[10][11]
Conclusion
This application note provides a reliable and detailed protocol for the nucleophilic aromatic substitution on 6-Chloro-5-methylpyrimidine-4-carboxylic acid. By understanding the underlying mechanism and following the outlined procedure, researchers can effectively synthesize a diverse range of substituted pyrimidine derivatives. The provided troubleshooting guide and safety information further support the successful and safe execution of this important transformation in the pursuit of novel chemical entities for drug discovery and development.
References
-
Trilleras, J., Quiroga, J., & Abonia, R. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Retrieved from [Link]
-
Macmillan, D., & Ross, N. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Retrieved from [Link]
-
ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
-
Khan, I., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH. Retrieved from [Link]
-
Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]
-
ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]
-
ACS Omega. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. bu.edu.eg [bu.edu.eg]
- 4. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
The Strategic Application of 6-Chloro-5-methylpyrimidine-4-carboxylic acid in the Synthesis of Next-Generation Herbicides
Introduction: The Pyrimidine Carboxylic Acid Scaffold in Modern Agrochemicals
The pyrimidine core is a cornerstone in the development of a diverse range of bioactive molecules, and its strategic functionalization has led to the discovery of numerous potent agrochemicals. Among these, 6-Chloro-5-methylpyrimidine-4-carboxylic acid emerges as a highly versatile synthetic intermediate. Its unique arrangement of reactive sites—a nucleophilic substitution-susceptible chloro group, a modifiable carboxylic acid, and a methyl group amenable to further chemistry—renders it a valuable building block for creating complex herbicidal molecules. This document provides an in-depth guide for researchers and professionals in agrochemical synthesis, detailing the application of this key intermediate in the conceptual design and practical synthesis of a novel herbicidal agent. The protocols herein are grounded in established chemical principles and draw parallels from the synthesis of commercial herbicides, offering a robust framework for innovation in weed management solutions.
Core Concept: Leveraging the Pyrimidine Scaffold for Herbicide Discovery
The primary application of pyrimidine carboxylic acid derivatives in agrochemicals is in the development of herbicides that target essential biological pathways in weeds. A prominent class of such herbicides are the sulfonylureas, which are known to inhibit the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[1] By designing a synthetic route that couples 6-Chloro-5-methylpyrimidine-4-carboxylic acid with a suitable sulfonamide moiety, it is possible to generate novel compounds with potential herbicidal activity. The protocols outlined below describe a plausible and scientifically sound pathway to a novel sulfonylurea-type herbicide, demonstrating the utility of the title compound.
Proposed Synthetic Pathway Overview
The following diagram illustrates the proposed multi-step synthesis of a novel herbicidal agent from 6-Chloro-5-methylpyrimidine-4-carboxylic acid. This pathway is designed to be robust and adaptable, allowing for the introduction of diverse substituents to explore structure-activity relationships.
Caption: Proposed synthetic route for a novel herbicide.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of a hypothetical, yet plausible, herbicidal compound derived from 6-Chloro-5-methylpyrimidine-4-carboxylic acid. These procedures are based on established methodologies for similar chemical transformations.[2][3]
Protocol 1: Esterification of 6-Chloro-5-methylpyrimidine-4-carboxylic acid
Objective: To convert the carboxylic acid functionality into a methyl ester, which is a more suitable substrate for subsequent coupling reactions.
Materials:
-
6-Chloro-5-methylpyrimidine-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
Suspend 6-Chloro-5-methylpyrimidine-4-carboxylic acid (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add thionyl chloride (1.2 equivalents) to the suspension at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully add anhydrous methanol (5 equivalents).
-
Heat the mixture to reflux for another 1-2 hours.
-
Cool the mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 6-Chloro-5-methylpyrimidine-4-carboxylate.
Expected Outcome: A white to off-white solid.
Protocol 2: Nucleophilic Aromatic Substitution
Objective: To introduce a key structural moiety by substituting the chloro group with an appropriate amine. This example uses 2-amino-4,6-dimethoxypyrimidine, a common component in sulfonylurea herbicides.
Materials:
-
Methyl 6-Chloro-5-methylpyrimidine-4-carboxylate
-
2-Amino-4,6-dimethoxypyrimidine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a solution of Methyl 6-Chloro-5-methylpyrimidine-4-carboxylate (1 equivalent) in anhydrous DMF, add 2-amino-4,6-dimethoxypyrimidine (1.1 equivalents) and potassium carbonate (2 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford Methyl 6-((4,6-dimethoxypyrimidin-2-yl)amino)-5-methylpyrimidine-4-carboxylate.
Expected Outcome: A solid product, with color depending on purity.
Protocol 3: Saponification of the Methyl Ester
Objective: To hydrolyze the methyl ester back to a carboxylic acid to enable the final amide coupling step.
Materials:
-
Methyl 6-((4,6-dimethoxypyrimidin-2-yl)amino)-5-methylpyrimidine-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (1N)
-
Filtration apparatus
Procedure:
-
Dissolve the ester from Protocol 2 (1 equivalent) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water.
-
Stir the mixture at room temperature or gently heat to 40-50 °C until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1N hydrochloric acid, which will cause the product to precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-((4,6-dimethoxypyrimidin-2-yl)amino)-5-methylpyrimidine-4-carboxylic acid.
Expected Outcome: A solid precipitate.
Protocol 4: Final Amide Coupling to Yield the Sulfonylurea Herbicide
Objective: To couple the carboxylic acid with a suitable arylsulfonamide to form the final sulfonylurea herbicide.
Materials:
-
6-((4,6-dimethoxypyrimidin-2-yl)amino)-5-methylpyrimidine-4-carboxylic acid
-
A substituted arylsulfonamide (e.g., 2-aminosulfonyl-N,N-dimethylbenzamide)
-
A peptide coupling agent (e.g., HATU, HBTU)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the carboxylic acid from Protocol 3 (1 equivalent) in anhydrous DMF.
-
Add the arylsulfonamide (1.1 equivalents), the coupling agent (1.2 equivalents), and the base (2-3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the final herbicidal compound.
Quantitative Data Summary
The following table provides expected yields and key physical properties for the intermediates and the final product, based on analogous reactions reported in the literature.[2][3]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State | Melting Point (°C) |
| 6-Chloro-5-methylpyrimidine-4-carboxylic acid | C₆H₅ClN₂O₂ | 172.57 | - | Solid | - |
| Methyl 6-Chloro-5-methylpyrimidine-4-carboxylate | C₇H₇ClN₂O₂ | 186.60 | 85-95 | Solid | 95-98 |
| Methyl 6-((4,6-dimethoxypyrimidin-2-yl)amino)-5-methylpyrimidine-4-carboxylate | C₁₄H₁₆N₆O₄ | 348.32 | 70-85 | Solid | 180-185 |
| 6-((4,6-dimethoxypyrimidin-2-yl)amino)-5-methylpyrimidine-4-carboxylic acid | C₁₃H₁₄N₆O₄ | 334.29 | 90-98 | Solid | >200 (decomposes) |
| Final Herbicidal Compound (Example) | Varies | Varies | 60-80 | Solid | Varies |
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
The proposed final product, a sulfonylurea derivative, is designed to act as an inhibitor of the enzyme acetolactate synthase (ALS). ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1] The inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately leading to the death of the weed. The selectivity of sulfonylurea herbicides is attributed to the fact that this enzyme is not present in animals, making them safe for mammals.
Caption: Inhibition of ALS by sulfonylurea herbicides.
Conclusion and Future Perspectives
6-Chloro-5-methylpyrimidine-4-carboxylic acid represents a valuable and versatile starting material for the synthesis of novel agrochemicals. The protocols and conceptual framework provided in this guide demonstrate a clear path from this intermediate to a potential next-generation herbicide. The inherent flexibility of the synthetic route allows for extensive modification of the final structure, enabling the exploration of a wide chemical space to optimize herbicidal activity, crop selectivity, and environmental profile. Further research in this area could focus on the synthesis of a library of analogues and their subsequent biological screening to identify lead compounds for further development. The principles outlined herein provide a solid foundation for such endeavors, contributing to the ongoing effort to develop more effective and sustainable solutions for global food production.
References
- Google Patents. (n.d.). 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides.
- Google Patents. (n.d.). 2-substituted-6-amino-5-alkyl, alkenyl or alkynyl-4-pyrimidinecarboxylic....
-
United States Department of Agriculture Agricultural Research Service. (n.d.). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Retrieved January 6, 2026, from [Link]
Sources
- 1. ars.usda.gov [ars.usda.gov]
- 2. US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides - Google Patents [patents.google.com]
- 3. CN102786480A - 2-substituted-6-amino-5-alkyl, alkenyl or alkynyl-4-pyrimidinecarboxylic acids and 6-substituted-4-amino-3- alkyl, alkenyl or alkynyl picolinic acids and their use as herbicides - Google Patents [patents.google.com]
large-scale synthesis of 6-Chloro-5-methylpyrimidine-4-carboxylic acid derivatives
An Application Guide for the Scalable Synthesis of 6-Chloro-5-methylpyrimidine-4-carboxylic Acid Derivatives
Intended Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.
Abstract: The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Among the vast array of pyrimidine intermediates, 6-Chloro-5-methylpyrimidine-4-carboxylic acid and its derivatives are particularly valuable building blocks, offering a versatile platform for constructing complex molecular architectures. This document provides a comprehensive guide to the large-scale synthesis of this key intermediate, detailing robust protocols, critical process parameters, and strategies for subsequent derivatization. The methodologies presented are grounded in established chemical principles and optimized for scalability, safety, and efficiency, aiming to empower researchers in the rapid development of novel chemical entities.
Strategic Overview: Pathways to the Core Scaffold
The synthesis of the target 6-Chloro-5-methylpyrimidine-4-carboxylic acid scaffold on a large scale necessitates a strategic selection of a synthetic route that balances atom economy, reagent cost, operational simplicity, and yield. Two primary strategies dominate the landscape: de novo ring construction and functional group interconversion on a pre-existing pyrimidine ring.
1.1. Strategy A: De Novo Pyrimidine Ring Synthesis
This classical approach builds the heterocyclic ring from acyclic precursors. The Pinner synthesis, for instance, involves the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or guanidine.[4][5][6] For the target molecule, this would typically involve a derivative of methylacetoacetate, which provides the C5-methyl and C4-carboxylic acid precursor fragments.
-
Causality: While offering flexibility in introducing initial substituents, de novo syntheses can sometimes suffer from lower overall yields on a large scale due to multiple condensation and cyclization steps. However, it remains a powerful tool when specific substitution patterns are not accessible through other means.
1.2. Strategy B: Functional Group Interconversion on a Pre-existing Ring
This is often the more pragmatic approach for industrial-scale synthesis, leveraging commercially available and cost-effective pyrimidine precursors like thymine or 5-methyluracil (which are structurally analogous to 5-methyl-2,4-dihydroxypyrimidine). The core of this strategy is the efficient conversion of the hydroxyl groups (in their tautomeric oxo form) into reactive chloro groups.
-
Causality: This route is frequently preferred for its high efficiency and the use of robust, well-documented transformations. The chlorination of dihydroxypyrimidines using reagents like phosphorus oxychloride (POCl₃) is a standard and scalable industrial process.[7] The resulting dichlorinated intermediate can then be selectively functionalized.
The following sections will focus on Strategy B, given its proven scalability and efficiency.
Visualizing the Synthetic Workflow
The diagram below illustrates the high-level workflow from a common starting material to the target acid and its subsequent diversification into valuable derivatives.
Caption: High-level workflow for the synthesis of the target acid and its derivatives.
Detailed Experimental Protocols
Safety Precaution: All procedures should be carried out by trained chemists in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.
Protocol 1: Large-Scale Synthesis of 6-Chloro-5-methylpyrimidine-4-carboxylic acid (933702-12-6)
This protocol is adapted from established industrial methods for pyrimidine chlorination.[7] It involves the chlorination of a dihydroxypyrimidine precursor, which can be derived from 5-methyluracil. For the purpose of this guide, we will assume the synthesis begins with the chlorination of the corresponding dihydroxy-pyrimidine carboxylic acid.
Step 1: Dichlorination of 5-Methyl-2,4-dihydroxypyrimidine-6-carboxylic Acid
| Reagent | M.W. | Quantity | Moles | Equiv. |
| 5-Methyl-2,4-dihydroxypyrimidine-6-carboxylic acid | 170.12 | 1.00 kg | 5.88 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 5.42 L (8.88 kg) | 57.9 | ~9.8 |
| N,N-Dimethylaniline | 121.18 | 0.72 L (0.69 kg) | 5.70 | ~0.97 |
| Toluene | - | 5.0 L | - | - |
Procedure:
-
To a 20 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser (with a gas scrubber), and a temperature probe, add phosphorus oxychloride (POCl₃).
-
Begin stirring and add N,N-dimethylaniline dropwise, ensuring the temperature does not exceed 40°C.
-
Once the addition is complete, slowly add the 5-Methyl-2,4-dihydroxypyrimidine-6-carboxylic acid in portions over 1 hour. The mixture will become a thick slurry.
-
Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Cool the reaction mixture to 50°C. Carefully and slowly add 5.0 L of toluene.
-
Under vacuum, distill off the excess POCl₃ and toluene. The distillation is complete when a thick, oily residue remains.
-
Cool the residue to 0-5°C. Very slowly and cautiously, quench the reaction by adding the mixture to 20 L of ice/water with vigorous stirring. Caution: This is a highly exothermic process. Maintain the temperature of the quench mixture below 20°C.
-
The product, 2,6-Dichloro-5-methylpyrimidine-4-carboxylic acid, will precipitate as a solid. Stir the slurry for 1 hour at 10°C.
-
Isolate the solid product by filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the product under vacuum at 50°C to a constant weight.
Step 2: Selective Dechlorination to 6-Chloro-5-methylpyrimidine-4-carboxylic acid
Selective reduction of the C2-chloro group is required. This can be achieved via catalytic hydrogenation.
| Reagent | M.W. | Quantity | Moles | Equiv. |
| 2,6-Dichloro-5-methylpyrimidine-4-carboxylic acid | 206.99 | 1.00 kg | 4.83 | 1.0 |
| Palladium on Carbon (5% Pd/C, 50% wet) | - | 100 g | - | - |
| Sodium Acetate | 82.03 | 437 g | 5.33 | 1.1 |
| Methanol | - | 10.0 L | - | - |
Procedure:
-
Charge a hydrogenation vessel with the dichlorinated starting material, sodium acetate, and methanol.
-
Carefully add the 5% Pd/C catalyst.
-
Seal the vessel and purge with nitrogen, then with hydrogen.
-
Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature (20-25°C).
-
Monitor the reaction by HPLC for the disappearance of the starting material (typically 6-12 hours).
-
Once complete, vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield a solid residue.
-
Resuspend the residue in water (5 L) and acidify to pH 2-3 with concentrated HCl.
-
The product will precipitate. Stir the slurry for 1 hour at 5-10°C.
-
Isolate the product by filtration, wash with cold water, and dry under vacuum at 60°C.
Protocol 2: Derivatization via Nucleophilic Aromatic Substitution (SNAr) - Amination
The C6-chloro group is highly activated towards nucleophilic attack. This protocol provides a general method for its displacement.
| Reagent | M.W. | Quantity | Moles | Equiv. |
| 6-Chloro-5-methylpyrimidine-4-carboxylic acid | 172.56 | 100 g | 0.58 | 1.0 |
| Amine (e.g., Benzylamine) | 107.15 | 68 mL (68.6 g) | 0.64 | 1.1 |
| Diisopropylethylamine (DIPEA) | 129.24 | 202 mL (150 g) | 1.16 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 1.0 L | - | - |
Procedure:
-
In a 2 L round-bottom flask, dissolve the 6-Chloro-5-methylpyrimidine-4-carboxylic acid in DMF.
-
Add DIPEA, followed by the slow addition of the amine.
-
Heat the reaction mixture to 80°C and stir for 4-8 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into 5 L of ice water.
-
Acidify the mixture to pH 4-5 with 1M HCl. The product will precipitate.
-
Stir the slurry for 1 hour in an ice bath.
-
Collect the solid by filtration, wash with water, and dry under vacuum. Recrystallization from ethanol or isopropanol may be required for further purification.
Protocol 3: Derivatization via Suzuki Cross-Coupling
Palladium-catalyzed Suzuki coupling is a powerful method for forming C-C bonds, attaching aryl or heteroaryl moieties at the C6 position.[8][9] Microwave-assisted protocols can significantly accelerate this reaction.[10]
| Reagent | M.W. | Quantity | Moles | Equiv. |
| Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate* | 200.62 | 10.0 g | 49.8 mmol | 1.0 |
| Phenylboronic Acid | 121.93 | 7.3 g | 59.8 mmol | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 2.88 g | 2.5 mmol | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.7 g | 150 mmol | 3.0 |
| 1,4-Dioxane/Water (4:1) | - | 250 mL | - | - |
*Note: The ester form is often used in cross-coupling reactions to improve solubility and prevent side reactions with the carboxylic acid. The final product can be hydrolyzed back to the acid if needed.
Procedure:
-
To a microwave reaction vessel, add the pyrimidine ester, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add the dioxane/water solvent mixture and seal the vessel.
-
Place the vessel in a microwave reactor and heat to 120°C for 20-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (500 mL) and water (500 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the coupled ester.
Application Notes and Process Optimization
-
Chlorination Control: The chlorination with POCl₃ is highly exothermic and generates HCl gas. Temperature control is critical to prevent runaway reactions and minimize the formation of tar-like byproducts. The use of a tertiary amine base like N,N-dimethylaniline acts as a catalyst and HCl scavenger.[7]
-
Reactivity Hierarchy: The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are significantly more susceptible to nucleophilic substitution than a chlorine at C2.[11][12] This inherent electronic property allows for regioselective reactions. In cases with both C2 and C4/C6 chloro-substituents, reactions with nucleophiles will almost always occur at C4/C6 first.
-
Catalyst Selection in Cross-Coupling: While Pd(PPh₃)₄ is a robust catalyst, other modern palladium catalysts and ligands (e.g., those based on Buchwald or Herrmann's palladacycle) can offer higher turnover numbers and allow for lower catalyst loading, which is economically advantageous on a large scale.[13] Screening different catalyst/ligand systems is recommended for process optimization.
-
Solvent Choice: The choice of solvent is critical. For aminations, polar aprotic solvents like DMF, DMAc, or NMP are effective. For Suzuki couplings, solvent systems like dioxane/water or toluene/ethanol/water are common to ensure solubility of both organic and inorganic reagents.[9]
Logical Flow for Derivatization
The choice between SNAr and cross-coupling depends on the desired final structure. This diagram outlines the decision-making process.
Caption: Decision logic for derivatizing the 6-chloro pyrimidine scaffold.
References
- A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. (n.d.). Benchchem.
- Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. (n.d.).
- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (n.d.). Research Trend.
- Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). NIH.
- Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. (n.d.). MDPI.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (n.d.). OUCI.
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- Optimization of the pyrimidine synthesis. (n.d.). ResearchGate.
- Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science.
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine. (2023). Preprints.org.
- De Novo Pyrimidine Synthesis. (n.d.). BOC Sciences.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (n.d.). PMC - NIH.
- Pyrimidine-4-carboxylic acid. (n.d.). Chem-Impex.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (n.d.). Organic Letters.
- Pyrimidine Biosynthesis. (n.d.). CD Biosynsis.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003). PubMed.
- Optimization of the reaction conditions. (n.d.). ResearchGate.
- Pyrimidine-4-carboxylic acid. (n.d.). Ambeed.com.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
- Pyrimidine: A promising scaffold for optimization to develop the inhibitors of ABC transporters. (2020). PubMed.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). ResearchGate.
- Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. (n.d.). ResearchGate.
- Pd-catalyzed amination of 4-amino-6-chloropyrimidine 5a. (n.d.). ResearchGate.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2025). ResearchGate.
- 6-amino-5-chloropyrimidine-4-carboxylic acid. (n.d.). AngeneChemical.
- Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate. (n.d.). ChemScene.
- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2025). PubMed Central.
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.).
- 6-Chloro-5-methylpyrimidine-4-carboxylic acid. (n.d.). Aribo Biotechnology.
- Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives. (n.d.). ResearchGate.
- 6-aMino-5-chloropyriMidine-4-carboxylic acid. (2024). ChemBK.
- 6-Chloro-5-methylpyrimidine-4-carboxylic acid. (n.d.). BLD Pharm.
- Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (n.d.). MDPI.
- Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. (2007). PubMed.
- 6-amino-5-chloropyrimidine-4-carboxylic acid 97%. (n.d.). AChemBlock.
- Process for the preparation of chloropyrimidines. (n.d.). Google Patents.
- 6-Chloro-5-methylpyrimidine-4-carboxylic acid (Cas 825-41-2). (n.d.). Parchem.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.). Arkivoc.
- 6-Chloro-2-phenylpyrimidine-4-carboxylic acid. (n.d.). BLD Pharm.
Sources
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- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 6-Chloro-5-methylpyrimidine-4-carboxylic acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] By starting with small, low-complexity molecules, FBDD allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.[1][4][5] Within the vast landscape of chemical fragments, nitrogen-containing heterocycles, particularly the pyrimidine scaffold, are of immense interest to medicinal chemists.[6][7][8] Pyrimidines are a cornerstone of medicinal chemistry, found in the very building blocks of life—DNA and RNA—and in numerous FDA-approved drugs.[6][9][10] Their synthetic tractability and ability to form crucial hydrogen bond interactions make them a privileged scaffold in drug design.[6][7] This document provides a detailed guide on the strategic use of a specific, high-value fragment, 6-Chloro-5-methylpyrimidine-4-carboxylic acid , in FBDD campaigns. We will explore its unique properties, provide detailed protocols for its application in screening and optimization, and explain the scientific rationale behind each step.
Introduction to Fragment-Based Drug Discovery (FBDD)
FBDD is a rational drug design strategy that begins with the identification of low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[1][2][4] Unlike the large, complex molecules used in HTS, fragments are simpler, allowing a smaller library to cover a wider swath of chemical space.[1][5] The core principle of FBDD is that the binding of these small fragments can be more readily optimized into potent, drug-like leads.[4][11] This "bottom-up" approach often leads to leads with better ligand efficiency and more favorable pharmacokinetic profiles.
The typical FBDD workflow is an iterative process involving sensitive biophysical techniques to detect these weak-binding events, followed by structure-guided optimization.[3][12]
The FBDD Workflow: A Visual Overview
The following diagram illustrates the cyclical and integrated nature of a typical FBDD campaign, from initial screen to lead optimization.
Caption: A typical workflow in Fragment-Based Drug Discovery.
The Privileged Scaffold: 6-Chloro-5-methylpyrimidine-4-carboxylic acid
The selection of fragments is a critical first step in any FBDD program. An ideal fragment should adhere to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors ≤ 3) and possess chemical handles that allow for straightforward synthetic elaboration.[4] 6-Chloro-5-methylpyrimidine-4-carboxylic acid is an exemplary fragment that meets these criteria and offers distinct advantages.
Physicochemical Properties
This fragment possesses a favorable profile for FBDD, balancing complexity, solubility, and synthetic utility.
| Property | Value | Rationale for FBDD Suitability |
| Molecular Weight | 172.57 g/mol | Well within the "Rule of Three," allowing ample room for synthetic elaboration without excessive molecular weight gain. |
| Formula | C₆H₅ClN₂O₂ | Low heavy atom count (11) indicates high ligand efficiency potential. |
| cLogP | ~1.1 - 1.6 | Indicates good solubility, which is crucial for the high concentrations used in biophysical screening assays.[13] |
| H-Bond Donors | 1 (from COOH) | Provides a key interaction point with the target protein. |
| H-Bond Acceptors | 4 (2x N, 2x O) | Multiple points for forming directed hydrogen bonds, a hallmark of high-quality interactions.[4] |
| Topological Polar Surface Area (TPSA) | 63.1 Ų | Balances polarity for solubility while maintaining potential for cell permeability in later-stage compounds. |
Data sourced from PubChem and other chemical suppliers.[14]
Structural Features and Synthetic Utility
The true power of this fragment lies in its synthetically "poised" nature.[15] It features two distinct and chemically addressable vectors for modification, allowing for systematic exploration of the target's binding site.
Caption: Key reactive sites for fragment elaboration.
-
Vector 1 (Carboxylic Acid): The carboxylic acid at the 4-position is an ideal handle for standard amide coupling reactions. This allows for the introduction of a wide array of amines, enabling chemists to systematically probe for interactions with nearby amino acid residues.
-
Vector 2 (Chloro Group): The chlorine atom at the 6-position is activated for nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles (amines, thiols, alcohols), providing an orthogonal vector for fragment growth compared to the carboxylic acid. This dual reactivity is a significant advantage, enabling rapid and diverse library synthesis from a single, validated hit.
Experimental Protocols: From Hit Identification to Lead Generation
This section provides detailed, step-by-step protocols for utilizing 6-Chloro-5-methylpyrimidine-4-carboxylic acid in an FBDD campaign.
Protocol 1: Fragment Quality Control (QC) and Library Plating
Rationale: Before screening, it is imperative to confirm the identity, purity, and solubility of the fragment to prevent false positives or negatives.
-
Identity and Purity Confirmation:
-
Acquire 6-Chloro-5-methylpyrimidine-4-carboxylic acid from a reputable vendor.[16]
-
Confirm identity using ¹H NMR and LC-MS. The expected molecular weight is ~172.57 Da.
-
Assess purity using HPLC; it should be >95%.
-
-
Solubility Assessment:
-
Prepare a 100 mM stock solution in 100% DMSO.
-
Serially dilute the stock solution into the final aqueous assay buffer (e.g., PBS, pH 7.4) to determine the maximum soluble concentration. Aim for a final DMSO concentration of ≤1% in the assay.
-
Visually inspect for precipitation and use dynamic light scattering (DLS) for a more quantitative assessment of aggregation.
-
-
Library Plating:
-
Using the confirmed solubility data, prepare a master plate of the fragment at a high concentration (e.g., 50 mM in 100% DMSO).
-
Use acoustic dispensing technology to create assay-ready plates, typically screening at concentrations ranging from 100 µM to 1 mM, depending on the sensitivity of the chosen biophysical assay.
-
Protocol 2: Primary Screening with Surface Plasmon Resonance (SPR)
Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient binding of fragments to an immobilized protein target.[15][17][18] It provides real-time kinetics and affinity data.
-
Immobilization of Target Protein:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level (e.g., 5000-10000 Response Units, RU).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
-
-
Fragment Screening:
-
Prepare fragment solutions in a running buffer (e.g., HBS-EP+, pH 7.4) at the desired screening concentration (e.g., 200 µM).
-
Inject the fragment solution over both the target and reference flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Include buffer-only injections periodically for double-referencing.
-
-
Data Analysis and Hit Triage:
-
Subtract the reference flow cell data from the target flow cell data.
-
A positive "hit" is identified by a binding response significantly above the baseline noise.
-
Prioritize hits that show a dose-dependent response in follow-up experiments.
-
Characterize validated hits by performing a full concentration series (e.g., 8 points from 1 mM down to 7.8 µM) to determine the equilibrium dissociation constant (KD). Fragments typically bind with KD values in the high µM to mM range.[2]
-
Protocol 3: Hit Validation and Structural Elucidation with X-ray Crystallography
Rationale: X-ray crystallography provides high-resolution, atomic-level detail of how the fragment binds to the target protein.[3][19] This structural information is absolutely critical for the subsequent structure-based design and hit-to-lead optimization phase.[19][20]
-
Protein-Fragment Co-crystallization:
-
Concentrate the purified target protein to a high concentration (e.g., 5-10 mg/mL).
-
Incubate the protein with a 5-10 fold molar excess of 6-Chloro-5-methylpyrimidine-4-carboxylic acid (dissolved from a DMSO stock to a final DMSO concentration <5%).
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) by screening a wide range of commercially available or in-house crystallization screens.
-
-
Crystal Soaking (Alternative Method):
-
If apo-protein crystals are readily available, they can be soaked in a cryoprotectant solution containing the fragment (e.g., 1-10 mM) for a period ranging from minutes to hours.
-
-
Data Collection and Structure Solution:
-
Harvest and flash-cool a suitable crystal in liquid nitrogen.
-
Collect diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully examine the resulting electron density maps (2Fo-Fc and Fo-Fc) to unambiguously confirm the presence and orientation of the bound fragment.
-
Protocol 4: Structure-Based Hit-to-Lead Optimization
Rationale: With the crystal structure in hand, chemists can rationally design modifications to the fragment core to improve potency and selectivity.[11][20] This is where the dual synthetic vectors of 6-Chloro-5-methylpyrimidine-4-carboxylic acid become invaluable.
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- 8. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Strategies for the Derivatization of 6-Chloro-5-methylpyrimidine-4-carboxylic acid in Library Synthesis
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology and immunology.[1][2][3] Its ability to form key hydrogen bond interactions with protein hinges makes it a valuable starting point for inhibitor design. This application note provides a detailed guide for the strategic derivatization of 6-Chloro-5-methylpyrimidine-4-carboxylic acid, a versatile building block for the synthesis of diverse compound libraries.[4][5] We present field-proven protocols for orthogonal modification at two key reactive sites: the C4-carboxylic acid and the C6-chloro position. The methodologies are designed to be robust, scalable, and amenable to parallel synthesis, enabling researchers to rapidly generate focused libraries for hit discovery and lead optimization campaigns.
Introduction: The Pyrimidine Scaffold in Drug Discovery
Pyrimidines are heterocyclic aromatic compounds that are fundamental components of nucleic acids and play crucial roles in countless biological processes.[1] This inherent biological relevance has made the pyrimidine scaffold a focal point for medicinal chemists.[1][6] Derivatives of this core are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][7]
The subject of this guide, 6-Chloro-5-methylpyrimidine-4-carboxylic acid, offers two distinct and chemically orthogonal points for diversification. This allows for a modular and systematic exploration of the chemical space around the core, a key strategy in modern drug discovery.[4][5]
-
C4-Carboxylic Acid: This functional group is an ideal handle for amide bond formation, allowing for the introduction of a vast array of amine-containing building blocks. The resulting amide bond can act as a crucial hydrogen bond donor or acceptor, influencing target binding and pharmacokinetic properties.
-
C6-Chloro Substituent: The chlorine atom on the electron-deficient pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr).[8][9] This enables the introduction of various nucleophiles (amines, thiols, alcohols), providing another vector for structural diversification.
This dual reactivity allows for a two-dimensional library synthesis approach, maximizing the structural diversity achievable from a single, readily accessible core.
Strategic Planning for Library Synthesis
A successful library synthesis campaign relies on an efficient and logical workflow. For the 6-Chloro-5-methylpyrimidine-4-carboxylic acid scaffold, two primary orthogonal strategies can be employed. The choice of which functional handle to react first depends on the desired final compounds and the reactivity of the chosen building blocks.
Workflow A: Amidation followed by Nucleophilic Aromatic Substitution
This is the most common approach. The carboxylic acid is first coupled with a library of primary or secondary amines. The resulting amide products, now diversified at the C4 position, are then subjected to SNAr at the C6 position with a second set of nucleophiles.
Workflow B: Nucleophilic Aromatic Substitution followed by Amidation
In this alternative route, the C6-chloro position is first functionalized via SNAr. The resulting intermediates, now bearing diversity at C6, are then subjected to amide coupling conditions to functionalize the C4-carboxylic acid. This route can be advantageous if the nucleophiles used for SNAr are incompatible with the conditions required for amide coupling.
The following diagram illustrates this dual-pathway, combinatorial approach to library generation.
Caption: Orthogonal derivatization workflow for library synthesis.
Detailed Protocols & Methodologies
Protocol 1: Amide Library Synthesis via HATU Coupling
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[10][11] Modern peptide coupling reagents are employed to activate the carboxylic acid, facilitating rapid and high-yielding amide bond formation under mild conditions. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent that minimizes side reactions and racemization, making it ideal for library synthesis.[12]
Principle of Operation: The carboxylic acid reacts with HATU in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive O-acylisourea active ester. This intermediate readily reacts with the incoming amine nucleophile to form the stable amide bond, releasing a water-soluble urea byproduct.
Materials:
-
6-Chloro-5-methylpyrimidine-4-carboxylic acid
-
Amine building block (e.g., benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
Reaction Setup: To a clean, dry vial, add 6-Chloro-5-methylpyrimidine-4-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) sequentially to the stirred solution at room temperature.
-
Scientist's Note: Adding the reagents in this order ensures the acid is activated in the presence of the amine for efficient coupling. The excess base neutralizes the generated hexafluorophosphate salt and the carboxylic acid proton.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HATU byproducts, followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide.
| Reagent/Parameter | Molar Equiv. | Purpose |
| Pyrimidine Acid | 1.0 | Starting scaffold |
| Amine (R-NH₂) | 1.1 | Diversity input 1 |
| HATU | 1.2 | Coupling agent (activator) |
| DIPEA | 2.5 | Non-nucleophilic base |
| Solvent | - | Anhydrous DMF |
| Temperature | - | Room Temperature |
| Typical Time | - | 1-4 hours |
Table 1: Generalized conditions for HATU-mediated amide coupling.
Protocol 2: C6-Position Derivatization via Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic nature makes attached halogens, such as the chlorine at the C6 position, susceptible to displacement by nucleophiles through an SNAr mechanism.[8][13] These reactions are often thermally promoted and may require a base to deprotonate the incoming nucleophile or scavenge the HCl byproduct.
Principle of Operation: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride) is expelled, and the aromaticity of the pyrimidine ring is restored.
Materials:
-
6-Chloro-5-methyl-N-substituted-pyrimidine-4-carboxamide (from Protocol 1)
-
Nucleophile (e.g., morpholine)
-
Potassium carbonate (K₂CO₃) or DIPEA
-
Anhydrous solvent (e.g., DMSO, NMP, or Dioxane)
Step-by-Step Protocol:
-
Reaction Setup: In a sealable reaction vessel, combine the 6-chloropyrimidine substrate (1.0 eq) and the nucleophile (1.5-2.0 eq).
-
Scientist's Note: Using a slight excess of the nucleophile ensures the reaction goes to completion.
-
-
Solvent and Base: Add an anhydrous polar aprotic solvent such as DMSO or NMP, followed by a base like K₂CO₃ (2.0 eq) or DIPEA (2.5 eq).
-
Heating: Seal the vessel and heat the reaction mixture. A typical temperature range is 80-120 °C.
-
Scientist's Note: Microwave irradiation can significantly accelerate these reactions, often reducing reaction times from hours to minutes. This is particularly useful for high-throughput library synthesis.
-
-
Reaction Monitoring: Monitor the reaction by LC-MS until the starting material is fully consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water, which may precipitate the product.
-
If the product is soluble, extract with an appropriate organic solvent (e.g., EtOAc or DCM).
-
Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash chromatography or preparative HPLC.
| Parameter | Condition | Rationale |
| Nucleophile | Amines, Thiols, Alcohols | Diversity input 2 |
| Base | K₂CO₃, DIPEA, Cs₂CO₃ | Acid scavenger / Nucleophile activation |
| Solvent | DMSO, NMP, Dioxane | High-boiling polar aprotic solvent |
| Temperature | 80-120 °C (or Microwave) | Overcomes activation energy for SNAr |
| Typical Time | 2-24 hours (Conventional) | Reaction dependent on nucleophile reactivity |
Table 2: Generalized conditions for C6-Chloro SNAr reaction.
Conclusion
The 6-Chloro-5-methylpyrimidine-4-carboxylic acid scaffold is a powerful platform for the generation of diverse chemical libraries. By leveraging two robust and orthogonal reactions—amide coupling and nucleophilic aromatic substitution—researchers can systematically explore a vast chemical space. The protocols detailed in this application note are designed for reliability and scalability, providing a solid foundation for drug discovery programs targeting kinases and other enzyme classes that recognize the pyrimidine motif. Careful reaction monitoring and purification are essential to ensure the quality and integrity of the final compound library.
References
-
Li, Y., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters, 14(8), 1147-1153. Available from: [Link]
-
Research Trend. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. Available from: [Link]
-
Thieme. (n.d.). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Thieme E-Books & E-Journals. Available from: [Link]
-
Kar, S., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(11), 4533. Available from: [Link]
-
ACS Publications. (n.d.). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
National Institutes of Health. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. PMC. Available from: [Link]
-
Al-Ostath, A., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. Available from: [Link]
-
MDPI. (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. Available from: [Link]
-
Kumar, R., et al. (2023). Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. ChemistrySelect, 8(25). Available from: [Link]
-
National Institutes of Health. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC. Available from: [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available from: [Link]
-
Bar-Rog, A., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 24. Available from: [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Available from: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available from: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available from: [Link]
-
National Institutes of Health. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC. Available from: [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. YouTube. Available from: [Link]
-
MDPI. (2010). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 15(4), 2844-2855. Available from: [Link]
-
PubMed. (2005). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][8][14]benzodiazepines. PubMed. Available from: [Link]
-
ResearchGate. (2021). Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry. Available from: [Link]
-
PubMed. (2005). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. PubMed. Available from: [Link]
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- 11. Amide Synthesis [fishersci.dk]
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- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes & Protocols: Sonogashira Coupling of 6-Chloro-5-methylpyrimidine-4-carboxylic acid
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This application note provides a comprehensive guide and a detailed experimental protocol for the Sonogashira coupling of a challenging heterocyclic substrate, 6-Chloro-5-methylpyrimidine-4-carboxylic acid. The protocol addresses the specific difficulties posed by the electron-deficient nature of the pyrimidine ring and the presence of a carboxylic acid moiety, which can complicate standard cross-coupling conditions. We present optimized conditions using a palladium/copper co-catalytic system and discuss key considerations for catalyst selection, base, and solvent to ensure a successful and high-yielding transformation. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development where pyrimidine derivatives are prevalent scaffolds.[1]
Introduction and Scientific Background
The Sonogashira coupling, first reported in 1975, has become an indispensable tool for the synthesis of arylalkynes and conjugated enynes.[2][3] The reaction is prized for its operational simplicity and mild reaction conditions, which tolerate a wide array of functional groups.[1][2] The core transformation involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex, and typically co-catalyzed by a copper(I) salt in the presence of an amine base.[3]
The Challenge of the Substrate: 6-Chloro-5-methylpyrimidine-4-carboxylic acid
The target substrate presents a unique set of challenges that require careful optimization of the standard Sonogashira protocol:
-
Aryl Chloride Inertness: The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step to the palladium(0) catalyst more difficult.[4] This often necessitates the use of more active catalyst systems and potentially higher reaction temperatures.[4]
-
Electron-Deficient Heterocycle: The pyrimidine ring is an electron-deficient system. While this can activate the C-Cl bond towards nucleophilic attack, the nitrogen atoms can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[5] The selection of bulky ligands can mitigate this issue.[5]
-
Carboxylic Acid Group: The acidic proton of the carboxylic acid will be deprotonated by the amine base used in the reaction. The resulting carboxylate can influence the solubility of the starting material and may interact with the metal catalysts. Therefore, the choice and stoichiometry of the base are critical for success.
This guide provides a robust protocol designed to navigate these challenges effectively.
Reaction Scheme and Mechanism
Scheme 1: General Sonogashira Coupling Reaction

The reaction proceeds through two interconnected catalytic cycles, as illustrated in the mechanistic diagram below.[1][6]
Catalytic Cycle Diagram
Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.
Detailed Experimental Protocol
This protocol is optimized for a 1.0 mmol scale reaction. Adjustments may be necessary for different scales.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts and organic solvents are hazardous. Handle with care and consult Safety Data Sheets (SDS) before use.
-
The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) as the catalysts are sensitive to air.[3]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mg/mL) | Mmol | Equivalents |
| 6-Chloro-5-methylpyrimidine-4-carboxylic acid | 186.58 | 187 mg | 1.0 | 1.0 |
| Phenylacetylene (Example Alkyne) | 102.14 | 123 mg (134 µL) | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 35 mg | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 19 mg | 0.10 | 0.10 |
| Triethylamine (Et₃N) | 101.19 | 420 µL | 3.0 | 3.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 5.0 mL | - | - |
Equipment:
-
Flame-dried 25 mL Schlenk flask with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Syringes and needles for liquid transfer
-
Heating mantle with a temperature controller and thermocouple
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add 6-Chloro-5-methylpyrimidine-4-carboxylic acid (187 mg, 1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 35 mg, 0.05 mmol, 5 mol%), and Copper(I) iodide (CuI, 19 mg, 0.10 mmol, 10 mol%).
-
Scientist's Note: PdCl₂(PPh₃)₂ is a reliable, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. For particularly stubborn aryl chlorides, a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), might be required, often in combination with a Pd precatalyst like Pd₂(dba)₃.[5][6]
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Scientist's Note: Rigorous exclusion of oxygen is critical to prevent both the deactivation of the Pd(0) catalyst and the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a major potential side reaction.[5]
-
-
Solvent and Reagent Addition:
-
Under a positive pressure of inert gas, add 5.0 mL of anhydrous, degassed DMF via syringe.
-
Add triethylamine (420 µL, 3.0 mmol) via syringe. The mixture may become a slurry.
-
Finally, add the terminal alkyne (e.g., phenylacetylene, 134 µL, 1.2 mmol) dropwise via syringe.
-
Scientist's Note: DMF is a good polar aprotic solvent for this reaction. Triethylamine serves as both the base to deprotonate the alkyne and the carboxylic acid, and as a scavenger for the HCl generated during the reaction. Using 3 equivalents ensures complete deprotonation and neutralization.[4]
-
-
Reaction Conditions:
-
Immerse the flask in a preheated heating mantle set to 80 °C.
-
Stir the reaction mixture vigorously.
-
Scientist's Note: While many Sonogashira couplings proceed at room temperature, the lower reactivity of the aryl chloride necessitates elevated temperatures to promote the rate-limiting oxidative addition step.[4]
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
To take a sample for TLC, briefly remove the septum under a strong positive flow of inert gas and use a capillary tube.
-
A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The starting material and product should be visualized under UV light. The reaction is complete when the pyrimidine starting material is fully consumed (typically 4-12 hours).
-
-
Workup Procedure:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the reaction mixture with ethyl acetate (25 mL).
-
Wash the organic mixture with 1 M HCl (2 x 20 mL) to remove the amine base and protonate the carboxylic acid product.
-
Wash with saturated aqueous NaCl (brine, 1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
The crude residue can be purified by flash column chromatography on silica gel.
-
A gradient elution system, for example, starting with 20% ethyl acetate in hexanes and gradually increasing the polarity, is typically effective for isolating the desired product.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final compound.
-
Troubleshooting and Optimization
| Issue | Probable Cause | Suggested Solution |
| Low or No Reaction | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality reagents. | 1. Use a fresh catalyst or a more active ligand system (e.g., Buchwald ligands).[4] 2. Gradually increase the temperature to 100-120 °C.[4] 3. Ensure solvents are anhydrous and reagents are pure. |
| Alkyne Homocoupling | Presence of oxygen in the reaction vessel. | 1. Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 30 min). 2. Maintain a strict inert atmosphere throughout the reaction. 3. Consider a copper-free protocol, which is less prone to this side reaction.[7][8] |
| Reaction Stalls | Catalyst deactivation or inhibition. | 1. Add a fresh portion of the palladium catalyst (e.g., 1-2 mol%). 2. If catalyst inhibition by the pyrimidine nitrogen is suspected, switch to a bulkier phosphine ligand.[5] |
Conclusion
The Sonogashira coupling of 6-Chloro-5-methylpyrimidine-4-carboxylic acid is a challenging yet achievable transformation. Success hinges on the careful selection of an active catalyst system, rigorous exclusion of air, and elevated reaction temperatures to overcome the inherent stability of the C-Cl bond. The protocol detailed herein provides a validated starting point for researchers, which can be further optimized to achieve high yields of valuable 5-alkynylpyrimidine derivatives for applications in medicinal chemistry and materials science.
References
-
Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. National Institutes of Health. Available at: [Link]
-
Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira cross-coupling: Fruitful marriage of alkynes with carboxylic acid electrophiles. The Royal Society of Chemistry. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 6, 2026, from [Link]
-
Behrouz, S., & Zarei, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7434-7466. Available at: [Link]
-
Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira cross-coupling: a fruitful marriage of alkynes with carboxylic acid electrophiles. Organic Chemistry Frontiers. Available at: [Link]
-
ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. Retrieved January 6, 2026, from [Link]
-
Chen, F., et al. (2020). Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids. ResearchGate. Available at: [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Chloro-5-methylpyrimidine-4-carboxylic acid
Welcome to the technical support resource for the synthesis of 6-Chloro-5-methylpyrimidine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and significantly improve your reaction yields and product purity.
General Synthetic Strategy: A Three-Phase Approach
The most common and scalable synthesis of 6-Chloro-5-methylpyrimidine-4-carboxylic acid proceeds through a logical three-phase workflow. This involves the initial construction of the pyrimidine core, followed by a crucial chlorination step, and concluding with the hydrolysis of an ester to yield the final carboxylic acid. Understanding the potential pitfalls in each phase is key to a successful outcome.
Caption: High-level workflow for the synthesis of the target compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during your synthesis. Each answer provides potential causes, diagnostic actions, and scientifically grounded solutions.
Phase 1: Pyrimidine Ring Formation
Question 1: My initial cyclocondensation reaction to form the pyrimidine ring has a very low yield, and I see a lot of unreacted starting materials and/or a complex mixture of byproducts. What's going wrong?
Answer: Low conversion or the formation of side products in pyrimidine synthesis, often a variation of the Principal Synthesis, points to issues with reagents, reaction conditions, or competing reaction pathways.[1]
-
Plausible Causes & Solutions:
-
Reagent Purity and Stoichiometry: Impurities in starting materials, especially the 1,3-dicarbonyl equivalent, can inhibit the reaction.[2] Ensure all reactants are of high purity and that the stoichiometry is precise. The amidine source (e.g., formamidine) can be hygroscopic and degrade; using freshly prepared or properly stored material is critical.
-
Suboptimal Base/Solvent System: The choice of base and solvent is crucial for promoting the desired cyclization while minimizing side reactions.[3] For condensations involving amidines, a base like sodium ethoxide in ethanol is common. If solubility is an issue, exploring other solvents may be necessary.
-
Incorrect Temperature and Reaction Time: These reactions often require an initial heating period to overcome the activation energy, followed by a prolonged stirring period. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition at excessively high temperatures.[3]
-
Competing Side Reactions: A common pitfall is the self-condensation of the β-dicarbonyl starting material.[2] To mitigate this, one strategy is the slow addition of the dicarbonyl compound to the mixture of the base and the amidine.
-
Phase 2: Chlorination
Question 2: The chlorination of my 6-hydroxypyrimidine intermediate using phosphoryl chloride (POCl₃) is incomplete or fails entirely. How can I drive this reaction to completion?
Answer: The conversion of a hydroxypyrimidine (which exists in its tautomeric keto form, a pyrimidinone) to a chloropyrimidine is a critical step that can be sluggish. This is often due to reagent quality or insufficient reactivity.
-
Plausible Causes & Solutions:
-
Deactivated POCl₃: Phosphoryl chloride is highly reactive with atmospheric moisture, hydrolyzing to phosphoric acid, which is ineffective for this transformation. Using a fresh bottle or freshly distilled POCl₃ is paramount.
-
Insufficient Temperature: This reaction typically requires heating to reflux (around 105-110 °C) for several hours.[4] Ensure your reaction temperature is adequate and maintained consistently.
-
Lack of Catalyst/Activator: The reaction can be significantly accelerated by the addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine hydrochloride.[4] The amine acts as a catalyst, forming a more reactive intermediate with POCl₃. It also serves as an HCl scavenger.
-
Work-up Issues: After the reaction, quenching the excess POCl₃ must be done carefully by slowly pouring the reaction mixture onto crushed ice. This is a highly exothermic process. Failure to properly neutralize the resulting acidic solution can lead to product degradation or low isolated yields.
-
Caption: Troubleshooting logic for the chlorination step.
Phase 3: Hydrolysis & Isolation
Question 3: During the final saponification of the ethyl ester, my yield is low, and I'm isolating impurities that are difficult to remove. What are the best practices for this hydrolysis?
Answer: The hydrolysis of the ester to a carboxylic acid is an equilibrium process that can present challenges, including incomplete reaction or degradation of the electron-deficient pyrimidine ring.[5][6][7]
-
Plausible Causes & Solutions:
-
Incomplete Hydrolysis: A common issue is using insufficient base or reaction time. The hydrolysis of nitriles and esters to carboxylic acids is a well-established two-stage process.[5][8] For an ester, typically 1.1 to 2.0 equivalents of a strong base like NaOH or KOH in an aqueous alcohol solution (e.g., EtOH/H₂O) at reflux is required to drive the reaction to completion.[9]
-
Ring Opening/Degradation: The pyrimidine ring, particularly with an electron-withdrawing chloro group, can be susceptible to nucleophilic attack by hydroxide under harsh conditions (high temperatures for extended periods). This can lead to ring-opening and the formation of complex impurities. Monitor the reaction closely by TLC and avoid unnecessarily long reflux times.
-
Difficult Work-up and Isolation: After hydrolysis, the product exists as the carboxylate salt in the basic solution. To isolate the carboxylic acid, the solution must be cooled and carefully acidified with a strong acid like HCl to a pH of 2-3.[10] The product will then precipitate. If the product is somewhat water-soluble, extraction into an organic solvent like ethyl acetate may be necessary after acidification. Incomplete acidification will result in low yields as the product remains dissolved as the salt.
-
Co-precipitation of Impurities: If the preceding chlorination step was not clean, unreacted starting material or byproducts can complicate purification. It is often prudent to purify the intermediate ethyl 6-chloro-5-methylpyrimidine-4-carboxylate by column chromatography or recrystallization before proceeding to the final hydrolysis step.[11]
-
Experimental Protocols & Data
Protocol: Chlorination of Ethyl 6-hydroxy-5-methylpyrimidine-4-carboxylate
Safety Note: This reaction should be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add ethyl 6-hydroxy-5-methylpyrimidine-4-carboxylate (1.0 eq).
-
Add N,N-dimethylaniline (0.2 eq) to the flask.
-
Slowly add phosphoryl chloride (POCl₃, 5.0-10.0 eq) to the flask at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The starting material is significantly more polar than the chlorinated product.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully , pour the reaction mixture onto the ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 6-chloro-5-methylpyrimidine-4-carboxylate, which can be purified further if necessary.
Table 1: Chlorination Reaction Parameter Comparison
| Parameter | Typical Range / Value | Rationale & Notes |
| Chlorinating Agent | POCl₃ | Standard and effective for converting pyrimidinones to chloropyrimidines.[4] |
| Catalyst | N,N-dimethylaniline, Et₃N·HCl | 0.1–0.5 eq |
| Temperature | 100–110 °C (Reflux) | Required to overcome the activation energy for the reaction. |
| Reaction Time | 4–24 hours | Substrate dependent; must be monitored by TLC or LC-MS.[12] |
| Solvent | Neat (POCl₃ as reagent & solvent) | Common practice to ensure high concentration and temperature. |
Table 2: Common Impurities and Their Identification
| Impurity | Potential Origin | Suggested Analytical Method |
| Unreacted 6-hydroxypyrimidine | Incomplete chlorination | TLC (more polar spot), LC-MS (different m/z) |
| Dimerized byproducts | High temperatures, radical reactions | LC-MS (higher m/z), NMR |
| Ring-opened products | Harsh hydrolysis conditions (high pH/temp) | LC-MS, NMR (loss of aromatic signals) |
| De-chlorinated product | Reductive workup conditions | LC-MS (M-Cl+H peak), NMR |
References
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
-
Wikipedia. (2023). Pyrimidine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
ScienceRise: Pharmaceutical Science. (2023). Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. Retrieved from [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Retrieved from [Link]
-
YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrimidine-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b. Retrieved from [Link]
-
ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]
-
Aribo Biotechnology. (n.d.). 933702-12-6 | 6-Chloro-5-methylpyrimidine-4-carboxylic acid. Retrieved from [Link]
-
Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
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Technical Support Center: Purification of 6-Chloro-5-methylpyrimidine-4-carboxylic acid
Welcome to the technical support center for 6-Chloro-5-methylpyrimidine-4-carboxylic acid (CAS No. 933702-12-6). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. As a substituted pyrimidine, this compound is a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] However, its distinct physicochemical properties—namely its polarity imparted by the carboxylic acid and nitrogen atoms—present unique purification challenges.
This document provides in-depth, experience-driven guidance in a question-and-answer format to help you navigate these challenges, optimize your purification workflows, and ensure the highest purity of your final product.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges associated with 6-Chloro-5-methylpyrimidine-4-carboxylic acid?
The main difficulties stem from the compound's high polarity. This characteristic leads to several common issues in the lab:
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Poor Solubility in Nonpolar Solvents: The molecule is often sparingly soluble in common nonpolar and moderately polar organic solvents used for recrystallization, such as hexanes or ethyl acetate, making classic single-solvent recrystallization difficult.
-
High Solubility in Polar Solvents: Conversely, it can be highly soluble in polar solvents like methanol or water, which can lead to poor recovery during crystallization.[2]
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Chromatographic Complications: Its polarity can cause issues with standard silica gel chromatography, such as poor retention (fast elution) and peak tailing, especially in reverse-phase systems.[3]
-
"Oiling Out" During Crystallization: Instead of forming a crystalline solid, the compound may separate from the solution as a liquid phase, a phenomenon known as "oiling out."[2] This is common when a solution is highly concentrated or cooled too quickly.[2]
Q2: What are the most common impurities I should expect from its synthesis?
Impurities are highly dependent on the synthetic route, but several classes are common:
-
Unreacted Starting Materials: Precursors from the cyclization reaction are often a primary contaminant.
-
Hydrolysis Products: The chloro group at the 6-position can be susceptible to hydrolysis, especially under basic conditions or during aqueous workups, leading to the formation of 6-hydroxy-5-methylpyrimidine-4-carboxylic acid.
-
Over-reaction Products: In syntheses involving chlorinating agents like POCl₃, there's a risk of forming di- or tri-chlorinated pyrimidine species.[4]
-
Solvent Adducts: Strong polar aprotic solvents like DMF or DMAc, sometimes used in synthesis, can form stable adducts with carboxylic acids that are difficult to remove.[5]
Q3: Which analytical techniques are best for assessing the purity of my product?
A multi-technique approach is always recommended for robust purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. Due to the compound's polarity, standard C18 reverse-phase (RP-HPLC) methods may require optimization.[6][7] Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior alternative for retaining and separating highly polar compounds like pyrimidine derivatives.[3][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation and can reveal the presence of impurities if they are at a sufficient concentration (>1%).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the main product and any co-eluting impurities, providing critical clues to their identity.
Part 2: Troubleshooting and In-Depth Guides
This section addresses specific experimental problems with detailed, causal explanations and actionable solutions.
Issue 1: Difficulty with Crystallization — The Product "Oils Out" or Fails to Solidify
The Underlying Science: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point or as a supersaturated, amorphous liquid instead of an ordered crystal lattice.[2] This is often exacerbated by the presence of impurities, which can disrupt crystallization, or by cooling the solution too rapidly.[2][10]
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for a failed crystallization.
Protocol 1: Systematic Anti-Solvent Crystallization
This technique is ideal when your compound is highly soluble in one solvent (a "good" solvent) but insoluble in another (an "anti-solvent" or "poor" solvent).
-
Dissolution: Dissolve the crude product in the minimum amount of a hot "good" polar solvent (e.g., methanol, ethanol, or THF).
-
Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Anti-Solvent Addition: While the solution is still warm, slowly add a "poor" solvent (e.g., water, hexanes, or diethyl ether) dropwise until the solution becomes faintly cloudy (turbid). The cloudiness indicates the point of saturation has been reached.
-
Re-solubilization: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again. This ensures you are just below the saturation point.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath or refrigerator to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.
Issue 2: Poor Separation in Column Chromatography
The Underlying Science: The acidic proton of the carboxylic acid and the nitrogen lone pairs in the pyrimidine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant peak tailing. Furthermore, if impurities have similar polarity to the product, baseline separation can be challenging with a simple eluent system.
Choosing the Right Chromatographic Technique:
| Technique | Stationary Phase | Mobile Phase Principle | Best For... |
| Normal Phase | Silica Gel | Nonpolar (e.g., Hexane/EtOAc) | Separating nonpolar impurities from the polar product. Prone to tailing. |
| Reverse Phase (RPC) | C18 or C8 | Polar (e.g., Water/Acetonitrile) | Separating polar impurities. Can suffer from poor retention of the main compound.[12] |
| HILIC | Polar (e.g., Amide, Zwitterionic) | High Organic (>70% ACN) | Highly Recommended. Excellent retention and separation of very polar compounds.[3][8][9] |
Protocol 2: Optimized Flash Chromatography (Normal Phase)
If normal phase is the only option, these modifications can dramatically improve separation:
-
Solvent System Modification: Add a small amount of an acid (e.g., 0.5-1% acetic acid) to the mobile phase (e.g., Dichloromethane/Methanol).
-
Causality: The added acid protonates the pyrimidine nitrogens and suppresses the deprotonation of the carboxylic acid. This minimizes strong, unwanted interactions with the silica gel, resulting in sharper, more symmetrical peaks.
-
-
Sample Loading: Do not dry-load the sample onto silica gel if it is highly polar, as it may not fully elute from the loading silica. Instead, dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like methanol and perform a liquid injection.
-
Gradient Elution: Start with a low-polarity mobile phase to elute nonpolar impurities. Gradually increase the polarity (e.g., from 0% to 10% Methanol in DCM) to elute your target compound, leaving highly polar baseline impurities on the column.
Purification Strategy Decision Workflow:
Caption: Decision workflow for purification strategy.
References
-
I. D'Acquarica, C. Z. G. Ciogli, D. M. G. G. de Oliveira, et al. (2012). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Chromatography A, 1232, 145-154. [Link]
-
L. C. M. da Silva, L. C. P. de Oliveira, A. F. L. de Lemos, et al. (2020). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Metabolites, 10(11), 458. [Link]
-
M. G. Knize, C. P. Salmon, E. C. Hopmans, et al. (2003). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Chromatography B, 790(1-2), 295-305. [Link]
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K. Stulík & V. Pacáková (1983). High-performance liquid chromatography of biologically important pyrimidine derivatives with ultraviolet--voltammetric--polarographic detection. Journal of Chromatography A, 273(1), 77-86. [Link]
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I. D'Acquarica, et al. (2012). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. ResearchGate. [Link]
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LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
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LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
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University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. UCLA Chemistry and Biochemistry. [Link]
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Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. jones-chrom.co.uk. [Link]
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A. N. Asanov, A. A. Grizodub, & D. A. Leontiev. (2013). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Journal of the Chemical Society of Pakistan, 35(4), 1131-1137. [Link]
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Welch Materials, Inc. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. [Link]
-
A. Gumieniczek, H. Hopkała, & D. W. Wujec. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Molecules, 29(11), 2523. [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
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University of Rochester. (n.d.). Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Various Authors. (2018). How to choose a solvent for crystallization of an organic compound. Quora. [Link]
-
A. M. M. E. G. Gomaa, M. E. A. Zaki, & H. M. A. El-Salam. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. [Link]
- H. S. Lacour, et al. (2007). Purification of carboxylic acids by complexation with selective solvents.
-
Biomedical Research. (n.d.). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. biomedres.us. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-4-methylpyrimidine-5-carboxylic acid. PubChem. [Link]
-
M. J. L. Elipe, et al. (2021). Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-951. [Link]
-
M. J. L. Elipe, et al. (2021). Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. ResearchGate. [Link]
-
A. S. Kalogirou, et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 1-13. [Link]
Sources
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Technical Support Center: Synthesis of 6-Chloro-5-methylpyrimidine-4-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Chloro-5-methylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Overview of the Core Synthesis
The most prevalent synthetic route to 6-Chloro-5-methylpyrimidine-4-carboxylic acid involves the chlorination of its corresponding hydroxy precursor, 4-hydroxy-5-methylpyrimidine-4-carboxylic acid. This transformation is typically achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃). While seemingly straightforward, this reaction is fraught with potential side reactions that can impact yield, purity, and reproducibility.
This guide will address the most common issues: incomplete chlorination, hydrolysis of the product, and thermal decarboxylation.
Primary Synthetic Transformation
Caption: Main reaction pathway and key side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
-
Q1: What is the best way to monitor the reaction's progress?
-
A1: Thin-Layer Chromatography (TLC) is effective. The product is significantly less polar than the starting material. A mobile phase like 70:30 Ethyl Acetate:Hexane with a few drops of acetic acid will show a clear separation. For more quantitative analysis, HPLC is the preferred method.
-
-
Q2: My workup generates slimy, hard-to-filter byproducts. What are they?
-
A2: These are often polymeric phosphorus compounds resulting from the reaction of POCl₃ with trace amounts of water or with itself under prolonged heating. [1]Ensuring your glassware is scrupulously dry and using high-quality POCl₃ can minimize this. Adding a filtration aid like Celite® can help during the isolation of the product.
-
-
Q3: Can I use a different chlorinating agent like thionyl chloride (SOCl₂)?
-
A3: While SOCl₂ is a potent chlorinating agent, POCl₃ is generally more effective for converting hydroxypyrimidines and pyridones to their chloro derivatives. SOCl₂ may require harsher conditions and can lead to a different profile of side products, including potential sulfonation of the ring.
-
-
Q4: How should I store the final product?
-
A4: 6-Chloro-5-methylpyrimidine-4-carboxylic acid should be stored in a cool, dry place under an inert atmosphere (like nitrogen or argon) to protect it from moisture, which could cause slow hydrolysis over time.
-
Protocols
Synthesis Protocol for 6-Chloro-5-methylpyrimidine-4-carboxylic acid
Disclaimer: This protocol is a representative example. All lab work should be conducted with appropriate safety measures.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 4-hydroxy-5-methylpyrimidine-4-carboxylic acid (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask under a nitrogen atmosphere.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) with vigorous stirring. Monitor the reaction by TLC (e.g., every hour) until the starting material is no longer visible.
-
Cooling: Once complete, cool the reaction mixture to room temperature.
-
Workup (Quench): Slowly and carefully pour the cooled reaction mixture into a separate beaker containing a vigorously stirred slurry of crushed ice (at least 10x the volume of the POCl₃ used). CRITICAL: Monitor the temperature of the ice slurry to ensure it remains below 10 °C.
-
Precipitation & Isolation: Continue stirring the aqueous mixture for 30-60 minutes in an ice bath. The product will precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual phosphoric acid.
-
Drying: Dry the product under vacuum to yield 6-Chloro-5-methylpyrimidine-4-carboxylic acid.
Analytical Method: Purity Assessment by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Elution Order: The starting material (more polar) will elute earlier than the product. The decarboxylated byproduct (least polar) will elute last.
Table 1: Common Impurities and Their Identification
| Impurity Name | Structure | Likely Cause | Key Analytical Signature (¹H NMR) |
| Starting Material | 4-Hydroxy-5-methylpyrimidine-4-carboxylic acid | Incomplete Reaction / Hydrolysis | Presence of a broad -OH peak; distinct aromatic proton shifts compared to product. |
| Decarboxylation Product | 6-Chloro-5-methylpyrimidine | Excessive Heat / Time | Absence of the carboxylic acid proton signal; simplified aromatic region. |
References
-
G. E. Dunn, G. K. Lee, H. Thimm, "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution," Canadian Journal of Chemistry, 1972, 50(18), 3017-3027. [Link]
- D. J. Brown, "The Pyrimidines," in The Chemistry of Heterocyclic Compounds, A. Weissberger and E. C. Taylor, Eds. New York: John Wiley & Sons, 1962, pp. 162-167.
- A. Hunds, "Process for the preparation of chloropyrimidines," U.S.
- R. C. Elderfield, "Heterocyclic Compounds, Vol. 6," John Wiley & Sons, 1957. (Note: Foundational text, specific URL not available).
-
D. T. Mowry, "The Preparation of Nitriles," Chemical Reviews, 1948, 42(2), 189-283. (Provides context on related functional group transformations). [Link]
- S. D. Sharma, V. H. Shah, "A convenient synthesis of some new pyrimidine derivatives," Indian Journal of Chemistry, 1987, 26B, 528-530.
-
M. P. Bourbeau, "Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid," Organic Process Research & Development, 2006, 10(5), 921-926. [Link]
Sources
Technical Support Center: Optimizing Suzuki Coupling Conditions for 6-Chloro-5-methylpyrimidine-4-carboxylic acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you in optimizing the Suzuki-Miyaura cross-coupling of 6-Chloro-5-methylpyrimidine-4-carboxylic acid. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's nuances, enabling you to overcome common challenges and achieve high-yield, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise when planning and executing the Suzuki coupling of this specific, and sometimes challenging, substrate.
Q1: My Suzuki coupling with 6-Chloro-5-methylpyrimidine-4-carboxylic acid is resulting in a low yield. What are the initial critical factors to investigate?
A1: Low yields with this substrate often stem from a few key areas. A systematic evaluation of your reagents and reaction setup is the best first step.
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids, particularly electron-deficient ones, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] It's advisable to use fresh, high-purity boronic acid or consider more stable derivatives like pinacol esters or MIDA boronates if you continue to face issues.[1][3]
-
Aryl Halide Reactivity: Aryl chlorides are known to be less reactive coupling partners compared to bromides or iodides.[1][3] This necessitates the use of highly active catalyst systems to achieve efficient coupling.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts, can degrade over time. Similarly, phosphine ligands are prone to oxidation.[1] Always use fresh catalysts and ligands that have been stored correctly under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the active Pd(0) catalyst and any phosphine ligands.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as both oxygen and water can deactivate the catalyst.[1] The purity of your base is also critical for consistent results.
-
Q2: The carboxylic acid group on my pyrimidine seems to be interfering with the reaction. How can I mitigate this?
A2: Carboxylic acids can indeed complicate Suzuki couplings. The carboxylate can coordinate with the palladium center, potentially inhibiting its catalytic activity.
-
Increased Base Equivalents: A common strategy is to increase the amount of base used to ensure the carboxylic acid is fully deprotonated, preventing it from interfering with the catalyst.
-
Esterification: A more robust approach is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step. This strategy often leads to cleaner reactions and higher yields.
-
Catalyst Selection: Some catalyst systems are more tolerant of acidic functional groups than others. For instance, catalysts with bulky, electron-rich ligands might be less susceptible to inhibition by the carboxylate.
Q3: I'm observing significant amounts of homocoupling of my boronic acid. What is the cause and how can I prevent it?
A3: Homocoupling, the formation of a biaryl product from two molecules of your boronic acid, is a common side reaction that consumes your starting material and reduces the yield of the desired product.[4]
-
Presence of Oxygen: The primary culprit for homocoupling is often the presence of oxygen.[1][3] Oxygen can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1] Rigorous degassing of your solvent and maintaining a strictly inert atmosphere are essential preventative measures.[4]
-
Pd(II) Precatalyst Reduction: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it needs to be reduced in situ to the active Pd(0) species. Homocoupling can occur during this activation step.[5] Consider using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to minimize this. The addition of a mild reducing agent, such as potassium formate, can also help suppress homocoupling by minimizing the concentration of free Pd(II).[6]
-
Slow Transmetalation: If the transmetalation step is slow, it can provide an opportunity for homocoupling to occur. Ensure you are using an effective base to activate the boronic acid. For challenging substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more effective than weaker ones like sodium bicarbonate (NaHCO₃).[5]
Q4: What are the best practices for selecting a catalyst and ligand for this specific coupling reaction?
A4: The choice of catalyst and ligand is critical, especially when dealing with a less reactive aryl chloride.
-
For Heteroaryl Chlorides: Electron-deficient heteroaryl chlorides, like 6-chloro-5-methylpyrimidine-4-carboxylic acid, are generally more reactive than simple aryl chlorides.[7][8] This allows for a broader range of catalysts to be effective.
-
Commonly Used Catalysts:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a widely used and often effective catalyst for the Suzuki coupling of chloropyrimidines.[7][9]
-
PdCl₂(dppf): This catalyst is known for its high activity and is a good choice for challenging couplings.
-
Buchwald Ligands: For particularly difficult couplings, consider using bulky, electron-rich phosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos). These ligands are known to promote the reductive elimination step and can be very effective for coupling aryl chlorides.[5]
-
-
Air-Stable Precatalysts: For convenience and reproducibility, consider using air-stable palladium precatalysts. Complexes like PdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂ have shown high efficiency for the Suzuki-Miyaura coupling of heteroaryl chlorides.[10]
Q5: Can microwave irradiation be beneficial for this reaction?
A5: Yes, microwave-assisted Suzuki couplings can be highly effective. The rapid heating provided by microwave irradiation can significantly reduce reaction times and often leads to improved yields, sometimes even with lower catalyst loadings.[9] This can be particularly advantageous for sluggish reactions involving less reactive aryl chlorides.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems you might encounter during your experiments.
| Problem | Potential Causes | Recommended Solutions |
| No Reaction or Very Low Conversion | 1. Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or age.[1] 2. Ineffective Base: The chosen base may not be strong enough or soluble enough to activate the boronic acid.[11] 3. Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.[12] 4. Poor Solvent Choice: The solvent may not be appropriate for the reaction, leading to poor solubility of reagents or catalyst deactivation.[12] | 1. Use a fresh, high-quality palladium catalyst and ligand. Consider a Pd(0) source to bypass the in-situ reduction step.[5] 2. Screen different bases. Stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often effective.[5] 3. Gradually increase the reaction temperature, monitoring for any signs of decomposition. Microwave heating can also be explored.[9] 4. Screen alternative solvents. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[12] |
| Significant Protodeboronation | 1. Presence of Water and Base: The combination of a strong base and water can accelerate the protodeboronation of the boronic acid.[2] 2. High Temperature: Elevated temperatures can increase the rate of this side reaction.[5] 3. Unstable Boronic Acid: Some boronic acids are inherently more prone to protodeboronation.[2] | 1. Use anhydrous conditions if possible. If water is necessary, use the minimum amount required. 2. Optimize the reaction temperature to find a balance between reaction rate and minimizing this side reaction. 3. Convert the boronic acid to a more stable form, such as a pinacol ester or a MIDA boronate.[1][3] |
| Formation of Homocoupling Product | 1. Oxygen in the Reaction Mixture: Oxygen is a major contributor to the homocoupling of boronic acids.[1][3] 2. Pd(II) Species: The presence of Pd(II) can promote homocoupling.[5] | 1. Rigorously degas all solvents and the reaction mixture. Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction.[4] 2. Use a Pd(0) catalyst source or add a mild reducing agent like potassium formate.[5][6] |
| Dehalogenation of the Starting Material | 1. Presence of a Hydride Source: Side reactions can generate palladium hydride species that lead to the reduction of the aryl chloride. | 1. Ensure the purity of all reagents and solvents. Avoid using amine bases or alcoholic solvents that can act as hydride sources. |
Section 3: Experimental Protocols & Data
General Protocol for Suzuki Coupling of 6-Chloro-5-methylpyrimidine-4-carboxylic acid
This protocol provides a starting point for your optimization experiments.
-
Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add 6-Chloro-5-methylpyrimidine-4-carboxylic acid (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
-
Degassing:
-
Seal the vessel with a septum and thoroughly purge with an inert gas (argon or nitrogen) for 15-30 minutes.
-
-
Solvent Addition:
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture) via syringe to achieve a concentration of 0.1-0.2 M relative to the limiting reagent.
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
-
Workup:
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Data Presentation: Screening of Reaction Conditions
The following table summarizes hypothetical results from a screening experiment to optimize the Suzuki coupling of 6-Chloro-5-methylpyrimidine-4-carboxylic acid with phenylboronic acid.
| Entry | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 45 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (3) | Toluene | 110 | 85 |
| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.5) | DMF | 90 | 78 |
| 4 | PdCl₂(dppf) (3) | - | KF (3) | THF/H₂O | 80 | 65 |
Section 4: Mechanistic Insights & Visualizations
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing your reaction. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Logical Flow for Troubleshooting Low Yield
When faced with a low-yielding reaction, a logical, step-by-step approach to identify the root cause is essential.
Caption: A flowchart for systematic troubleshooting of low-yield Suzuki reactions.
References
-
MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved from [Link]
-
ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ACS Publications. (n.d.). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
-
ACS Publications. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]
-
ACS Publications. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. Retrieved from [Link]
-
Morressier. (2021). Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
RSC Publishing. (2019). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Retrieved from [Link]
-
ResearchGate. (n.d.). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis?. Retrieved from [Link]
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
SciSpace. (2016). Suzuki-Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for the Suzuki–Miyaura coupling reaction.... Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Failed Reactions Involving 6-Chloro-5-methylpyrimidine-4-carboxylic Acid
Welcome to the technical support center for 6-Chloro-5-methylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during chemical reactions with this versatile building block. The inherent electronic properties of the pyrimidine ring, coupled with the chloro and carboxylic acid functionalities, present unique challenges and opportunities in synthesis. This resource provides in-depth, evidence-based solutions to overcome these hurdles.
Frequently Asked Questions (FAQs)
Section 1: Solubility and Reagent Stability
Q1: My 6-Chloro-5-methylpyrimidine-4-carboxylic acid is not dissolving in the reaction solvent. What should I do?
A1: Poor solubility is a common initial roadblock. 6-Chloro-5-methylpyrimidine-4-carboxylic acid is a crystalline solid with limited solubility in many common non-polar organic solvents.
Root Cause Analysis:
-
Polarity Mismatch: The molecule possesses both polar (carboxylic acid, pyrimidine nitrogens) and non-polar (chlorine, methyl group) features, leading to complex solubility behavior.
-
Intermolecular Interactions: Hydrogen bonding between carboxylic acid groups and crystal lattice energy can significantly hinder dissolution.
Troubleshooting Steps:
-
Solvent Selection: Switch to more polar aprotic solvents. Dichloromethane (DCM) and Tetrahydrofuran (THF) are often insufficient. Consider N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).
-
Salt Formation: Convert the carboxylic acid to a more soluble salt by adding a non-nucleophilic base. For example, adding one equivalent of a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can significantly improve solubility in organic solvents.
-
Heating: Gentle heating can aid dissolution. However, be cautious as prolonged heating can lead to degradation or unwanted side reactions.
Q2: I suspect my starting material is degrading. What are the likely degradation pathways?
A2: While relatively stable, 6-Chloro-5-methylpyrimidine-4-carboxylic acid can undergo degradation under certain conditions.
Potential Degradation Pathways:
-
Decarboxylation: Pyridinecarboxylic acids and their nitrogen-containing heterocyclic analogs can undergo decarboxylation, especially at elevated temperatures.[1][2][3] The electron-withdrawing nature of the pyrimidine ring can facilitate this process. The reaction is often accelerated in acidic conditions.[4]
-
Hydrolysis of the Chloro Group: Although less common under neutral or acidic conditions, the chloro group can be susceptible to hydrolysis to the corresponding hydroxypyrimidine, particularly in the presence of strong bases or prolonged heating in aqueous media.
Preventative Measures:
-
Temperature Control: Avoid excessive heating. If heating is necessary for solubility, use the lowest effective temperature and minimize the heating duration.
-
pH Control: For reactions sensitive to pH, maintain neutral or slightly basic conditions to minimize the risk of decarboxylation.
-
Inert Atmosphere: While not always necessary, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, especially if trace metal catalysts are present.
Section 2: Amide Coupling Reactions
Amide bond formation is a frequent application for this carboxylic acid. Failures in these reactions are common and often multifactorial.
Q3: My amide coupling reaction with an amine is showing low to no conversion. What are the primary causes?
A3: Low conversion in amide coupling is a classic problem. The issue often lies in the activation of the carboxylic acid or the availability of the nucleophilic amine.
Causality and Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed amide coupling reactions.
Detailed Troubleshooting Steps:
-
Carboxylic Acid Activation:
-
Choice of Coupling Reagent: Standard reagents like DCC/HOBt can be effective, but for a potentially electron-deficient carboxylic acid like this, more potent uronium/aminium salt-based reagents such as HATU, HBTU, or COMU are often more reliable.[5] These reagents are known for faster reaction times and can be more effective with challenging substrates.
-
Pre-activation: Allow the carboxylic acid, coupling reagent, and a non-nucleophilic base (e.g., DIPEA) to stir for 15-30 minutes before adding the amine. This ensures the formation of the activated ester intermediate.[5]
-
Reagent Stoichiometry: Use at least 1.0-1.2 equivalents of the coupling reagent.
-
-
Amine Nucleophilicity:
-
Base Selection: The carboxylic acid can protonate the amine, rendering it non-nucleophilic. A non-nucleophilic base like DIPEA or TEA (typically 2-3 equivalents) is crucial to scavenge the generated acid and keep the amine in its free, nucleophilic form.[6]
-
Salt Formation: If your amine is a hydrochloride or other salt, ensure you add an additional equivalent of base to neutralize it.
-
-
Reaction Conditions:
-
Solvent: Use anhydrous polar aprotic solvents like DMF or NMP. The presence of water can hydrolyze the activated intermediate.[6]
-
Temperature: Most amide couplings proceed well at room temperature. If the reaction is sluggish due to steric hindrance, gentle heating (40-50 °C) may be beneficial, but monitor for decomposition.
-
Protocol 1: General Procedure for Amide Coupling using HATU [5]
-
Dissolve 6-Chloro-5-methylpyrimidine-4-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 20 minutes for pre-activation.
-
Add the amine (1.1 equivalents).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench with water and extract the product with an appropriate organic solvent.
-
Purify by column chromatography or recrystallization.
Q4: I am observing significant side product formation. What are they and how can I minimize them?
A4: The most common side product in amide couplings is the formation of a stable, unreactive acyl-urea byproduct (if using carbodiimides) or racemization if chiral amines are used.
Minimizing Side Reactions:
-
Epimerization/Racemization: If coupling to a chiral amine, use additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[5] Running the reaction at a lower temperature can also help.
-
Guanidinium Byproduct: With uronium/aminium reagents, the amine can sometimes react with the coupling reagent itself. Ensure the correct order of addition (pre-activation of the acid) to minimize this.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent at the 6-position is a handle for various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination.
Q5: My Suzuki-Miyaura coupling with a boronic acid is sluggish or fails completely. How can I improve it?
A5: Chloropyrimidines are less reactive than their bromo or iodo counterparts in Suzuki couplings. The success of this reaction is highly dependent on the catalytic system.
Key Factors for Successful Suzuki Coupling:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a high-activity catalyst system. Pd(PPh₃)₄ can be effective, but often requires higher temperatures.[7] Consider more active catalysts like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or pre-formed palladacycles. | Aryl chlorides require electron-rich and sterically hindered ligands to facilitate the rate-limiting oxidative addition step.[8] |
| Base | A strong base is typically required. K₂CO₃ or K₃PO₄ are commonly used.[9] KF can also be effective and may prevent side reactions like protodeboronation.[10] | The base is crucial for the transmetalation step. The choice can significantly impact yield. |
| Solvent | A mixture of an organic solvent and water is often optimal. Common choices include 1,4-dioxane/water, toluene/water, or DMF/water.[9] | Water helps to dissolve the inorganic base and facilitates the reaction. |
| Temperature | Elevated temperatures (80-110 °C) are usually necessary for aryl chlorides.[9] | Provides the energy needed to overcome the activation barrier for oxidative addition. |
| Inert Atmosphere | Crucial. The Pd(0) active catalyst is oxygen-sensitive.[9] | Oxygen can oxidize and deactivate the catalyst. |
Troubleshooting Diagram for Suzuki Coupling:
Caption: Decision tree for optimizing Suzuki-Miyaura coupling reactions.
Q6: I am attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation. How can I suppress this?
A6: Hydrodehalogenation (replacement of -Cl with -H) is a common side reaction in Buchwald-Hartwig aminations of electron-deficient heteroaryl chlorides.[11] It arises from competing pathways that outpace the desired reductive elimination of the C-N bond.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: Use ligands that promote rapid reductive elimination. Sterically hindered biarylphosphine ligands such as RuPhos or BrettPhos are often excellent choices for this purpose.[11]
-
Base Selection: While NaOtBu is a common and effective base, it can sometimes promote hydrodehalogenation.[11] Consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, although this may require a more active catalyst system and higher temperatures.
-
Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help push the equilibrium towards the desired C-N bond formation.[11]
-
Strictly Anhydrous Conditions: Water can be a proton source for hydrodehalogenation. Ensure all reagents and solvents are scrupulously dry.
Section 4: Purification
Q7: I am having difficulty purifying my product. What are some general strategies?
A7: Purification can be challenging due to the polarity of the pyrimidine core and the potential for multiple polar functional groups in the product.
General Purification Strategies:
-
Acid-Base Extraction: If your product is neutral but your starting carboxylic acid is a major impurity, an aqueous basic wash (e.g., with saturated NaHCO₃ solution) can remove the unreacted acid. Conversely, if your product is basic, an acidic wash can be used.[12]
-
Column Chromatography:
-
Normal Phase (Silica Gel): A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate) is a standard starting point. For very polar compounds, adding a small amount of methanol to the mobile phase may be necessary. Tailing can be an issue with the basic pyrimidine nitrogen; adding 0.5-1% of a volatile base like triethylamine to the mobile phase can often improve peak shape.
-
Reverse Phase (C18): For highly polar or water-soluble compounds, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient may be more effective.
-
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for obtaining high purity material. Experiment with a range of solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes, DCM/heptane).
-
Preparative HPLC/SFC: For difficult separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful options.
References
-
Thieme. (n.d.). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Thieme E-Books & E-Journals. Available from: [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Available from: [Link]
-
Canadian Science Publishing. (n.d.). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Available from: [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Available from: [Link]
-
StackExchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available from: [Link]
-
SciELO. (n.d.). electron withdrawing group effect on biological activities of pyrimidine hybrids as potential anti-matrix metalloproteinase-7. Available from: [Link]
-
CCS Chemistry. (n.d.). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Available from: [Link]
-
ResearchGate. (2023). (PDF) ELECTRON WITHDRAWING GROUP EFFECT ON BIOLOGICAL ACTIVITIES OF PYRIMIDINE HYBRIDS AS POTENTIAL ANTI-MATRIX METALLOPROTEINASE-7. Available from: [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Available from: [Link]
-
Amanote Research. (n.d.). (PDF) Kinetics and Mechanism of the Decarboxylation of. Available from: [Link]
-
National Institutes of Health. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Available from: [Link]
-
National Institutes of Health. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Available from: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available from: [Link]
-
StackExchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]
-
National Institutes of Health. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Available from: [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available from: [Link]
-
PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Available from: [Link]
-
PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years. Available from: [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]
-
ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Available from: [Link]
-
PubChem. (n.d.). 5-Chloro-2-methylpyrimidine-4-carboxylic acid. Available from: [Link]
-
BuyersGuideChem. (n.d.). 6-Chloro-5-methylpyrimidine-4-carboxylic acid suppliers and producers. Available from: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available from: [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid? Available from: [Link]
-
Reddit. (2022). amide coupling help. r/Chempros. Available from: [Link]
-
PubChem. (n.d.). 6-Chloro-5-methylpyridine-2-carboxylic acid. Available from: [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]
-
PubChem. (n.d.). 6-Chloro-5-methylpyrimidin-4(1H)-one. Available from: [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Available from: [Link]
-
PubChem. (n.d.). 2-Chloro-4-methylpyrimidine-5-carboxylic acid. Available from: [Link]
-
PubChem. (n.d.). 5-Chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid. Available from: [Link]
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preventing decomposition of 6-Chloro-5-methylpyrimidine-4-carboxylic acid
Technical Support Center: 6-Chloro-5-methylpyrimidine-4-carboxylic acid
Welcome to the dedicated technical support center for 6-Chloro-5-methylpyrimidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this valuable synthetic intermediate. Below, you will find a series of frequently asked questions and troubleshooting guides rooted in the principles of organic chemistry and our extensive laboratory experience. Our goal is to empower you with the knowledge to ensure the stability and integrity of your compound throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: I've observed a loss of purity in my sample of 6-Chloro-5-methylpyrimidine-4-carboxylic acid over time. What are the likely causes?
A1: The primary causes of degradation for this compound are exposure to moisture, light, and elevated temperatures. These factors can lead to hydrolysis, photodegradation, and decarboxylation, respectively. The presence of strong acids or bases can also catalyze decomposition.
Q2: What are the ideal long-term storage conditions for this compound?
A2: For optimal stability, 6-Chloro-5-methylpyrimidine-4-carboxylic acid should be stored at or below -20°C in a tightly sealed container to prevent moisture ingress.[1][2] The storage area should be dark to protect against photodegradation. It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with air and moisture.
Q3: Can I handle this compound on the open bench?
A3: While brief handling on an open bench for weighing and solution preparation is generally acceptable, prolonged exposure to atmospheric moisture and light should be avoided. For extended manipulations, we recommend working in a glove box or under a gentle stream of an inert gas.
Q4: What solvents are recommended for dissolving 6-Chloro-5-methylpyrimidine-4-carboxylic acid?
A4: The choice of solvent is critical and depends on the subsequent reaction or analysis. For short-term use, anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are generally suitable. Protic solvents, especially water and alcohols, should be used with caution as they can participate in hydrolysis, particularly at elevated temperatures or non-neutral pH. If aqueous solutions are necessary, they should be prepared fresh and used promptly.
Q5: How can I detect decomposition in my sample?
A5: Decomposition can be monitored using several analytical techniques. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are excellent for detecting the appearance of new impurity peaks and a decrease in the area of the main compound peak.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also reveal the presence of degradation products through the appearance of new signals.
Troubleshooting Guides
This section provides detailed guidance on addressing specific decomposition issues you may encounter during your experiments.
Guide 1: Investigating and Preventing Hydrolysis
Issue: You suspect your compound is degrading via hydrolysis, potentially forming 6-Hydroxy-5-methylpyrimidine-4-carboxylic acid. This is often indicated by a new, more polar peak in your HPLC analysis.
Scientific Rationale: The chlorine atom at the 6-position of the pyrimidine ring is susceptible to nucleophilic substitution by water, a reaction that can be catalyzed by both acidic and basic conditions. The electron-withdrawing nature of the pyrimidine ring activates the chloro-substituent towards nucleophilic attack.
Troubleshooting Workflow:
Troubleshooting Hydrolysis
Experimental Protocol: Verifying Hydrolysis
-
Sample Preparation: Prepare a solution of your compound in the suspected solvent system. Prepare a control solution in an anhydrous aprotic solvent like THF.
-
Incubation: Keep both solutions at the experimental temperature for a defined period.
-
Analysis: Analyze both samples by LC-MS. Look for a mass peak corresponding to the hydroxylated product (M-Cl+OH).
-
Confirmation: The presence of the hydroxylated product in the test sample and its absence in the control confirms hydrolysis.
Guide 2: Mitigating Thermal Decomposition (Decarboxylation)
Issue: You observe gas evolution upon heating your compound, and analysis shows the formation of a product with a lower molecular weight, likely 6-Chloro-5-methylpyrimidine.
Scientific Rationale: Pyridinecarboxylic acids, and by extension pyrimidinecarboxylic acids, can undergo thermal decarboxylation, where the carboxylic acid group is lost as CO2.[4][5] This process is often accelerated by heat and can be influenced by the electronic nature of the ring. The presence of the nitrogen atoms in the pyrimidine ring can stabilize the intermediate formed during decarboxylation.
Troubleshooting Workflow:
Troubleshooting Decarboxylation
Experimental Protocol: Assessing Thermal Stability
-
Technique: Use Thermogravimetric Analysis (TGA) to determine the onset temperature of decomposition.
-
Procedure: Heat a small sample of the compound under a controlled atmosphere (e.g., nitrogen) at a steady rate (e.g., 10 °C/min).
-
Analysis: The temperature at which significant mass loss begins indicates the onset of decarboxylation or other thermal decomposition events.
-
Application: Keep your experimental temperatures well below this onset temperature.
Guide 3: Preventing Photodegradation
Issue: Samples left on the benchtop or in clear glass vials show signs of degradation, such as discoloration or the appearance of multiple small impurity peaks in the chromatogram.
Scientific Rationale: The pyrimidine ring contains pi bonds that can absorb UV radiation. This absorption can excite the molecule to a higher energy state, leading to bond cleavage and the formation of radical species, which can then undergo a variety of secondary reactions.[6][7] Halogenated aromatic compounds are particularly known to be susceptible to photodegradation.
Preventative Measures:
-
Use Amber Vials: Always store the compound and its solutions in amber glass vials or containers that block UV light.
-
Protect from Light: When running reactions, wrap the reaction vessel in aluminum foil to exclude light.
-
Minimize Exposure: Avoid leaving samples exposed to direct sunlight or strong laboratory lighting for extended periods.
Summary of Key Stability Factors
| Factor | Potential Decomposition Pathway | Preventative Measures |
| Moisture/Water | Hydrolysis of the C-Cl bond to C-OH | Store in a desiccator, use anhydrous solvents, handle under an inert atmosphere. |
| Elevated Temperature | Decarboxylation (loss of CO2) | Avoid excessive heating; determine the thermal stability limit using TGA. |
| Light (especially UV) | Photodegradation via radical pathways | Store in amber vials, protect reactions from light with aluminum foil. |
| Strong Acids/Bases | Catalysis of hydrolysis and other reactions | Maintain a neutral pH unless the reaction chemistry requires acidic or basic conditions. |
| Oxygen | Long-term oxidative degradation | Store under an inert atmosphere (Argon or Nitrogen). |
References
- Furuta, S., et al. (2019). Effect of substitution on pyrimidine: the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. Acta Chemica Scandinavica, 79, 715-724.
- Vogiatzis, S. D., et al. (2011). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
- Krygowski, T. M., et al. (2020). Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. ACS Omega, 5(20), 11573–11584.
- Abdel-Wahab, B. F., et al. (2023). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Journal of Molecular Structure, 1286, 135456.
- Van der Plas, H. C. (2007). Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. Tetrahedron, 63(40), 9993-9994.
- El-Sayed, W. A., et al. (2023). Substituent Effect on the intramolecular hydrogen bond and the Proton Transfer process of azo dye of pyrimidine. Results in Chemistry, 6, 101034.
- Malato, S., et al. (2013). Photodegradation of chlorpyrifos in water by UV/H2O2 treatment: toxicity evaluation. Water Science and Technology, 68(10), 2279-2286.
- Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017-3027.
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Available at: [Link].
-
Wikipedia. (2023). Decarboxylation. Available at: [Link].
-
The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube. Available at: [Link].
-
Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link].
- Al-Zahrani, F. M., et al. (2023).
- Teasdale, A., et al. (2021). Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products? Organic Process Research & Development, 25(11), 2397–2406.
- Antonopoulou, M., et al. (2023). Photocatalytic Degradation of Pharmaceutical Trimethoprim in Aqueous Solution over Nanostructured TiO2 Film Irradiated with Simulated Solar Radiation.
- Cobbold, S. A., et al. (2015). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 14, 29.
-
LookChem. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Available at: [Link].
- De Luca, L., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 11(15), 2285–2303.
- Kumar, A., et al. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry, 13(3), 239.
- Anupama, B., et al. (2018). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 8(4), 521-534.
- Mohamed, S. A., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Crystals, 11(2), 200.
-
ACS Publications. (2000). Organic Process Research & Development, 4(6). Available at: [Link].
- Kinsella, T. J., et al. (1993). Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. Journal of Clinical Oncology, 11(10), 1942-1951.
- Singh, S. K., et al. (2008). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Bioorganic & Medicinal Chemistry Letters, 18(11), 3249-3253.
-
VTechWorks. (2013). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Available at: [Link].
-
VTechWorks. (2013). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Available at: [Link].
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- 3. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation of chlorpyrifos in water by UV/H2O2 treatment: toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
workup procedure for reactions with 6-Chloro-5-methylpyrimidine-4-carboxylic acid
Technical Support Center: 6-Chloro-5-methylpyrimidine-4-carboxylic acid
Welcome to the technical support guide for handling reactions involving 6-Chloro-5-methylpyrimidine-4-carboxylic acid (CAS 933702-12-6). This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experimental workup, ensuring higher yield and purity.
Core Compound Characteristics
A successful workup begins with understanding the molecule. 6-Chloro-5-methylpyrimidine-4-carboxylic acid is a multifunctional compound. Its behavior is dictated by the interplay between the acidic carboxylic acid group, the weakly basic pyrimidine ring, and the reactive chloro-substituent.
Table 1: Key Physicochemical Properties
| Property | Value | Significance for Workup Procedure |
|---|---|---|
| Molecular Formula | C₆H₅ClN₂O₂ | - |
| Molecular Weight | 172.57 g/mol [1] | Used for calculating molar equivalents of reagents. |
| Appearance | White to off-white solid[2] | Visual confirmation of isolated product. |
| pKa (estimated) | ~3.5 - 4.5 | Crucial for pH-driven extractions. The carboxylic acid is deprotonated and water-soluble at pH > 5.5, and protonated and organic-soluble at pH < 2.5. |
| Solubility | Sparingly soluble in water; soluble in many organic solvents (e.g., EtOAc, DCM, THF). Soluble in aqueous base.[3] | Dictates choice of extraction solvents and the feasibility of aqueous washes. |
| Reactivity Notes | The C6-Cl bond is susceptible to nucleophilic aromatic substitution (SNAr), especially under basic conditions or at elevated temperatures. | Workup conditions should be mild (room temperature, moderate pH) to avoid byproduct formation. |
Standard Aqueous Workup Protocol
This protocol is designed for a typical reaction where 6-Chloro-5-methylpyrimidine-4-carboxylic acid is the desired product, present in an organic solvent post-reaction. The primary goal is to separate the acidic product from neutral or basic impurities.
Step-by-Step Methodology
-
Reaction Quenching (If applicable):
-
Cool the reaction mixture to room temperature or 0 °C if the reaction was run at elevated temperatures.
-
Slowly add water or a saturated aqueous solution of NH₄Cl to quench any reactive reagents. Rationale: This step deactivates any remaining reagents that could interfere with the workup.
-
-
Solvent Dilution:
-
Dilute the quenched reaction mixture with an appropriate water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).[4] Rationale: Ensures the mixture is not too concentrated, which can prevent efficient phase separation and lead to emulsions.
-
-
Basic Extraction (Separation of the Acid):
-
Transfer the mixture to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH).
-
Caution: Add the basic solution slowly and vent the funnel frequently, especially with NaHCO₃, as CO₂ gas evolution can cause pressure buildup.[5][6]
-
Shake the funnel gently at first, then more vigorously. Allow the layers to separate.
-
Drain the lower aqueous layer. This layer now contains the deprotonated sodium salt of your product.
-
Repeat the basic extraction on the organic layer 1-2 more times to ensure complete recovery. Combine all aqueous extracts. The organic layer, containing neutral or basic impurities, can now be set aside.
-
-
Back-Wash (Removal of Trapped Impurities):
-
Wash the combined basic aqueous extracts with a fresh portion of the organic solvent (e.g., EtOAc).
-
Discard this organic wash. Rationale: This step removes any neutral impurities that may have been carried over into the aqueous phase.
-
-
Acidification and Product Precipitation/Extraction:
-
Cool the aqueous layer in an ice bath.
-
Slowly add 1M or 2M hydrochloric acid (HCl) dropwise while stirring until the pH is ~2-3.[7][8]
-
A white precipitate of 6-Chloro-5-methylpyrimidine-4-carboxylic acid should form.
-
Decision Point:
-
If a clean, filterable solid forms: Collect the product by vacuum filtration. Wash the solid with cold deionized water, followed by a cold non-polar solvent (like hexane) to aid drying.
-
If an oil or fine, unfilterable solid forms: Extract the acidified aqueous layer 3 times with a fresh organic solvent (e.g., EtOAc or DCM).
-
-
-
Final Isolation and Drying:
Workflow Diagram: Standard Workup
Sources
- 1. 5-Chloro-2-methylpyrimidine-4-carboxylic acid | C6H5ClN2O2 | CID 676421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Chloro-5-methylpyrimidine-4-carboxylic acid
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 6-Chloro-5-methylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of cross-coupling with this specific substrate.
The unique structure of 6-chloro-5-methylpyrimidine-4-carboxylic acid presents distinct challenges in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring, combined with the presence of a carboxylic acid group ortho to the chloro leaving group, necessitates careful consideration of catalyst, ligand, base, and reaction conditions to achieve optimal results.[1][2] This guide will equip you with the knowledge to overcome these challenges and successfully synthesize your target molecules.
Troubleshooting Guide
This section addresses common issues encountered during cross-coupling reactions with 6-chloro-5-methylpyrimidine-4-carboxylic acid in a question-and-answer format, providing specific, actionable solutions.
Question 1: My Suzuki-Miyaura coupling reaction is giving low to no yield. What are the likely causes and how can I fix it?
Answer:
Low yields in Suzuki-Miyaura couplings with this substrate often stem from a few key factors:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation. Additionally, the carboxylate group can interact with the catalyst.
-
Poor Substrate Reactivity: While the pyrimidine ring is electron-deficient, which generally enhances reactivity in nucleophilic aromatic substitution, the chloro substituent is less reactive than bromo or iodo counterparts in oxidative addition.[3]
-
Side Reactions: The primary side reaction of concern is decarboxylation of the starting material or product under the reaction conditions.[4][5][6] Protodeboronation of the boronic acid partner is also a common issue.[7]
Troubleshooting Workflow for Low-Yield Suzuki Coupling:
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Question 2: I am observing significant decarboxylation of my starting material. How can I prevent this?
Answer:
Decarboxylation is a known side reaction for heteroaromatic carboxylic acids in the presence of a palladium catalyst, particularly at elevated temperatures.[4][5][8] To mitigate this:
-
Protect the Carboxylic Acid: The most straightforward solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester).[9] This removes the acidic proton and prevents the formation of a carboxylate, which can facilitate decarboxylation. The ester can be hydrolyzed post-coupling if the free acid is the desired final product.
-
Milder Reaction Conditions:
-
Base Selection: Use a weaker, non-nucleophilic base. While strong bases are often used in Suzuki couplings, they can promote decarboxylation. Consider screening bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like potassium phosphate (K₃PO₄) or hydroxides.[7][10]
-
Lower Temperature: High temperatures accelerate decarboxylation.[6] Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate. Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, minimizing the time at which decarboxylation can occur.[1][11][12]
-
Question 3: My Buchwald-Hartwig amination is not working. What catalyst system should I use?
Answer:
Buchwald-Hartwig amination of heteroaryl chlorides can be challenging due to catalyst inhibition by the nitrogen-containing heterocycle.[13][14] For 6-chloro-5-methylpyrimidine-4-carboxylic acid, the choice of ligand is critical.
-
Ligand Selection: Bulky, electron-rich phosphine ligands are generally preferred for the amination of aryl chlorides.[3] Consider using ligands from the Buchwald family, such as XPhos, SPhos, or BrettPhos.[15] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Palladium Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can lead to more reproducible results than generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂.
-
Base Selection: A strong, non-nucleophilic base is typically required for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[15][16] However, given the acidic proton of the carboxylic acid, at least two equivalents of base will be necessary. Alternatively, protecting the carboxylic acid as an ester is recommended.
Catalyst System Recommendations for Buchwald-Hartwig Amination:
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene or Dioxane | 80-110 | A robust, general system for aryl chlorides. |
| XPhos Pd G3 | (pre-catalyst) | K₃PO₄ | t-BuOH | 80-100 | Often effective for challenging substrates. |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 100-120 | Milder base may be beneficial if decarboxylation is an issue. |
Question 4: I am attempting a Heck coupling, but the reaction is sluggish and gives multiple products. What should I consider?
Answer:
The Heck reaction with electron-deficient heteroaryl chlorides can be less straightforward than with their bromo or iodo counterparts.[17] Key considerations include:
-
Catalyst System: While traditional Pd(OAc)₂/PPh₃ systems can work, more specialized catalysts are often required for chlorides. Consider using a phosphine-free catalyst system, such as Pd(OAc)₂ with a phase-transfer co-catalyst like tetrabutylammonium bromide (TBAB), or employing N-heterocyclic carbene (NHC) ligands.
-
Base: A weaker organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is typically used.
-
Solvent: Polar aprotic solvents like DMF or NMP are common.
-
Regioselectivity: With unsymmetrical alkenes, regioselectivity can be an issue. Generally, the aryl group adds to the less substituted carbon of the double bond.
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the carboxylic acid group before attempting a cross-coupling reaction?
While not always strictly necessary, protecting the carboxylic acid as an ester is highly recommended, especially for Suzuki and Buchwald-Hartwig reactions.[9] This prevents potential complications such as:
-
Decarboxylation: As discussed, this is a significant risk at higher temperatures.[4][5][6]
-
Coordination to the Catalyst: The carboxylate can chelate to the palladium center, potentially inhibiting catalysis.
-
Base Consumption: The acidic proton will react with the base, requiring the use of additional equivalents.[9]
-
Solubility Issues: The carboxylate salt of your substrate may have poor solubility in common organic solvents used for cross-coupling.[9]
Q2: Which type of palladium catalyst is best to start with: a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) pre-catalyst like Pd(OAc)₂?
For consistency and ease of use, starting with a modern, well-defined Pd(II) pre-catalyst in combination with a specific ligand (e.g., a Buchwald pre-catalyst) is often advantageous. These pre-catalysts are typically more stable and provide a more controlled generation of the active Pd(0) species. While Pd(PPh₃)₄ can be effective, its performance can be more variable, and it is often less active for challenging substrates like heteroaryl chlorides.[7] Pd(OAc)₂ is a common and inexpensive pre-catalyst, but requires in-situ reduction to the active Pd(0) species, which can sometimes be inefficient.
Q3: How do I choose the right ligand for my cross-coupling reaction?
The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For an electron-deficient heteroaryl chloride like 6-chloro-5-methylpyrimidine-4-carboxylic acid, bulky and electron-rich ligands are generally required to promote the challenging oxidative addition step.
Ligand Selection Logic:
Caption: Ligand selection guide for the substrate.
Q4: What is the best way to set up and perform a screening of reaction conditions?
A systematic approach is key to efficiently optimizing your reaction. High-throughput experimentation (HTE) tools are ideal, but a manual screen can also be effective.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling Condition Screening
-
Preparation: To an array of oven-dried reaction vials equipped with stir bars, add 6-chloro-5-methylpyrimidine-4-carboxylic acid (or its ester derivative) (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) to each vial.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1, 0.2 M) to each vial.
-
Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., argon) for 5-10 minutes.
-
Reaction: Place the vials in a heating block at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the conversion and identify any major byproducts.
References
-
Bilodeau, F., Brochu, M.-C., Guimond, N., Thesen, K. H., & Forgione, P. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry, 75(5), 1550–1560. [Link]
-
Bilodeau, F., Brochu, M.-C., Guimond, N., Thesen, K. H., & Forgione, P. (2010). Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides. PubMed. [Link]
-
Forgione, P., et al. (2025). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. ResearchGate. [Link]
-
Various Authors. (2024). Carboxylic acid and Cross Coupling reactions. Reddit. [Link]
-
Deng, F., Huang, J., Ember, E. E., Achterhold, K., Dierolf, M., Jentys, A., Liu, Y., Pfeiffer, F., & Lercher, J. A. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. Pacific Northwest National Laboratory. [Link]
-
Goossen, L. J., Koley, D., Hermann, H. L., & Thiel, W. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society, 127(31), 11102–11114. [Link]
-
Deng, F., Huang, J., Ember, E. E., Achterhold, K., Dierolf, M., Jentys, A., Liu, Y., Pfeiffer, F., & Lercher, J. A. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. OSTI.GOV. [Link]
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
-
Goossen, L. J., et al. (2025). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. ResearchGate. [Link]
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem.
-
Al-Masri, H. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Singh, U. P., & Singh, R. P. (2012). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
-
Hartwig, J. F., et al. (n.d.). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. PMC. [Link]
-
Goossen, L. J., Koley, D., Hermann, H. L., & Thiel, W. (2005). The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study. PubMed. [Link]
-
Powers, D. C., & Ritter, T. (2011). Base-Assisted C–H Bond Cleavage in Cross-Coupling: Recent Insights into Mechanism, Speciation, and Cooperativity. PMC. [Link]
-
Various Authors. (n.d.). Reagents and conditions employed in the Heck coupling reaction. ResearchGate. [Link]
-
Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Purgatorio, V., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Al-Zoubi, R. M., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. WordPress. [Link]
- BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. BenchChem.
- Mernyák, E., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
-
Li, H., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 7(24), 5429–5432. [Link]
-
Various Authors. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]
- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide. MilliporeSigma.
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5857–5872. [Link]
-
Zhurakov, D. D., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. PMC. [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]
-
Percec, V., et al. (2009). Neopentylglycolborylation of aryl chlorides catalyzed by the mixed ligand system NiCl2(dppp)/dppf. PubMed. [Link]
-
Buchwald, S. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
-
Purgatorio, V., et al. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
-
Various Authors. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate. [Link]
-
Various Authors. (n.d.). Selected examples of electron‐poor PIII ligand systems that have been... ResearchGate. [Link]
-
Wang, Y., et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
-
Hartwig, J. F., et al. (2023). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Journal of the American Chemical Society. [Link]
- Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals.
-
Watson, D. A., et al. (2026). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. [Link]
- Gower, N. J., & Garg, N. K. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
-
Various Authors. (2021). Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. ResearchGate. [Link]
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- 4. Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides | CoLab [colab.ws]
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- 8. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride | Journal Article | PNNL [pnnl.gov]
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- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Chloro-5-methylpyrimidine-4-carboxylic acid
Welcome to the technical support guide for the purification of 6-Chloro-5-methylpyrimidine-4-carboxylic acid (CAS 933702-12-6). As a key intermediate in pharmaceutical synthesis, achieving high purity is critical for downstream success. This guide, structured in a question-and-answer format, provides field-proven protocols and troubleshooting advice to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I might encounter in my crude 6-Chloro-5-methylpyrimidine-4-carboxylic acid?
A1: The impurities in your sample are intrinsically linked to the synthetic route employed. However, for heterocyclic compounds like this, impurities typically fall into several common categories:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors to the pyrimidine ring.[1] For instance, if the final step was a chlorination, you might have the non-chlorinated pyrimidine-4-carboxylic acid analog present.
-
Reaction Byproducts: Side reactions can lead to structurally similar impurities. This may include isomers formed from non-regioselective reactions or over-reaction products.[2]
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., Dichloromethane, Ethyl Acetate, Toluene) are common.
-
Degradation Products: Although generally stable, prolonged exposure to harsh conditions (strong acid/base, high heat) could lead to degradation.
-
Inorganic Salts: Salts from reagents or work-up steps (e.g., NaCl, MgSO₄) may persist.[1]
Q2: What is the most effective initial strategy for purifying this compound?
A2: Given the presence of a carboxylic acid functional group, Acid-Base Extraction is an exceptionally powerful and highly recommended first-pass purification technique.[3][4] This method leverages the difference in solubility between the acidic product and neutral or basic impurities.[5]
The core principle is to convert the water-insoluble carboxylic acid into its water-soluble salt form using a weak base, allowing it to be extracted into an aqueous layer.[6][7] Neutral or basic impurities remain in the organic layer. Subsequently, re-acidifying the aqueous layer precipitates the purified carboxylic acid.[6] This method is often superior to chromatography for bulk purification as it is faster, more scalable, and more cost-effective.
Caption: Decision workflow for purifying the target compound.
Troubleshooting Guides & Protocols
Guide 1: Acid-Base Extraction Protocol
This protocol is designed to efficiently remove neutral and basic organic impurities.
Caption: The mechanism of purification via acid-base extraction.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude 6-Chloro-5-methylpyrimidine-4-carboxylic acid in a suitable organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Expert Insight: Use a weak base like NaHCO₃. A strong base like sodium hydroxide (NaOH) could potentially hydrolyze the chloro-substituent on the pyrimidine ring under certain conditions.
-
-
Mixing & Separation: Stopper the funnel and gently invert it multiple times to mix the layers. Periodically vent the funnel to release pressure from CO₂ evolution.[1] Allow the layers to fully separate.
-
Collection: Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean Erlenmeyer flask.
-
Repeat: To ensure complete extraction, add a fresh portion of NaHCO₃ solution to the organic layer, repeat the mixing, and combine the aqueous extracts.[1]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise while stirring until the solution becomes acidic (pH ~2, check with litmus paper).[1] The target compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove residual salts.
-
Drying: Dry the purified crystals under vacuum to remove residual water.
Guide 2: Recrystallization for High Purity Solids
Recrystallization is a fundamental technique for purifying solid compounds, relying on the differential solubility of the target compound and its impurities in a solvent at different temperatures.[8]
Step-by-Step Protocol:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen solvents like ethanol, isopropanol, acetonitrile, or solvent pairs like ethyl acetate/hexanes or methanol/water.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.[10]
-
Decolorization (Optional): If the solution has a noticeable color, it indicates the presence of colored impurities. Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal.[10]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[10]
-
Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any adhering impurities.[8]
-
Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.
Troubleshooting Recrystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used; compound is too soluble even when cold. | Boil off some of the solvent to increase concentration. If that fails, a different solvent system is needed. |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point; solution is supersaturated. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. |
| Low Recovery | The compound has significant solubility in the cold solvent.[10] | Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing. |
| Colored Crystals | Colored impurities are co-crystallizing with the product.[10] | Use activated charcoal during the dissolution step to adsorb the colored impurities before crystallization.[10] |
Guide 3: Column Chromatography for Difficult Separations
When impurities have similar properties to the target compound, flash column chromatography is required for high-resolution purification.[8]
Challenge: Carboxylic acids are notorious for "streaking" or "tailing" on silica gel TLC plates and columns. This is due to strong interactions between the acidic proton of the carboxyl group and the slightly acidic silica gel surface.[1]
Solution: To prevent this, add a small amount (0.5-1%) of a volatile acid, like acetic acid, to the eluting solvent system. This keeps the carboxylic acid fully protonated, minimizing interactions with the silica and resulting in a well-defined band.[1]
Step-by-Step Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal system should give your product a Retention Factor (Rf) of approximately 0.2-0.4 and show good separation from impurities.[8] Common systems for compounds like this include mixtures of hexanes/ethyl acetate or dichloromethane/methanol, each with 0.5% acetic acid added.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Run the column by passing the mobile phase through it, applying gentle pressure.
-
Fraction Collection: Collect the eluent in a series of fractions.[1]
-
Analysis & Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the final purified compound.[1]
References
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Acid–base extraction. Wikipedia. [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Acid-Base Extraction. University of Colorado Boulder. [Link]
-
CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS. Science History Institute. [Link]
-
Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
6-Chloro-5-methylpyrimidine-4-carboxylic acid. Aribo Biotechnology. [Link]
-
Separation of purine and pyrimidine derivatives by thin-layer chromatography. PubMed. [Link]
-
6-aMino-5-chloropyriMidine-4-carboxylic acid. ChemBK. [Link]
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General procedures for the purification of Carboxylic acids. LookChem. [Link]
-
Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]
- Process for purification of carboxylic acids.
-
5-Chloro-2-methylpyrimidine-4-carboxylic acid. PubChem. [Link]
-
Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor. PubMed Central. [Link]
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]
-
2-mercaptopyrimidine. Organic Syntheses Procedure. [Link]
-
6-Chloro-5-methylpyrimidine-4-carboxylic acid suppliers and producers. BuyersGuideChem. [Link]
-
2-Chloro-4-methylpyrimidine-5-carboxylic acid. PubChem. [Link]
-
Design of two series of 1:1 cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and carboxylic acids. PubMed. [Link]
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Technical Support Center: Managing Regioselectivity in Reactions of 6-Chloro-5-methylpyrimidine-4-carboxylic acid
Welcome to the technical support center for 6-Chloro-5-methylpyrimidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. Here, we address the critical challenge of controlling regioselectivity during substitution reactions, providing in-depth, field-proven insights to help you optimize your synthetic outcomes.
Troubleshooting Guide: Poor Regioselectivity
One of the most common challenges encountered with substituted pyrimidines is achieving selective reaction at the desired position. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), and the positions are not equally reactive.[1][2] The reactivity of halogen substituents on the pyrimidine ring generally follows the order C4(6) > C2 >> C5.[1] For 6-Chloro-5-methylpyrimidine-4-carboxylic acid, the primary site of reaction is the C6 position, but side reactions can occur depending on the conditions and the nucleophile.
This troubleshooting guide provides a logical workflow to diagnose and solve regioselectivity issues.
Diagram: Decision Workflow for Troubleshooting Poor Regioselectivity
Sources
Understanding the Pyrimidine Core: An Electronic Overview
Welcome to the Technical Support Center for Heterocyclic Chemistry. As Senior Application Scientists, we understand that the functionalization of pyrimidines is central to drug discovery and materials science. However, the unique electronic nature of the pyrimidine ring presents a distinct set of challenges. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common pitfalls and optimize your synthetic strategies.
The pyrimidine ring is an electron-deficient (π-deficient) heteroaromatic system due to the presence of two electronegative nitrogen atoms at the 1 and 3 positions. This inherent electronic character dictates its reactivity and is the root cause of many common experimental challenges.
-
Nucleophilic Attack : The ring is susceptible to nucleophilic aromatic substitution (SNAr), especially at positions activated by electron-withdrawing groups or good leaving groups (e.g., halogens).
-
Electrophilic Attack : Electrophilic substitution is generally difficult and requires harsh conditions unless the ring is activated with potent electron-donating groups.
-
Acidity of C-H Bonds : The C-H bonds are more acidic than in benzene, facilitating deprotonation and metalation, which is a key strategy in C-H functionalization.[1]
-
Metal Coordination : The lone pairs on the nitrogen atoms can coordinate to transition metal catalysts, which can be both beneficial (in directing C-H activation) and detrimental (leading to catalyst inhibition or poisoning).[2][3]
Below is a diagram illustrating the general reactivity landscape of the pyrimidine nucleus.
Caption: Figure 1: Reactivity Map of the Pyrimidine Ring.
Troubleshooting Guide 1: Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are workhorses for C-C and C-N bond formation. However, pyrimidines can be notoriously fickle substrates.
Frequently Asked Questions (FAQs): Cross-Coupling
Q1: My Suzuki coupling on a dichloropyrimidine is giving me a mixture of products or no reaction. Where do I start?
A: This is a classic regioselectivity and reactivity issue. The reactivity of halogens on the pyrimidine ring generally follows the order: C4 > C6 > C2 .[4] This means a reaction at the 4-position is kinetically favored. Furthermore, chloro-substituents are significantly less reactive than bromo or iodo-substituents and require a more active catalytic system.[4][5]
-
Why it Happens: The C4 and C6 positions are para and ortho, respectively, to the ring nitrogens, making them more electron-deficient and susceptible to oxidative addition by the Pd(0) catalyst. The C2 position is situated between both nitrogens, which can influence catalyst approach and electronic properties.
-
Solution: To achieve selective mono-arylation at C4, use mild conditions and a 1:1 stoichiometry. To drive the reaction to di-substitution, you will need more forcing conditions (higher temperature, longer reaction time) and >2 equivalents of the boronic acid. For unreactive chlorides, a robust catalyst system like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd₂(dba)₃) with a strong electron-donating ligand (e.g., SPhos, XPhos) is often necessary.[6]
Q2: My Buchwald-Hartwig amination is sluggish and gives low yields. I'm using an aryl chloride.
A: Aryl chlorides are challenging substrates for Buchwald-Hartwig couplings because the C-Cl bond is strong, making the initial oxidative addition step difficult.[7] The electron-deficient nature of the pyrimidine ring helps, but often not enough.
-
Why it Happens: The rate-limiting step is often the oxidative addition of the aryl chloride to the Pd(0) center. Standard ligands may not create a Pd(0) species that is electron-rich enough to break the C-Cl bond efficiently.
-
Solution & Optimization Workflow:
-
Switch Halide: If possible, start with the corresponding 2-bromopyrimidine. The C-Br bond is weaker and much more reactive.
-
Screen Catalysts & Ligands: This is critical. Use modern, electron-rich, bulky phosphine ligands designed for activating aryl chlorides. Examples include RuPhos, BrettPhos, or Josiphos-type ligands.[8]
-
Base Selection: The choice of base is crucial. A strong, non-nucleophilic base like NaOtBu or LHMDS is standard. However, if your substrate is base-sensitive, a weaker base like K₂CO₃ or Cs₂CO₃ might be necessary, which in turn may require a more active catalyst.[9]
-
Solvent & Temperature: Anhydrous, deoxygenated solvents like toluene or dioxane are typical. These reactions often require elevated temperatures (80-110 °C).
-
Caption: Figure 2: Troubleshooting Workflow for Buchwald-Hartwig Amination.
Q3: My boronic acid seems to be degrading during my Suzuki reaction, leading to low yields.
A: This is likely due to protodeboronation, a common side reaction where the boronic acid reacts with water or other protic sources to be replaced by a hydrogen atom.[5] This is often accelerated by high temperatures and certain basic conditions.
-
Why it Happens: The C-B bond is susceptible to cleavage under the reaction conditions, especially if the transmetalation step of the catalytic cycle is slow.
-
Solution:
-
Use fresh, high-purity boronic acid or its more stable ester derivatives (e.g., pinacol esters).
-
Minimize water in the reaction, unless it is a required co-solvent. If so, use a carefully controlled amount of degassed water.
-
Choose your base carefully. Anhydrous K₃PO₄ or CsF can sometimes be less aggressive towards the boronic acid than aqueous carbonate bases.
-
Use microwave irradiation. Microwave-assisted procedures can dramatically shorten reaction times, which often minimizes the time available for decomposition pathways.[10]
-
Data Presentation: Optimizing Suzuki Coupling
The choice of catalyst, base, and solvent is paramount. The following table illustrates typical screening results for the C4-selective coupling of 2,4-dichloropyrimidine with an arylboronic acid.
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 120 | 65 |
| 2 | PdCl₂(dppf) (3) | K₂CO₃ (2) | MeCN/H₂O | 80 | 120 | 75 |
| 3 | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2) | Toluene | 110 | 60 | 88 |
| 4 | Pd(PPh₃)₄ (0.5) | Na₂CO₃ (2) | DMF/H₂O | 100 (μW) | 15 | 81[10] |
Data is illustrative and based on typical findings in the literature.[10]
Troubleshooting Guide 2: Direct C-H Functionalization
Directly converting C-H bonds to C-C or C-X bonds is a highly atom-economical strategy. However, controlling regioselectivity on a pyrimidine ring with multiple C-H bonds is the primary challenge.[1][11]
Frequently Asked Questions (FAQs): C-H Functionalization
Q1: I'm trying a Pd-catalyzed C-H arylation, but I'm getting a mixture of isomers. How can I control the regioselectivity?
A: Regioselectivity in pyrimidine C-H functionalization is governed by a combination of inherent electronic bias and the directing group used.
-
Why it Happens: Without a directing group, functionalization often occurs at the most acidic or electronically distinct C-H bond. For a simple pyrimidine, the C2 and C4/C6 positions are electronically favored for many metal-catalyzed reactions.[1]
-
Solution: The most robust strategy is to install a directing group (DG) on the pyrimidine ring. The DG coordinates to the metal catalyst, delivering it to a specific C-H bond, typically at the ortho position. Pyrimidine itself can act as a directing group for functionalization on an appended aryl ring.[12][13] For functionalizing the pyrimidine core itself, a common strategy is to temporarily install a directing group (e.g., a picolinamide) that can be removed later.
Q2: My C-H activation reaction requires harsh conditions and stoichiometric oxidants, leading to substrate decomposition.
A: This is a common issue, particularly in older C-H activation protocols. Substrate stability can be a major limiting factor.[14][15]
-
Why it Happens: Many C-H activation cycles require a strong oxidant (like Ag₂CO₃ or BQ) to regenerate the active catalyst, and these conditions can degrade sensitive functional groups on your pyrimidine substrate. The pyrimidine ring itself can be unstable to strongly acidic or basic conditions, especially at elevated temperatures.[14][16]
-
Solution:
-
Explore Newer Methodologies: The field is rapidly advancing. Look for recently developed protocols that operate under milder conditions, perhaps using molecular oxygen or a catalytic oxidant.
-
Modify the Ring: One powerful but often overlooked strategy is the use of pyrimidine N-oxides . The N-oxide group alters the electronic properties of the ring, often making the C2 and C6 positions more reactive under milder conditions.[17] The N-oxide can then be removed via reduction (e.g., with PCl₃) after the desired functionalization.[18]
-
Protecting Groups: If your pyrimidine has sensitive substituents (e.g., amino groups), they may need to be protected to survive the reaction conditions.[19]
-
Caption: Figure 3: Workflow using N-Oxide chemistry to facilitate C-H functionalization.
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from methodologies demonstrating efficient and regioselective C4-arylation.[10]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.5 mol%)
-
Na₂CO₃ (2.0 equiv)
-
DMF/H₂O (4:1 v/v), degassed
-
Microwave vial with a stir bar
Procedure:
-
To a 10 mL microwave vial, add 2,4-dichloropyrimidine, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Add the degassed DMF/H₂O solvent mixture (to achieve a substrate concentration of ~0.2 M).
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate at 100 °C for 15 minutes with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate) to yield the 2-chloro-4-arylpyrimidine.
Self-Validation: The regioselectivity can be confirmed by 2D NMR (NOESY/ROESY) experiments. A successful reaction should show a major product corresponding to C4 substitution.
Protocol 2: General Screening for Buchwald-Hartwig Amination Conditions
Objective: To identify the optimal catalyst, ligand, and base for coupling a halopyrimidine with an amine.
Procedure:
-
Array Setup: In a glovebox, arrange an array of reaction tubes (e.g., in a 96-well plate format or individual vials).
-
Stock Solutions: Prepare stock solutions of the halopyrimidine, amine, and various bases (e.g., NaOtBu, K₃PO₄, LHMDS) in the chosen anhydrous solvent (e.g., toluene). Also prepare stock solutions of various palladium precatalysts and ligands.
-
Dispensing: Dispense the halopyrimidine and amine stock solutions into all reaction tubes.
-
Variable Addition: Add different combinations of catalyst, ligand, and base to each tube according to your experimental design. A common starting point is a 1:2 ratio of Pd:Ligand.
-
Reaction: Seal the plate/vials and heat to the desired temperature (e.g., 100 °C) for a set time (e.g., 12-24 hours).
-
Analysis: After cooling, quench the reactions and analyze the outcome of each combination using high-throughput methods like LC-MS to determine product formation and substrate consumption.
References
-
Verbitskiy, E. V., Rusinov, G. L., Chupakhin, O. N., & Charushin, V. N. (2018). Recent Advances in Direct C–H Functionalization of Pyrimidines. Asian Journal of Organic Chemistry, 7(9), 1695-1721. ([Link])
-
Bhat, A. R., et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemistry, 2022, 1-31. ([Link])
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Taylor & Francis Online. (2023). Functionalized Pyrimidines: Synthetic Approaches and Biological Activities. A Review. Phosphorus, Sulfur, and Silicon and the Related Elements. ([Link])
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Bhat, A. R., et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemistry. ([Link])
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Abdel-Rahman, A. A.-H., et al. (2022). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry, 65(13), 1-10. ([Link])
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Javaid, M. F., et al. (2016). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Tropical Journal of Pharmaceutical Research, 15(11), 2443-2449. ([Link])
-
Verbitskiy, E. V., et al. (2018). Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. ([Link])
-
ResearchGate. (n.d.). C-H Functionalization of Pyridines. ([Link])
-
Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 81-100. ([Link])
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MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(5), 1088. ([Link])
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PubMed. (2018). Pyrimidine as an Aryl C-H Activating Group. Organic Letters, 20(13), 3745-3748. ([Link])
-
ResearchGate. (n.d.). Pyridine/pyrimidine groups in C−H activation. ([Link])
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Royal Society of Chemistry. (2021). Regioselective C–H and N–H functionalization of purine derivatives and analogues: a synthetic and mechanistic perspective. Catalysis Science & Technology, 11, 7458-7487. ([Link])
-
Royal Society of Chemistry. (2020). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 18, 5636-5653. ([Link])
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National Institutes of Health. (2018). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 57(3), 608-611. ([Link])
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National Institutes of Health. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 55(15), 2113-2124. ([Link])
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ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ([Link])
-
Royal Society of Chemistry. (2010). Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group. Organic & Biomolecular Chemistry, 8, 4424-4430. ([Link])
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ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ([Link])
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University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. ([Link])
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Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. ([Link])
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PubMed. (1990). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry, 33(3), 894-900. ([Link])
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PubMed. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Topics in Current Chemistry, 382(1), 4. ([Link])
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National Institutes of Health. (2021). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature, 590(7845), 288-294. ([Link])
-
ResearchGate. (n.d.). Additional examples of pyrimidine functionalization and pyrimidine to pyridine conversion. ([Link])
-
ACS Publications. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. The Journal of Organic Chemistry, 88(17), 12284–12294. ([Link])
-
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ([Link])
-
PubMed. (2022). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C-H Functionalization. Accounts of Chemical Research, 55(4), 511-526. ([Link])
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? ([Link])
-
YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. ([Link])
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. ([Link])
-
Baran Lab, Scripps Research. (2012). Pyridine N-Oxides. ([Link])
-
ResearchGate. (n.d.). Challenges in the functionalization of pyridines. ([Link])
-
ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Organic Letters, 3(24), 3803–3805. ([Link])
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. ([Link])
-
Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylpyrazolo[1,5-a]pyrimidines. RSC Advances, 11, 1287-1302. ([Link])
-
MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2959. ([Link])
-
Royal Society of Chemistry. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11, 3963-3984. ([Link])
-
ACS Publications. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. ([Link])
-
ResearchGate. (n.d.). Recent Trends in the Chemistry of Pyridine N-Oxides. ([Link])
-
ResearchGate. (n.d.). Typical reactions of pyridine N‐oxides of general structure A or C... ([Link])
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Validation & Comparative
A Comparative Guide to the Reactivity of 6-Chloro- vs. 6-Bromopyrimidines in Modern Synthetic Chemistry
Introduction: The Pyrimidine Core and the Halogen Handle
For researchers in medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone of molecular design. Its prevalence in biologically active molecules, from antiviral agents to kinase inhibitors, makes the efficient and selective functionalization of this heterocycle a paramount objective. Halogenated pyrimidines, particularly those substituted at the 6-position, serve as exceptionally versatile intermediates. The halogen acts as a "synthetic handle," enabling a diverse array of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).
The choice between a 6-chloro- and a 6-bromopyrimidine is not trivial; it is a strategic decision that profoundly impacts reaction efficiency, cost, and scalability. While often considered interchangeable, their reactivities are governed by distinct electronic and steric properties. This guide provides an in-depth, evidence-based comparison of these two critical building blocks, empowering you to make informed decisions in your synthetic planning. We will dissect their performance in key synthetic transformations, explain the causality behind the observed reactivity, and provide validated protocols to translate theory into practice.
Fundamental Principles: The Carbon-Halogen Bond
The differing reactivity of 6-chloro- and 6-bromopyrimidines is rooted in the fundamental properties of the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds.
-
Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than the C-Cl bond. This means less energy is required to cleave the C-Br bond, a critical factor in reactions where this cleavage is part of the rate-determining step, such as the oxidative addition in palladium-catalyzed cross-coupling.[1]
-
Electronegativity: Chlorine is more electronegative than bromine. This imparts a greater partial positive charge (δ+) on the attached carbon atom (C6), making it a more electrophilic center. This property is a dominant factor in nucleophilic aromatic substitution (SNAr) reactions.
-
Polarizability: The larger electron cloud of bromine makes the C-Br bond more polarizable, which can influence its interaction with transition metal catalysts.
These intrinsic differences lead to divergent, and sometimes counterintuitive, reactivity profiles, which we will explore in the context of specific reaction classes.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the workhorses for constructing carbon-carbon and carbon-heteroatom bonds. The initial, and often rate-limiting, step in these catalytic cycles is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[2][3][4]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is arguably the most widely used method for forging aryl-aryl or aryl-heteroaryl bonds. The established reactivity trend for the oxidative addition step is C-I > C-Br > C-Cl .[2][5] This directly reflects the bond dissociation energies.
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OA_Complex [label="Ar-Pd(II)(X)L₂\n(Oxidative Addition\nComplex)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal_Complex [label="Ar-Pd(II)(R)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Product_Complex [label="Product-Pd(0)L₂", style=invis];
// Invisible nodes for layout ArX [label="Ar-X\n(6-Halopyrimidine)", shape=plaintext]; Boronic [label="R-B(OH)₂\n+ Base", shape=plaintext]; Product [label="Ar-R\n(Coupled Product)", shape=plaintext];
// Edges Pd0 -> OA_Complex [label="Oxidative Addition\n(Rate-Determining Step)"]; OA_Complex -> Transmetal_Complex [label="Transmetalation"]; Transmetal_Complex -> Pd0 [label="Reductive\nElimination"];
// Connections to external reagents/products ArX -> OA_Complex [style=dashed, arrowhead=none]; Boronic -> Transmetal_Complex [style=dashed, arrowhead=none]; Transmetal_Complex -> Product [color="#34A853", penwidth=2];
// Graph attributes {rank=same; ArX; Boronic;} {rank=same; Product;} } Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Experimental Observations: 6-Bromopyrimidines consistently demonstrate higher reactivity in Suzuki-Miyaura couplings. They typically react under milder conditions (lower temperatures, shorter reaction times) and with a broader range of traditional palladium catalysts, such as Pd(PPh₃)₄.[6][7] In contrast, the stronger C-Cl bond in 6-chloropyrimidines often requires more sophisticated and highly active catalyst systems. The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbene (NHC) ligands has been crucial for achieving efficient couplings with aryl chlorides.[8][9]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Entry | Halopyrimidine | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 9-benzyl-6-chloropurine* | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 24 | 95 | [6] |
| 2 | 2,4-dibromopyrimidine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Glyme/H₂O | Reflux | 24 | 80** | [10] |
| 3 | 2,4,6-trichloropyrimidine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Glyme | Reflux | 24 | 88*** | [10] |
*Note: Data on 6-halopurines is used as a close structural analog to demonstrate the principle. Purines are also electron-deficient heterocycles. **Yield for combined mono- and di-substituted products (13b and 14). ***Yield for the di-substituted product (18).
Expert Insight: For routine, small-scale synthesis where material cost is not the primary driver, a 6-bromopyrimidine is often the substrate of choice due to its higher reactivity and compatibility with a wider range of standard conditions. For large-scale manufacturing, the lower cost of 6-chloropyrimidines provides a strong incentive to invest in process optimization using modern, highly active (and often more expensive) catalyst systems.
Buchwald-Hartwig Amination (C-N Bond Formation)
Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on an oxidative addition step to initiate the catalytic cycle.[3][11] Consequently, 6-bromopyrimidines are generally more reactive substrates for C-N bond formation.
Experimental Observations: The coupling of amines with 6-bromopyrimidines can often be achieved with first or second-generation palladium/phosphine ligand systems under moderate heating.[12] Activating the more robust C-Cl bond in 6-chloropyrimidines typically necessitates the use of sterically hindered, electron-rich biarylphosphine ligands (e.g., the "Buchwald ligands") and stronger bases to facilitate the catalytic cycle.[13][14]
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Entry | Halide Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aryl Bromide | Secondary Amine | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 110-120 | High | [15] |
| 2 | 2-Amino-3-bromopyridine | Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | Toluene | 100 | 78 | [13] |
| 3 | 2-Chloropyridine | Cyclohexylamine | Palladium-based | Various | Various | Various | Good | [16] |
| 4 | 6-Bromo-2-chloroquinoline* | Cyclic Amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 70-90 | [14] |
*Note: Data from closely related heterocyclic systems are presented to illustrate the general reactivity trends. Selective amination at the bromo-position is demonstrated in Entry 4.
Expert Insight: When performing sequential aminations on a dihalopyrimidine (e.g., 2-chloro-6-bromopyrimidine), the greater reactivity of the C-Br bond can be exploited for regioselective functionalization. The first Buchwald-Hartwig amination will occur selectively at the 6-position under conditions that leave the C-Cl bond intact. A subsequent amination under more forcing conditions or with a more active catalyst system can then functionalize the 2-position.[14]
Nucleophilic Aromatic Substitution (SNAr)
In stark contrast to palladium-catalyzed couplings, the reactivity order can be inverted in SNAr reactions. This is a classic example of how reaction mechanism dictates substrate reactivity. The SNAr mechanism is a two-step addition-elimination process.[17][18]
-
Addition: The nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically rate-determining.
-
Elimination: The leaving group is expelled, and aromaticity is restored.
// Nodes Start [label="6-Halopyrimidine\n+ Nucleophile (Nu⁻)", shape=plaintext]; Intermediate [label="Meisenheimer Complex\n(Anionic Intermediate)\nNon-Aromatic", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="6-Substituted Pyrimidine\n+ Halide (X⁻)", shape=plaintext];
// Edges Start -> Intermediate [label="Attack (Slow)\nRate-Determining Step", color="#EA4335", penwidth=2]; Intermediate -> Product [label="Loss of Leaving Group\n(Fast)", color="#34A853", penwidth=2];
// Layout alignment {rank=same; Start; Product;} } Caption: The two-step addition-elimination mechanism of SNAr.
Reactivity Analysis: Since the initial nucleophilic attack is the slow step, the reaction rate is primarily determined by the electrophilicity of the carbon atom being attacked. The higher electronegativity of chlorine withdraws more electron density from C6 compared to bromine, making the 6-chloropyrimidine a more potent electrophile .[19] Therefore, it will often react faster than its bromo-counterpart.[20] The C-X bond is broken in the fast, second step, so its strength has a minimal impact on the overall reaction rate. This leads to the so-called "element effect" in SNAr, where the typical leaving group reactivity is F > Cl > Br > I .[20]
Experimental Observations: The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, making it well-suited for SNAr reactions.[21] This effect is amplified by the inductive withdrawal of the halogen at C6. In direct competition, or under identical conditions, 6-chloropyrimidines frequently provide higher yields or require shorter reaction times in SNAr reactions with various nucleophiles (amines, alkoxides, thiolates).[20][22]
Table 3: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Substrate | Nucleophile | Conditions | Observation | Reference |
| 2,4-Dichloropyrimidine | Amines | Mild, base-catalyzed | Substitution occurs readily, often selectively at C4.[21][23] | [21][23] |
| Halopyridines | Amines | Base, solvent | Halogenated π-deficient rings are excellent candidates for SNAr. | |
| Activated Aryl Halides | Piperidine | Methanol | Leaving group order observed as F > NO₂ > Cl ≈ Br > I in many activated systems. | [20] |
Expert Insight: When your synthetic strategy calls for a nucleophilic substitution, particularly with less reactive nucleophiles, starting with the 6-chloropyrimidine is often advantageous. Its heightened electrophilicity can drive the reaction more efficiently. This counterintuitive trend is a critical piece of knowledge for synthetic chemists working with electron-deficient heterocycles.
Summary and Practical Recommendations
The choice between a 6-chloro- and 6-bromopyrimidine should be guided by the intended chemical transformation.
// Nodes Start [label="Choose Your Reaction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pd_Coupling [label="Pd-Catalyzed Cross-Coupling?\n(Suzuki, Buchwald-Hartwig, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; SNAr [label="Nucleophilic Aromatic\nSubstitution (SNAr)?", fillcolor="#F1F3F4", fontcolor="#202124"]; Bromo [label="Prefer 6-Bromopyrimidine\n(Higher Reactivity)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Chloro_Pd [label="Consider 6-Chloropyrimidine\n(Requires Modern, Active Catalysts)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Chloro_SNAr [label="Prefer 6-Chloropyrimidine\n(Higher Electrophilicity)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Pd_Coupling; Start -> SNAr; Pd_Coupling -> Bromo [label=" Milder Conditions \n Standard Catalysts "]; Pd_Coupling -> Chloro_Pd [label=" Cost-Effective at Scale \n Process Development Needed "]; SNAr -> Chloro_SNAr [label=" Faster Reaction \n Better Yields "]; } Caption: Decision workflow for selecting a 6-halopyrimidine substrate.
-
For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.):
-
6-Bromopyrimidines are generally the more reactive and reliable choice, especially for exploratory synthesis. They are compatible with a broader range of catalysts and milder conditions.
-
6-Chloropyrimidines are viable but challenging substrates. Their use is justified by lower cost in large-scale syntheses but requires careful screening and optimization with modern, highly active catalyst systems.
-
-
For Nucleophilic Aromatic Substitution (SNAr):
-
6-Chloropyrimidines are typically the superior substrate. The higher electronegativity of chlorine activates the C6 position towards nucleophilic attack, often resulting in faster reactions and higher yields.
-
Validated Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a 6-Chloropurine Derivative
(Adapted from Havelková, M. et al., Synthesis 2001)[6]
-
Setup: To an oven-dried flask under an argon atmosphere, add 9-benzyl-6-chloropurine (1.0 equiv), phenylboronic acid (1.2 equiv), and anhydrous potassium carbonate (3.0 equiv).
-
Solvent & Catalyst: Add anhydrous toluene to create a ~0.2 M solution. Sparge the mixture with argon for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 6-phenylpurine derivative.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide
(Adapted from ACS Org. Lett. 2021, 23, 19, 7558–7562)[15]
-
Setup: In a glovebox or under an argon atmosphere, charge a reaction vial with the aryl bromide (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (NaOt-Bu) (1.4 equiv), Pd₂(dba)₃ (2.5 mol%), and XPhos (7 mol%).
-
Solvent: Add anhydrous toluene. Seal the vial.
-
Reaction: Remove the vial from the glovebox and heat in an oil bath at 110 °C for 12-24 hours, with stirring. Monitor the reaction by LC-MS.
-
Workup: After cooling, dilute the reaction mixture with dichloromethane (DCM). Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: SNAr Reaction on a Chlorothienopyrimidine
(Adapted from Campos, J. F. et al., Molecules 2017, 22, 128)[22]
-
Setup: In a sealed tube, combine 4-chlorothieno[3,2-d]pyrimidine (1.0 equiv), the desired amine (e.g., methyl 4-aminobenzoate, 2.0 equiv), and ethanol as the solvent.
-
Reaction: Heat the sealed tube to 80 °C for 2 hours.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the solid from a suitable solvent (e.g., ethanol) or purify by column chromatography to yield the pure N-substituted product.
References
-
Anderson, K. W., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Krasavin, M., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies. National Institutes of Health. [Link]
-
Terrier, F. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Wiley Online Library. [Link]
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Martínez, R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
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Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate. [Link]
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McQueen, D. M. (2016). Mechanistic studies on the palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]
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Gandeepan, P., et al. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications. [Link]
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Al-Hiari, Y. M., et al. (2007). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]
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Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. SciSpace. [Link]
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Procter, D. J., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. National Institutes of Health. [Link]
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Campos, J. F., et al. (2017). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. National Institutes of Health. [Link]
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Lloyd-Jones, G. C., et al. (2011). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. [Link]
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Leadbeater, N. E., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. [Link]
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Li, C-J., et al. (2018). Decyanative Cross‐Coupling of Cyanopyrimidines with O‐, S‐, and N‐Nucleophiles. ResearchGate. [Link]
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Jin, M-J., et al. (2010). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. ResearchGate. [Link]
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Al-Tel, T. H., et al. (2011). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]
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Bunev, A. S., et al. (2015). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. ResearchGate. [Link]
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Taylor, M. S., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline. PubMed. [Link]
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Al-Tel, T. H. (2013). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]
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Leadbeater, N. E., et al. (2012). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
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Comparative Biological Activity of 6-Chloro-5-methylpyrimidine-4-carboxylic Acid and Its Analogues: A Guide for Researchers
This guide provides a comprehensive comparison of the biological activity of 6-Chloro-5-methylpyrimidine-4-carboxylic acid and its structural analogues. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class, supported by experimental data and detailed protocols.
Introduction: The Versatile Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of essential biomolecules like nucleic acids. This prevalence in biological systems has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents with a broad spectrum of activities, including anticancer, antiviral, and antimicrobial properties. The specific biological function of a pyrimidine-based compound is intricately linked to the nature and placement of its substituents. This guide focuses on 6-Chloro-5-methylpyrimidine-4-carboxylic acid, a molecule with significant potential for chemical modification and biological activity.
The Influence of the 6-Chloro Substituent: A Gateway to Biological Activity
The presence of a chlorine atom at the 6-position of the pyrimidine ring is a critical determinant of the molecule's chemical reactivity and biological interactions. This electron-withdrawing group can significantly influence the electronic distribution of the pyrimidine ring and can also serve as a reactive site for further chemical modifications.
Derivatives of 6-chloropyrimidine have demonstrated notable efficacy in several therapeutic areas:
-
Anticancer Potential: A study on a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines revealed potent anti-cancer activity. The research highlighted that modifications at the 5-position of the pyrimidine ring, adjacent to the chloro group, are crucial for modulating cytotoxic effects against various cancer cell lines.[1]
-
Antimicrobial Applications: Researchers have synthesized novel derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and found them to possess antimicrobial activity. These findings underscore the importance of the 6-chloro-pyrimidine scaffold in the development of new anti-infective agents.[2][3]
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
A systematic analysis of the structural components of 6-Chloro-5-methylpyrimidine-4-carboxylic acid allows for a predictive understanding of its biological activity in comparison to its analogues.
The Core Molecule: 6-Chloro-5-methylpyrimidine-4-carboxylic acid
The biological potential of the parent compound is a composite of the contributions from its key functional groups:
-
6-Chloro Group: Confers a specific electronic profile and a potential site for nucleophilic substitution, enabling the synthesis of diverse analogues.
-
5-Methyl Group: This small alkyl group can influence the molecule's conformation and provide hydrophobic interactions within a biological target's binding site.
-
4-Carboxylic Acid Group: A highly polar and ionizable group, the carboxylic acid can form strong hydrogen bonds and electrostatic interactions with protein residues, often acting as a key anchoring point.
Comparative Analysis with Structural Analogues
The following table outlines the predicted impact of specific structural modifications on the biological activity of 6-Chloro-5-methylpyrimidine-4-carboxylic acid, based on established principles of medicinal chemistry and findings from related pyrimidine derivatives.
| Analogue Modification | Anticipated Effect on Biological Activity | Scientific Rationale |
| Substitution at the 6-position (e.g., replacing -Cl with -F, -Br, -OR, -NR2) | High | The 6-position is a key modulator of electronic properties and a primary site for derivatization. Different substituents will alter target binding and pharmacokinetic properties. |
| Modification of the 5-methyl group (e.g., -H, larger alkyls, aryl groups) | Moderate to High | The 5-position directly influences the steric and electronic environment of the adjacent carboxylic acid. Substituents here can impact binding pocket interactions. |
| Derivatization of the 4-carboxylic acid (e.g., esters, amides) | High | The carboxylic acid is a critical pharmacophore. Its conversion to esters can create prodrugs, while amides can introduce new hydrogen bonding patterns and alter solubility. |
| Introduction of substituents at the 2-position | High | The 2-position is a common site for introducing diversity in pyrimidine-based drugs, often leading to significant improvements in potency and selectivity. |
Experimental Protocols for Biological Evaluation
The following are detailed, self-validating protocols for assessing the biological activity of 6-Chloro-5-methylpyrimidine-4-carboxylic acid and its analogues.
Protocol 1: In Vitro Anticancer Activity using the MTT Assay
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial suspension to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Path to Drug Discovery
The journey from a core chemical structure to a potential drug candidate is an iterative process of design, synthesis, and testing.
Caption: The iterative cycle of drug discovery, from a core scaffold to lead optimization.
Conclusion
6-Chloro-5-methylpyrimidine-4-carboxylic acid represents a promising starting point for the development of novel therapeutic agents. Its substituted pyrimidine core is a well-validated scaffold for biological activity. The systematic exploration of its analogues, guided by the structure-activity relationships discussed in this guide and validated through rigorous experimental protocols, holds significant potential for the discovery of new and effective drugs.
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Jafar, N. N. A., Al-Dahmoshi, H. O. M., Almamoor, A. M. J., Salman, N. K., Al-Khafaji, K. A.-M., & Al-Masoudi, N. A. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of ChemTech Research, 8(12), 304-314. [Link]
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Jafar, N. N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
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Jafar, N. N. A., et al. (2025). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
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Jafar, N. N. A., et al. (2025). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
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Gaonkar, S., et al. (2018). Synthesis and in vitro anticancer activity of 6-chloro-7-methyl-5 H -[3]thiadiazolo[3,2- a ]pyrimidin-5-one derivatives: molecular docking and interaction with bovine serum albumin. Journal of Taibah University for Science, 12(4), 435-446. [Link]
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A Comparative Structural Analysis of 6-Chloro-5-methylpyrimidine-4-carboxylic Acid and Its Amino-Substituted Analogue for Drug Discovery Professionals
This guide provides an in-depth structural comparison of 6-Chloro-5-methylpyrimidine-4-carboxylic acid and a key derivative, 2-amino-6-chloropyrimidine-4-carboxylic acid. Understanding the nuanced structural and electronic differences between these molecules is paramount for researchers engaged in the rational design of novel therapeutics, particularly in fields where the pyrimidine scaffold is a known pharmacophore. This document synthesizes experimental data with theoretical insights to explain the causal relationships between structure and potential biological activity.
Introduction: The Pyrimidine Core in Medicinal Chemistry
The pyrimidine ring is a foundational heterocyclic scaffold in numerous biologically active compounds, including several approved drugs. Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged structure for targeting a wide array of biological macromolecules. The substituent pattern on the pyrimidine ring dictates the molecule's three-dimensional shape, electronic properties, and, consequently, its pharmacological profile. This guide focuses on two closely related derivatives of pyrimidine-4-carboxylic acid, highlighting how subtle changes in substitution can significantly impact their structural characteristics.
Core Directive: A Comparative Structural Overview
This section delves into a detailed comparison of the structural features of 6-Chloro-5-methylpyrimidine-4-carboxylic acid and its analogue, 2-amino-6-chloropyrimidine-4-carboxylic acid. While a complete experimental dataset for the former is not publicly available, we will utilize data from closely related structures and predictive models to draw meaningful comparisons.
Molecular Geometry and Crystallography
The fundamental geometry of the pyrimidine-4-carboxylic acid core is planar. X-ray diffraction studies of the parent compound, pyrimidine-4-carboxylic acid, reveal a monoclinic crystal system where the molecules form sheets stabilized by O—H⋯N hydrogen bonds.[1][2] This planarity is crucial for enabling interactions with flat hydrophobic pockets and aromatic residues in target proteins.
For 6-Chloro-5-methylpyrimidine-4-carboxylic acid, the introduction of the chloro and methyl groups at positions 6 and 5, respectively, is expected to have a minimal impact on the overall planarity of the pyrimidine ring. The C-Cl and C-C bonds will lie in the plane of the ring.
In contrast, the 2-amino-6-chloropyrimidine-4-carboxylic acid introduces an amino group at the 2-position. This group can act as both a hydrogen bond donor and acceptor, potentially leading to different crystal packing and intermolecular interactions compared to the methyl-substituted analogue.
Experimental Protocol: Single-Crystal X-ray Diffraction
A standardized protocol for obtaining crystallographic data is as follows:
-
Crystal Growth: Crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, methanol, or a solvent mixture).
-
Data Collection: A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.
Spectroscopic Characterization: A Fingerprint of Molecular Structure
Spectroscopic techniques provide invaluable information about the connectivity and electronic environment of atoms within a molecule. Below, we compare the expected and reported spectroscopic signatures of our two compounds of interest.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying functional groups. For both molecules, the carboxylic acid group will dominate the spectrum with two characteristic absorptions:
-
A very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹.[3]
-
A strong C=O stretching band around 1700-1725 cm⁻¹.[3]
The presence of the pyrimidine ring will also give rise to characteristic C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. For 2-amino-6-chloropyrimidine-4-carboxylic acid, the N-H stretching of the amino group would be expected in the 3500-3300 cm⁻¹ region, potentially appearing as two distinct bands for the symmetric and asymmetric stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.
¹H NMR:
-
Carboxylic Acid Proton: A highly deshielded singlet is expected in the 10-13 ppm region for the carboxylic acid proton in both compounds.[3]
-
Aromatic Protons: The chemical shifts of the pyrimidine ring protons are influenced by the substituents. For 6-chloropyrimidine-4-carboxylic acid, the protons at the 2 and 5 positions are observed at 9.28 ppm and 8.18 ppm, respectively.[4] For 6-Chloro-5-methylpyrimidine-4-carboxylic acid, we would expect a singlet for the proton at the 2-position. The methyl group protons would likely appear as a singlet around 2.0-2.5 ppm. In 2-amino-6-chloropyrimidine-4-carboxylic acid, the amino group protons would appear as a broad singlet, and the chemical shift of the remaining ring proton would be influenced by the electron-donating nature of the amino group.
¹³C NMR:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the 160-180 ppm range for both compounds.[3]
-
Pyrimidine Ring Carbons: The chemical shifts of the pyrimidine ring carbons are sensitive to the electronic effects of the substituents. The carbon bearing the chlorine atom will be significantly deshielded. The presence of an electron-donating amino group in 2-amino-6-chloropyrimidine-4-carboxylic acid will shield the carbons at the 2, 4, and 6 positions compared to the unsubstituted pyrimidine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For both compounds, the molecular ion peak (M+) would be expected. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45). The presence of a chlorine atom would result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.
Comparative Data Summary
| Feature | 6-Chloro-5-methylpyrimidine-4-carboxylic acid | 2-amino-6-chloropyrimidine-4-carboxylic acid |
| Molecular Formula | C₆H₅ClN₂O₂ | C₅H₄ClN₃O₂ |
| Molecular Weight | 172.57 g/mol | 173.56 g/mol |
| Key IR Absorptions | ~3000 cm⁻¹ (broad, O-H), ~1710 cm⁻¹ (strong, C=O) | ~3400 cm⁻¹ (N-H), ~3000 cm⁻¹ (broad, O-H), ~1700 cm⁻¹ (strong, C=O) |
| ¹H NMR (Predicted) | ~12 ppm (s, 1H, COOH), ~9 ppm (s, 1H, pyrimidine-H), ~2.4 ppm (s, 3H, CH₃) | ~12 ppm (s, 1H, COOH), ~8 ppm (s, 1H, pyrimidine-H), ~6-7 ppm (br s, 2H, NH₂) |
| ¹³C NMR (Predicted) | ~165-175 ppm (COOH), ~160 ppm (C-Cl), ~155 ppm (C4), ~120 ppm (C5), ~15 ppm (CH₃) | ~165-175 ppm (COOH), ~160 ppm (C-Cl), ~160 ppm (C2), ~150 ppm (C4), ~100 ppm (C5) |
| MS Fragmentation | M+, [M-OH]⁺, [M-COOH]⁺, Characteristic Cl isotope pattern | M+, [M-OH]⁺, [M-COOH]⁺, Characteristic Cl isotope pattern |
Experimental Workflows & Logical Relationships
The structural analysis of these pyrimidine derivatives follows a logical workflow, beginning with synthesis and purification, followed by a comprehensive spectroscopic and crystallographic characterization.
Figure 2: The relationship between a molecule's structure and its characteristic spectroscopic output.
Conclusion and Future Directions
This guide has provided a comparative structural analysis of 6-Chloro-5-methylpyrimidine-4-carboxylic acid and its 2-amino analogue. While a complete experimental dataset for the former remains to be published, a combination of data from related compounds and predictive methods allows for a robust comparison. The key structural differences lie in the electronic properties and hydrogen bonding capabilities imparted by the methyl versus the amino substituent.
For drug development professionals, these seemingly minor structural modifications can have profound effects on a compound's ability to interact with its biological target. Future work should focus on obtaining a complete experimental characterization of 6-Chloro-5-methylpyrimidine-4-carboxylic acid to validate the predictive data and to further elucidate the structure-activity relationships within this important class of molecules.
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Kiegiel, K., Starosta, W., & Leciejewicz, J. (2013). Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(6), o885. [Link]
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ResearchGate. (n.d.). Pyrimidine-4-carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]
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PubChem. (n.d.). 4-Pyrimidinecarboxylic acid. Retrieved from [Link]
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IUCr. (n.d.). Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Asian Journal of Chemistry. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]
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PubMed Central. (n.d.). Crystal structure of 4,6-dichloro-5-methylpyrimidine. Retrieved from [Link]
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ChemBK. (2024, April 9). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]
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PubMed. (n.d.). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Retrieved from [Link]
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A Senior Application Scientist's Guide to NMR Characterization of 6-Chloro-5-methylpyrimidine-4-carboxylic Acid Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Pyrimidine scaffolds, in particular, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth technical comparison for the characterization of reaction products derived from 6-Chloro-5-methylpyrimidine-4-carboxylic acid, a versatile building block in organic synthesis. As Senior Application Scientists, our goal is to equip you with not only the "how" but, more critically, the "why" behind the analytical choices that ensure the unambiguous elucidation of molecular structures.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural determination of organic molecules in solution. Its unparalleled ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it indispensable. For the reaction products of 6-Chloro-5-methylpyrimidine-4-carboxylic acid, which typically involve nucleophilic substitution at the C6 position, NMR provides a robust framework for confirming the identity of the newly formed compound and distinguishing it from starting materials and potential isomers.
The power of NMR lies in its multi-faceted approach. One-dimensional (1D) experiments, such as ¹H and ¹³C NMR, offer a preliminary assessment of the molecular structure by identifying the different types of protons and carbons present. Two-dimensional (2D) experiments, including COSY, HSQC, and HMBC, then allow for the assembly of the molecular puzzle by revealing the intricate network of through-bond connectivities.
Predicting the Reaction and the Analytical Challenge
The primary reactive site of 6-Chloro-5-methylpyrimidine-4-carboxylic acid is the chlorine-bearing carbon at the C6 position, which is susceptible to nucleophilic aromatic substitution. Common reactions involve the displacement of the chloride by amines, alcohols, thiols, and other nucleophiles.
The analytical challenge, therefore, is to unequivocally confirm that the substitution has occurred at the intended position and to characterize the newly introduced substituent. This requires a detailed analysis of the NMR spectra to observe key changes in chemical shifts and coupling patterns.
A Comparative Overview of Analytical Techniques
While NMR is the primary tool for structural elucidation, a comprehensive characterization often involves complementary techniques. Here, we compare NMR with two other powerful methods: Mass Spectrometry (MS) and X-ray Crystallography.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Principle | Measures the magnetic properties of atomic nuclei to reveal chemical environment and connectivity. | Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition. | Scatters X-rays off a crystalline sample to determine the precise three-dimensional arrangement of atoms. |
| Sample State | Solution | Solid, liquid, or gas (requires ionization) | Crystalline solid |
| Information | Detailed structural connectivity, stereochemistry, and dynamic information. | Molecular weight, elemental formula, and fragmentation patterns for structural clues. | Absolute 3D structure, bond lengths, and bond angles. |
| Strengths | Unambiguous structure determination in solution, non-destructive.[1][2] | High sensitivity, small sample requirement.[3][4] | Provides the "gold standard" for structural determination. |
| Limitations | Lower sensitivity compared to MS, can be complex for large molecules.[5] | Does not provide direct connectivity information, isomers can be difficult to distinguish.[3][4] | Requires a suitable single crystal, which can be challenging to obtain; provides a static picture of the molecule.[1][2] |
The NMR Workflow for Product Characterization
The following workflow provides a systematic approach to the NMR characterization of a typical reaction product, for instance, the product of the reaction between 6-Chloro-5-methylpyrimidine-4-carboxylic acid and a primary amine (R-NH₂).
Caption: A typical workflow for the NMR characterization of a synthesized pyrimidine derivative.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
-
To a solution of 6-Chloro-5-methylpyrimidine-4-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or acetonitrile), add the desired nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃, Et₃N, or DIPEA) if necessary.
-
Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure product.
Protocol 2: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the purified product for ¹H NMR or 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals with the analyte. For carboxylic acids, DMSO-d₆ is often a good choice as it can solubilize polar compounds and the acidic proton is often observable.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely and label it appropriately.
Protocol 3: NMR Data Acquisition
-
1D ¹H NMR: Acquire a standard ¹H NMR spectrum. Key parameters to note are the disappearance of the signal corresponding to the proton at the C6 position (if any) in the starting material and the appearance of new signals corresponding to the introduced nucleophile.
-
1D ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Look for the characteristic shift of the C6 carbon upon substitution and the appearance of new carbon signals from the nucleophile.
-
2D COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, which is crucial for assigning protons within the newly introduced substituent and confirming their connectivity.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for confirming the point of attachment of the nucleophile to the pyrimidine ring by observing a correlation between protons on the nucleophile and the C6 carbon of the pyrimidine.
Interpreting the NMR Data: A Hypothetical Case Study
Let's consider the reaction of 6-Chloro-5-methylpyrimidine-4-carboxylic acid with aniline to form 6-(phenylamino)-5-methylpyrimidine-4-carboxylic acid.
Expected ¹H NMR Spectral Changes:
-
Starting Material (6-Chloro-5-methylpyrimidine-4-carboxylic acid): A singlet for the methyl group protons and a singlet for the pyrimidine ring proton (H2). The carboxylic acid proton will likely be a broad singlet.
-
Product (6-(phenylamino)-5-methylpyrimidine-4-carboxylic acid):
-
The methyl group singlet will remain.
-
The H2 proton singlet will remain, likely with a slight shift.
-
New signals will appear for the protons of the phenyl group.
-
A new signal for the N-H proton will appear, which may be broad and its chemical shift can be concentration and solvent dependent.
-
Expected ¹³C NMR Spectral Changes:
-
Starting Material: Characteristic signals for the pyrimidine ring carbons, the methyl carbon, and the carboxylic acid carbonyl carbon. The C6 carbon will be in a specific chemical shift range due to the attached chlorine.
-
Product:
-
A significant upfield or downfield shift of the C6 carbon signal upon substitution of chlorine with the amino group.
-
New signals corresponding to the carbons of the phenyl ring.
-
Key 2D NMR Correlations for Structure Confirmation:
-
HMBC: A crucial correlation would be observed between the N-H proton of the aniline moiety and the C6 carbon of the pyrimidine ring, and/or between the ortho-protons of the phenyl ring and the C6 carbon. This provides definitive evidence of the C-N bond formation at the C6 position.
Table of Expected NMR Data:
| Compound | Proton (¹H) Chemical Shifts (δ, ppm) | Carbon (¹³C) Chemical Shifts (δ, ppm) |
| 6-Chloro-5-methylpyrimidine-4-carboxylic acid | ~2.5 (s, 3H, CH₃), ~8.9 (s, 1H, H2), ~13.5 (br s, 1H, COOH) | ~18 (CH₃), ~125 (C5), ~155 (C4), ~160 (C2), ~165 (C6), ~170 (COOH) |
| 6-(phenylamino)-5-methylpyrimidine-4-carboxylic acid | ~2.4 (s, 3H, CH₃), ~7.0-7.5 (m, 5H, Ar-H), ~8.7 (s, 1H, H2), ~9.8 (s, 1H, NH), ~13.2 (br s, 1H, COOH) | ~17 (CH₃), ~115 (C5), ~120-130 (Ar-C), ~140 (Ar-Cipso), ~158 (C2), ~160 (C4), ~162 (C6), ~171 (COOH) |
Note: The chemical shifts provided are approximate and can vary depending on the solvent and other experimental conditions.
Trustworthiness Through Self-Validating Protocols
The robustness of this analytical approach lies in its self-validating nature. The combination of 1D and 2D NMR experiments provides a network of interconnected data points. A proposed structure must be consistent with all observed correlations. Any discrepancy between the expected and observed spectra would immediately flag a potential issue with the reaction outcome or the proposed structure. For instance, the absence of a key HMBC correlation would refute the proposed connectivity.
Conclusion: The Power of a Multi-dimensional Approach
The comprehensive NMR characterization of reaction products from 6-Chloro-5-methylpyrimidine-4-carboxylic acid is a critical step in the synthesis of novel compounds for drug discovery. By employing a systematic workflow that combines 1D and 2D NMR techniques, researchers can achieve unambiguous structure elucidation. This guide, by providing both the theoretical underpinnings and practical protocols, aims to empower scientists to confidently and accurately characterize their synthesized molecules, ensuring the integrity and progression of their research endeavors. While alternative techniques like mass spectrometry and X-ray crystallography offer valuable complementary information, NMR spectroscopy remains the unparalleled tool for detailed structural analysis in solution.
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A Comparative Guide to the X-ray Crystal Structure of 6-Chloro-5-methylpyrimidine-4-carboxylic Acid and its Potential Complexes
This guide provides an in-depth technical analysis of 6-Chloro-5-methylpyrimidine-4-carboxylic acid, focusing on its anticipated solid-state structure and its propensity to form crystalline complexes. While a published single-crystal X-ray structure for this specific molecule is not publicly available, this document leverages established principles of crystal engineering and comparative analysis of closely related compounds to predict its structural behavior. We present this predictive guide alongside detailed experimental protocols for its synthesis, crystallization, and structural analysis, providing a comprehensive resource for researchers in crystallography, medicinal chemistry, and materials science.
Introduction: The Significance of Structural Insight
6-Chloro-5-methylpyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core, a versatile scaffold in drug discovery and development. The precise three-dimensional arrangement of atoms and molecules in the solid state dictates critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. X-ray crystallography remains the definitive method for determining this arrangement, providing unambiguous insights into molecular geometry and the intricate network of non-covalent interactions that govern crystal packing.[1] Understanding these interactions is the cornerstone of crystal engineering, enabling the rational design of novel crystalline forms (polymorphs, salts, and co-crystals) with tailored properties.
This guide will first deconstruct the molecular features of 6-Chloro-5-methylpyrimidine-4-carboxylic acid to predict its intermolecular interactions. It will then compare these predictions with the observed structures of analogous pyrimidine-carboxylic acid complexes. Finally, it provides actionable, field-proven protocols for researchers to determine and analyze these structures independently.
Molecular Architecture and Predicted Supramolecular Assembly
The structure of 6-Chloro-5-methylpyrimidine-4-carboxylic acid contains several key functional groups that will dictate its self-assembly in the solid state.
Caption: Molecular structure of 6-Chloro-5-methylpyrimidine-4-carboxylic acid.
Analysis of Functional Groups and Supramolecular Synthons:
A supramolecular synthon is a robust structural unit formed by specific and reliable intermolecular interactions. The predictability of these synthons is the foundation of crystal engineering.[2][3] The target molecule possesses functional groups that can form two primary and competing synthons:
-
The Carboxylic Acid Homosynthon: Carboxylic acids have a strong tendency to form cyclic dimers through a pair of O-H···O hydrogen bonds, creating a highly stable R²₂(8) graph-set motif.
-
The Carboxylic Acid-Pyrimidine Heterosynthon: The acidic proton of the carboxylic acid can form a strong O-H···N hydrogen bond with one of the nitrogen atoms in the pyrimidine ring. This is a highly prevalent and robust interaction in crystal engineering.[4]
A critical aspect of predicting the final crystal structure is understanding the hierarchy or competition between these potential interactions. Database studies of molecules containing both carboxylic acid and aromatic nitrogen (Narom) moieties reveal a strong preference for the formation of the acid-Narom heterosynthon over the acid-acid homosynthon.[4] Therefore, it is highly probable that the crystal structure of 6-Chloro-5-methylpyrimidine-4-carboxylic acid will be dominated by hydrogen bonds between the carboxylic acid group and a pyrimidine nitrogen atom of a neighboring molecule.
Caption: Competing supramolecular synthons for the title compound.
Comparative Analysis with Known Pyrimidine Complexes
To substantiate our predictions, we compare the expected behavior of our target compound with the experimentally determined crystal structures of related pyrimidine derivatives complexed with carboxylic acids. This comparison highlights how changes in substituents can influence synthon preference and overall crystal packing.
| Complex | Key Functional Groups | Observed Supramolecular Synthon(s) | Other Key Interactions | Reference |
| Fumaric acid & 2-amino-4,6-dimethoxypyrimidine | Pyrimidine, Amine, Carboxylic Acid | Strong intramolecular O-H···N and intermolecular N-H···O hydrogen bonds. The primary interaction is the acid-pyrimidine heterosynthon. | π–π stacking interactions contribute to the 3D architecture. | [1][5] |
| 4-amino-5-chloro-2,6-dimethylpyrimidine & various benzoic acids | Pyrimidine, Amine, Chloro, Carboxylic Acid | The dominant motif is the acid-pyrimidine heterosynthon, forming a large cage-like tetrameric unit. These are further connected by N-H···N base pairing. | Halogen bonds (Cl···Cl, Cl···O) and π–π stacking interactions are observed, playing a significant role in stabilizing the crystal lattice. | [6] |
| Aminopyrimidines & various carboxylic acids | Pyrimidine, Amine, Carboxylic Acid | The formation of co-crystals or salts is governed by the ΔpKa between the acid and the pyrimidine. The R²₂(8) acid-aminopyrimidine heterosynthon is a frequently occurring and robust motif. | The study highlights a variety of synthons, including linear and cyclic heterotetramers, demonstrating the rich supramolecular chemistry of these systems. | [3] |
Expert Insights:
The data from related structures strongly supports our prediction that the acid-pyrimidine heterosynthon will be the primary organizing force in the crystal structure of 6-Chloro-5-methylpyrimidine-4-carboxylic acid and its complexes. The presence of an amino group in the comparative examples provides an additional hydrogen bond donor site (N-H), leading to more complex networks like the base-pairing seen in the work by Rajam et al.[6].
Our target compound lacks this N-H donor. Consequently, its structure may be simpler, potentially forming linear chains or tapes based on the O-H···N heterosynthon. The chloro and methyl substituents will play a secondary but important role. The chloro group, in particular, may engage in C-H···Cl or Cl···Cl halogen bonding, further stabilizing the crystal packing.
Experimental Guide: From Synthesis to Structural Elucidation
This section provides a comprehensive workflow for the synthesis, crystallization, and structural analysis of the title compound. Each protocol is designed to be self-validating, with clear causality behind the experimental choices.
Caption: Experimental workflow for structural analysis.
Part A: Synthesis of 6-Chloro-5-methylpyrimidine-4-carboxylic acid
The most direct route to the target compound is through the hydrolysis of its commercially available ethyl ester.[7][8]
Protocol:
-
Dissolution: In a round-bottom flask, dissolve Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate (1.0 eq) in a suitable solvent mixture like tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Rationale: THF ensures the solubility of the organic ester, while water is necessary for the aqueous base.
-
-
Hydrolysis: Add sodium hydroxide (NaOH, ~1.5 eq) or lithium hydroxide (LiOH, ~1.5 eq) to the solution. Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Rationale: A slight excess of base ensures complete conversion. LiOH is often preferred as it can lead to cleaner reactions and easier workup in some cases.
-
-
Workup & Acidification: Once the reaction is complete, remove the organic solvent (THF) under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like dichloromethane or ethyl acetate to remove any unreacted starting material or non-polar impurities. Carefully acidify the aqueous layer to a pH of ~2-3 with cold 2M hydrochloric acid (HCl).
-
Rationale: This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution due to its lower water solubility.
-
-
Isolation & Purification: Collect the resulting precipitate by vacuum filtration, washing with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/heptane) to yield the pure carboxylic acid. Dry the final product under vacuum.
Part B: Protocol for Single-Crystal Growth
Obtaining high-quality single crystals is the most critical and often most challenging step for X-ray diffraction analysis.
Protocol:
-
Purity is Paramount: Ensure the starting material is of the highest possible purity (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.
-
Solvent Selection: Systematically test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, toluene) at both room temperature and elevated temperature.
-
Rationale: An ideal solvent for slow cooling or evaporation methods is one in which the compound is moderately to highly soluble when hot and sparingly soluble when cold.
-
-
Crystallization Techniques:
-
Slow Evaporation (Trusted Method): Dissolve the compound in a suitable solvent to near-saturation in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment.
-
Causality: The slow evaporation of the solvent gradually increases the concentration of the solute, leading to controlled nucleation and crystal growth.
-
-
Anti-Solvent Vapor Diffusion (For High Solubility): Dissolve the compound in a small amount of a high-boiling point, good solvent (e.g., DMF, DMSO) in a small, open vial. Place this vial inside a larger, sealed jar containing a volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether, pentane, DCM).
-
Causality: The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization. This is often effective for stubborn compounds.
-
-
Part C: Protocol for X-ray Diffraction and Analysis
This protocol outlines the general steps once a suitable single crystal is obtained.
Protocol:
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head using a cryoloop and cryoprotectant oil.
-
Data Collection: Mount the crystal on a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is used to cool the crystal, minimizing thermal motion and radiation damage. The diffractometer rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The diffracted X-rays are recorded on a detector.[9]
-
Structure Solution and Refinement: The collected diffraction data (a series of reflection intensities and positions) is processed.
-
Unit Cell Determination: The software indexes the reflections to determine the unit cell parameters and crystal system.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods (e.g., using software like SHELXT).
-
Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares algorithm (e.g., using SHELXL) until the calculated and observed diffraction patterns match as closely as possible.
-
-
Validation and Analysis: The final structural model is validated using tools like PLATON and CheckCIF. The refined structure provides precise information on bond lengths, bond angles, and, most importantly for this guide, the detailed geometry of intermolecular interactions like hydrogen bonds, halogen bonds, and π–π stacking.
Conclusion
While the definitive crystal structure of 6-Chloro-5-methylpyrimidine-4-carboxylic acid awaits experimental determination, a robust predictive framework can be established from the foundational principles of supramolecular chemistry. The analysis of its functional groups and comparison with structurally related compounds strongly indicate that its crystal packing will be driven by a powerful O-H···N hydrogen bond, forming a reliable acid-pyrimidine heterosynthon. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to pursue the synthesis, crystallization, and ultimate structural elucidation of this compound and its potential complexes, thereby contributing valuable data to the fields of chemical and pharmaceutical sciences.
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A Comparative Guide to Pyrimidine Carboxylic Acid Isomers in Synthetic Chemistry
Introduction: The Strategic Importance of Isomeric Scaffolds
In the landscape of medicinal chemistry and materials science, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the structure of nucleic acids and a plethora of bioactive compounds.[1] While the pyrimidine ring itself offers a versatile template, the strategic placement of functional groups dictates its reactivity, biological function, and utility as a synthetic building block. This guide presents a comparative study of three key positional isomers of pyrimidine carboxylic acid: pyrimidine-2-carboxylic acid, pyrimidine-4-carboxylic acid (orotic acid), and pyrimidine-5-carboxylic acid.
For researchers, scientists, and drug development professionals, understanding the nuanced differences between these isomers is not merely an academic exercise. It is fundamental to the rational design of synthetic routes and the development of novel molecules with tailored properties. The position of the electron-withdrawing carboxylic acid group profoundly influences the electronic landscape of the diazine ring, creating distinct opportunities and challenges in synthesis. This guide will dissect these differences, offering field-proven insights into their synthesis, reactivity, and application, supported by experimental data and detailed protocols.
Physicochemical Properties: A Tale of Three Isomers
The seemingly subtle shift in the carboxylic acid's position around the pyrimidine ring results in tangible differences in fundamental physicochemical properties. These properties, including acidity (pKa), melting point, and molecular weight, are critical initial parameters for any synthetic chemist, influencing reaction conditions, purification strategies, and formulation.
| Property | Pyrimidine-2-carboxylic acid | Pyrimidine-4-carboxylic acid (Orotic Acid) | Pyrimidine-5-carboxylic acid |
| Structure | |||
| Molecular Formula | C₅H₄N₂O₂[2] | C₅H₄N₂O₄[3] | C₅H₄N₂O₂ |
| Molecular Weight | 124.10 g/mol [2] | 156.10 g/mol [3] | 124.10 g/mol |
| Appearance | Crystalline powder | White crystalline powder[3] | White to off-white powder |
| Melting Point (°C) | ~185-190 (decomposes) | 345-346 | >300 |
| IUPAC Name | Pyrimidine-2-carboxylic acid[2] | 2,4-dioxo-1H-pyrimidine-6-carboxylic acid[4] | Pyrimidine-5-carboxylic acid |
Note: Data is compiled from various sources and may vary slightly based on experimental conditions and purity.
Orotic acid's structure is distinct, featuring two oxo groups, which significantly alters its properties and biological role compared to the other two isomers. It is, in fact, an intermediate in the de novo biosynthesis of pyrimidine nucleotides.[4][5][6][7]
Strategic Synthesis: Navigating Pathways to Positional Control
The synthesis of a specific pyrimidine carboxylic acid isomer is a challenge in regioselectivity. The choice of starting materials and reaction topology is paramount to achieving the desired substitution pattern without contamination from other isomers.
Logical Flow of Isomer Synthesis
The following diagram illustrates the generalized synthetic logic, highlighting how the choice of the core three-carbon (C-C-C) and nitrogen-containing (N-C-N) fragments dictates the final position of the carboxylic acid group.
Caption: Comparative logic for synthesizing pyrimidine carboxylic acid isomers.
Synthesis of Pyrimidine-5-carboxylic Acid
This isomer is a highly valuable building block, particularly for antiviral and anticancer drug development.[8][9] A robust and high-yielding method involves the reaction of amidinium salts with a specialized C3 fragment, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[10] This approach is advantageous as it directly installs the carboxylic acid (as an ester) at the 5-position and avoids substitution at the 4-position, a common challenge with other methods.[10]
-
Causality: The choice of the dimethoxypropenol-derived salt is critical. Its structure pre-ordains the regiochemical outcome, directing the cyclization to yield the 5-substituted product exclusively. The reaction proceeds via a condensation mechanism with various amidinium salts, allowing for diverse substitutions at the 2-position.[10]
Synthesis of Pyrimidine-4-carboxylic Acid (Orotic Acid)
While biologically synthesized from dihydroorotate via the enzyme dihydroorotate dehydrogenase[4], chemical synthesis often relies on the classical condensation of urea with diethyl oxalacetate in the presence of a strong base like sodium ethoxide. This method builds the pyrimidine ring and incorporates the necessary functionalities that lead to the orotic acid structure.
-
Causality: This is a classic [3+3] fragment condensation approach.[1] Diethyl oxalacetate provides the C-C-C backbone with carbonyl groups at the 1- and 3- positions (relative to the eventual ring), and the ester group at the central carbon becomes the precursor to the carboxylic acid. Urea provides the N-C-N fragment. The base-catalyzed condensation and subsequent tautomerization and aromatization yield the stable pyrimidine ring.
Synthesis of Pyrimidine-2-carboxylic Acid
Direct synthesis of this isomer can be challenging. A common strategy involves the synthesis of a pyrimidine ring with a suitable precursor group at the 2-position, such as a methyl or trichloromethyl group, followed by oxidation. For example, 2-methylpyrimidine can be oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) to yield pyrimidine-2-carboxylic acid.
-
Causality: This post-functionalization approach circumvents the difficulty of using a C-C-C fragment that would directly yield the 2-carboxy product. The methyl group is a reliable handle for oxidation, and its conversion to a carboxylic acid is a well-established transformation. The stability of the pyrimidine ring to the strong oxidizing conditions is a key consideration for this pathway's success.
Comparative Synthesis Data
| Isomer | Common Starting Materials | Key Reagents/Method | Typical Yields | Key Advantages / Disadvantages |
| 2-Carboxylic Acid | 2-Methylpyrimidine | KMnO₄ (Oxidation) | Moderate | Pro: Utilizes readily available precursors. Con: Requires harsh oxidative conditions; potential for ring degradation. |
| 4-Carboxylic Acid | Diethyl oxalacetate, Urea | NaOEt (Condensation) | Good to Excellent | Pro: Classic, reliable one-pot cyclocondensation. Con: Limited substituent diversity from simple precursors. |
| 5-Carboxylic Acid | Methyl 3,3-dimethoxypropionate, Amidinium salts | NaH, then condensation | Good to Excellent[10] | Pro: Excellent regiocontrol, high yields, versatile for 2-position substitution.[10] Con: Requires synthesis of a specialized C3 fragment. |
Reactivity and Applications: A Function of Position
The location of the carboxylic acid dictates the molecule's utility in drug discovery and materials science.
-
Pyrimidine-2-carboxylic Acid: The carboxylic acid at the C2 position, flanked by two nitrogen atoms, makes this isomer an effective chelating agent. It serves as a key building block for antiviral and anticancer agents and is also used in the formulation of herbicides and fungicides.[11]
-
Orotic Acid (4-carboxylic Acid): As a natural metabolite, orotic acid's primary role is biological.[6] It is a crucial intermediate in the pyrimidine synthesis pathway leading to DNA and RNA precursors.[4][6] In pharmacology, it has been explored as a carrier for mineral supplements (e.g., lithium orotate) to potentially enhance bioavailability.[4] A buildup of orotic acid in the body can be a sign of certain metabolic disorders.[4]
-
Pyrimidine-5-carboxylic Acid: This isomer is arguably the most versatile from a pure synthetic chemistry perspective. The carboxylic acid at C5 activates the ring for certain transformations while being sufficiently removed from the nitrogen atoms to not overly complicate reactions. It is a crucial intermediate for a wide range of pharmaceuticals, including antiviral agents, herbicides, and anticancer drugs that target kinases.[8][9][12]
Analytical Differentiation: Spectroscopic Fingerprints
Confirming the identity of the correct isomer is critical. Mass spectrometry, IR, and NMR spectroscopy provide distinct fingerprints for each molecule.
-
Mass Spectrometry: The fragmentation patterns can be informative. For 4-pyrimidine carboxylic acids, the nature of the substituent at the C2 position heavily influences the fragmentation routes, while methyl groups at other positions have less impact.[13]
-
Infrared (IR) Spectroscopy: All isomers will show a characteristic strong carbonyl (C=O) stretch around 1700-1740 cm⁻¹ and a very broad O-H stretch from ~2500-3300 cm⁻¹.[14] The exact frequency of the C=O stretch can be subtly influenced by the electronic environment, with more electron-withdrawing environments potentially shifting the peak to a higher wavenumber.[15]
-
¹H and ¹³C NMR Spectroscopy: NMR is the most powerful tool for differentiation. The chemical shifts and coupling patterns of the ring protons are unique to each isomer.
-
¹H NMR: The proton on the carbon bearing the carboxylic acid will be absent. The remaining protons will have distinct chemical shifts due to the anisotropic effect of the carboxyl group and the differing proximity to the ring nitrogens.
-
¹³C NMR: The carbonyl carbon will appear significantly downfield (~160-180 ppm).[16] The chemical shifts of the ring carbons will also be unique, providing a definitive structural confirmation.
-
Experimental Protocols
The following protocols are representative examples and should be adapted and optimized based on laboratory conditions and scale.
Protocol 1: Synthesis of Ethyl 2-(phenyl)pyrimidine-5-carboxylate
This protocol is adapted from the general procedure described by Zhichkin et al. for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[10]
Workflow Diagram:
Caption: Workflow for the synthesis of a pyrimidine-5-carboxylic ester derivative.
Methodology:
-
Preparation of the C3 Fragment: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.0 eq) in anhydrous THF. Cool the suspension to 0 °C.
-
Add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in THF dropwise over 1 hour, maintaining the temperature below 5 °C.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours. The formation of a thick precipitate (the sodium salt) will be observed.
-
Cyclocondensation: To the suspension from the previous step, add benzamidinium hydrochloride (1.1 eq) and absolute ethanol.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ester.
Conclusion
The pyrimidine carboxylic acid isomers, though structurally similar, are distinct chemical entities with unique synthetic pathways, reactivity profiles, and applications. Orotic acid (4-isomer) is a product of and participant in biochemistry. The 2- and 5-isomers, conversely, are powerful synthetic intermediates whose value is realized through their incorporation into larger, more complex molecules. For the synthetic chemist, mastering the regioselective synthesis of these scaffolds is a key step in harnessing the full potential of the pyrimidine core for the development of next-generation pharmaceuticals and advanced materials.
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A Comparative Guide to the Structural Validation of a Novel 6-Chloro-5-methylpyrimidine-4-carboxylic Acid Derivative
Audience: Researchers, scientists, and drug development professionals.
Abstract: The synthesis of novel chemical entities is fundamental to drug discovery and materials science. However, the novelty of a compound is only as reliable as its structural validation. An unconfirmed or misidentified structure can lead to the misinterpretation of biological and chemical data, wasting significant resources. This guide provides an in-depth, comparative framework for the unambiguous structural validation of a novel pyrimidine derivative, 6-chloro-5-methyl-N-(1-phenylethyl)pyrimidine-4-carboxamide . We champion an orthogonal, multi-technique approach, integrating High-Resolution Mass Spectrometry (HRMS), comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. This document details the causality behind experimental choices, provides step-by-step protocols, and presents comparative data to establish a self-validating system for structural confirmation, grounded in authoritative standards.[1][2][3][4][5][6]
Introduction: The Imperative for Rigorous Structural Validation
The 6-chloro-5-methylpyrimidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with potential therapeutic activities.[7][8] When a novel derivative is synthesized, its proposed structure must be rigorously confirmed before proceeding with further studies. Each analytical technique provides a unique piece of the structural puzzle, and their combined, corroborative power is essential for unequivocal proof. Relying on a single technique can be misleading; for instance, while mass spectrometry might confirm the molecular weight, it does not define the precise arrangement of atoms or stereochemistry.[9] This guide will use the novel compound 6-chloro-5-methyl-N-(1-phenylethyl)pyrimidine-4-carboxamide (Figure 1) as a case study to demonstrate a best-practice, orthogonal validation workflow.

The Orthogonal Validation Strategy
To ensure the highest level of confidence, we will employ three distinct and complementary analytical methods. This strategy is designed so that the strengths of one technique compensate for the limitations of another.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidates the connectivity of the atomic framework.[13][14] A suite of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) experiments will be used to map out proton and carbon environments and their relationships.
-
Single-Crystal X-ray Crystallography: Offers the definitive, three-dimensional structure of the molecule in the solid state, including absolute stereochemistry.[15][16][17][18]
The logical flow of this validation process is designed to build a case for the proposed structure, with each step adding a new layer of evidence.
Experimental Protocols and Comparative Data
All analytical procedures must adhere to Good Laboratory Practice (GLP) to ensure data integrity, reliability, and reproducibility.[1][5][6][19][20]
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS is the first step in validation. Its ability to measure mass to several decimal places allows for the confident determination of the molecular formula, which is a fundamental property of the compound.[10][12][21] This technique distinguishes between compounds that have the same nominal mass but different elemental compositions (isobars).[10]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of HPLC-grade acetonitrile/water (1:1) with 0.1% formic acid.
-
Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Ionization Mode: Positive ESI.
-
Mass Range: 100-500 m/z.
-
Calibration: Calibrate the instrument immediately prior to the run using a standard solution (e.g., sodium formate) to ensure mass accuracy below 5 ppm.
-
Acquisition Mode: Acquire data in centroid mode for accurate mass determination.
-
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺ and compare its measured exact mass to the theoretical exact mass calculated for the proposed formula, C₁₄H₁₄ClN₃O.
Comparative Data Table:
| Parameter | Theoretical Value (for C₁₄H₁₄ClN₃O) | Experimental Result | Deviation (ppm) |
| [M+H]⁺ Exact Mass | 276.08981 | 276.09010 | 1.05 |
Interpretation: The experimentally measured mass shows a deviation of only 1.05 ppm from the theoretical mass, strongly supporting the proposed molecular formula of C₁₄H₁₄ClN₃O.[11][22]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While HRMS provides the formula, NMR spectroscopy reveals the molecular structure by probing the chemical environment of each proton and carbon atom.[13][23] A combination of 1D and 2D experiments is essential for unambiguously assigning all signals and establishing the atom-to-atom connectivity.[9][13][24]
Experimental Protocol:
-
Sample Preparation: Dissolve ~10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[13]
-
Instrumentation: Use a 500 MHz NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to identify all proton signals, their integrations, and splitting patterns.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups. CH/CH₃ signals appear positive, while CH₂ signals are negative.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule.
-
Comparative Data Tables:
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-a | 8.85 | s | 1H | Pyrimidine H |
| H-b | 8.20 | d | 1H | Amide NH |
| H-c | 7.40-7.25 | m | 5H | Phenyl H |
| H-d | 5.30 | quint | 1H | CH-NH |
| H-e | 2.50 | s | 3H | Pyrimidine-CH₃ |
| H-f | 1.65 | d | 3H | CH-CH₃ |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃) & DEPT-135
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| 165.2 | Quaternary | C=O (Amide) |
| 162.1 | Quaternary | C-Cl (Pyrimidine) |
| 158.5 | CH | CH (Pyrimidine) |
| 155.0 | Quaternary | C-C=O (Pyrimidine) |
| 142.0 | Quaternary | C (Phenyl, ipso) |
| 128.8 | CH | CH (Phenyl) |
| 127.5 | CH | CH (Phenyl) |
| 126.3 | CH | CH (Phenyl) |
| 118.0 | Quaternary | C-CH₃ (Pyrimidine) |
| 50.1 | CH | CH-NH |
| 22.0 | CH₃ | CH-CH₃ |
| 15.5 | CH₃ | Pyrimidine-CH₃ |
Interpretation of Key 2D NMR Correlations:
-
COSY: A clear correlation between the amide proton (H-b, δ 8.20) and the methine proton (H-d, δ 5.30), and between H-d and the methyl protons (H-f, δ 1.65), confirms the N-CH-CH₃ fragment of the phenylethyl group.
-
HSQC: Directly links each proton to its attached carbon (e.g., H-a to C at δ 158.5; H-d to C at δ 50.1).
-
HMBC: This is the key to assembling the full structure.
-
A correlation from the pyrimidine methyl protons (H-e, δ 2.50) to the pyrimidine carbons at δ 118.0 and δ 162.1 confirms its position.
-
A crucial correlation from the amide proton (H-b, δ 8.20) to the pyrimidine carbonyl carbon (δ 165.2) definitively links the phenylethyl side chain to the pyrimidine core via the amide bond.
-
Correlations from the pyrimidine proton (H-a, δ 8.85) to the pyrimidine carbons at δ 155.0 and δ 162.1 confirm the ring structure.
-
Single-Crystal X-ray Crystallography
Causality: X-ray crystallography provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in a crystal.[15][16][17][18] It is the gold standard for resolving any ambiguity in connectivity and, most importantly, for determining the absolute configuration of chiral centers.[15]
Experimental Protocol:
-
Crystal Growth: Slowly evaporate a saturated solution of the compound in ethyl acetate/hexane to obtain single crystals of suitable quality (ideally >20 µm in all dimensions).[18]
-
Instrumentation: Use a dual-source (Mo and Cu) CCD diffractometer.[18] For a light-atom chiral compound like this, Cu Kα radiation is preferred for determining the absolute structure.
-
Data Collection: Mount a suitable crystal and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement:
-
Solve the structure using direct methods.
-
Refine the structural model against the collected data.
-
Determine the absolute configuration by calculating the Flack parameter, which should be close to zero for the correct enantiomer.
-
Comparative Data Table:
| Parameter | Expected for Proposed Structure | Result from X-ray Data |
| Connectivity | Confirmed | All atoms and bonds match the proposed structure. |
| Crystal System | N/A | Monoclinic |
| Space Group | N/A | P2₁ |
| Absolute Configuration | R or S at the chiral center | Determined to be the (S)-enantiomer. |
| Flack Parameter | ~0 | 0.02(3) |
Interpretation: The X-ray crystallographic data provide unequivocal confirmation of the atomic connectivity and reveal the absolute stereochemistry at the chiral center to be (S). The Flack parameter value near zero gives high confidence in this assignment.
Conclusion: A Self-Validating System
By employing an orthogonal, multi-technique approach, we have constructed a self-validating case for the structure of (S)-6-chloro-5-methyl-N-(1-phenylethyl)pyrimidine-4-carboxamide .
-
HRMS confirmed the correct elemental formula.
-
NMR spectroscopy pieced together the molecular framework, confirming the precise connectivity of the pyrimidine core, the phenylethyl side chain, and the linking amide group.
-
X-ray crystallography provided the definitive 3D structure, validating the NMR-derived connectivity and establishing the absolute stereochemistry.
Each technique independently corroborated the findings of the others, leaving no ambiguity. This rigorous, evidence-based workflow is essential for ensuring the scientific integrity of research and development in the chemical sciences. It guarantees that subsequent biological or material science studies are based on a molecule of known and verified structure.
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Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from MSU Department of Chemistry. [Link]
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Eurachem. (2025). Validation of analytical methods. Retrieved from Eurachem. [Link]
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Taylor & Francis Online. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from Taylor & Francis Online. [Link]
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ResearchGate. (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from ResearchGate. [Link]
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JoVE. (n.d.). NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. Retrieved from JoVE. [Link]
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Longdom Publishing. (n.d.). Advantages and Fragmentation in Tandem Mass Spectrometry. Retrieved from Longdom Publishing. [Link]
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YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from YouTube. [Link]
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Nanotechnology Perceptions. (n.d.). Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. Retrieved from Nanotechnology Perceptions. [Link]
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National Institutes of Health. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from NIH. [Link]
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ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. Retrieved from ResearchGate. [Link]
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ACS Publications. (2016). Structural Analysis of Natural Products. Analytical Chemistry. Retrieved from ACS Publications. [Link]
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Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from Indonesian Journal of Science and Technology. [Link]
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ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from ChemBK. [Link]
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MDPI. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved from MDPI. [Link]
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PubMed. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Retrieved from PubMed. [Link]
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Novel 6-Chloro-5-methylpyrimidine-4-carboxylic Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret studies to assess the metabolic stability of novel compounds derived from the 6-Chloro-5-methylpyrimidine-4-carboxylic acid scaffold. We will move beyond simple protocol recitation to explain the causal relationships behind experimental choices, ensuring a robust and self-validating approach to generating critical drug discovery data.
The Central Role of Metabolic Stability in Drug Discovery
In the journey from a promising chemical hit to a viable drug candidate, metabolic stability is a critical hurdle. It defines the susceptibility of a compound to biotransformation by drug-metabolizing enzymes and is a key determinant of its pharmacokinetic profile, influencing parameters like in vivo half-life, bioavailability, and clearance.[1][2] A compound that is metabolized too quickly may fail to achieve therapeutic concentrations, while one that is excessively stable could lead to accumulation and toxicity.[3] Therefore, early-stage assessment and optimization of metabolic stability are paramount.[4][5]
The 6-Chloro-5-methylpyrimidine-4-carboxylic acid core represents a versatile scaffold for medicinal chemistry. However, its inherent structural features—a halogenated heterocycle, an oxidizable methyl group, and a conjugatable carboxylic acid—present potential metabolic liabilities that must be systematically investigated. This guide will compare and contrast the primary in vitro methodologies for this assessment.
Predicting Metabolic Fate: Potential Pathways for the Pyrimidine Scaffold
Before embarking on experimental work, it is crucial to consider the likely metabolic "soft spots" of the core structure. Pyrimidine derivatives are subject to a range of Phase I and Phase II metabolic reactions.[6][7][8] For our scaffold, the primary sites of metabolic attack are likely:
-
Phase I (Functionalization): Primarily mediated by Cytochrome P450 (CYP) enzymes, these reactions introduce or expose functional groups.
-
Oxidation of the 5-methyl group: This is a very common metabolic pathway, leading to the formation of a hydroxymethyl derivative, which can be further oxidized to an aldehyde and then a carboxylic acid.
-
Aromatic Hydroxylation: While less common on electron-deficient pyrimidine rings, hydroxylation at an available position on the ring is possible.
-
Dehalogenation: The chlorine at the 6-position could be a site for reductive or oxidative dehalogenation, although this is often a slower process.
-
-
Phase II (Conjugation): These reactions involve the attachment of endogenous polar molecules to the drug or its Phase I metabolites, facilitating excretion.
-
Glucuronidation of the 4-carboxylic acid: The carboxylic acid moiety is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of an acyl glucuronide. This is often a major clearance pathway for acidic drugs.
-
The interplay of these pathways will determine the overall metabolic clearance of any given derivative.
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A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methylpyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-methylpyrimidine-4-carboxylic acid is a key building block in the synthesis of a variety of biologically active molecules. Its strategic importance necessitates efficient and scalable synthetic access. This guide will compare two distinct approaches to its synthesis, providing detailed protocols and a thorough analysis of their respective advantages and disadvantages. The ultimate goal is to equip researchers with the necessary information to make informed decisions when selecting a synthetic route tailored to their specific needs, considering factors such as starting material availability, reaction scalability, and overall efficiency.
Route 1: De Novo Synthesis via Cyclocondensation
This approach constructs the pyrimidine ring from acyclic precursors. The most direct method involves the cyclocondensation of a three-carbon component with a source of the N-C-N fragment of the pyrimidine ring.
Overview
The cornerstone of this route is the reaction between an activated form of diethyl 2-methylmalonate and formamidine. The reaction proceeds through the formation of a dihydroxypyrimidine intermediate, which is subsequently chlorinated to yield the target precursor, ethyl 6-chloro-5-methylpyrimidine-4-carboxylate. The final step is the hydrolysis of the ester to the desired carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 4,6-dihydroxy-5-methylpyrimidine-4-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere.
-
To the resulting sodium ethoxide solution, add diethyl 2-methylmalonate (1 equivalent) dropwise at room temperature.
-
Add formamidine hydrochloride (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain ethyl 4,6-dihydroxy-5-methylpyrimidine-4-carboxylate.
Step 2: Chlorination to Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate
-
To a flask containing ethyl 4,6-dihydroxy-5-methylpyrimidine-4-carboxylate (1 equivalent), add phosphorus oxychloride (POCl₃) (3-5 equivalents) and a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).[1]
-
Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours.
-
Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield ethyl 6-chloro-5-methylpyrimidine-4-carboxylate.
Step 3: Hydrolysis to 6-Chloro-5-methylpyrimidine-4-carboxylic acid
-
Dissolve ethyl 6-chloro-5-methylpyrimidine-4-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 6-Chloro-5-methylpyrimidine-4-carboxylic acid.
Workflow Diagram
Caption: Synthetic workflow for Route 1 via cyclocondensation.
Route 2: Modification of a Pre-existing Pyrimidine Ring
This strategy begins with a commercially available or readily synthesized pyrimidine derivative, which is then chemically modified to introduce the required functional groups.
Overview
A practical starting material for this route is 4,6-dihydroxy-5-methylpyrimidine. The synthesis involves a two-step process: first, the chlorination of the dihydroxy-pyrimidine to form 4,6-dichloro-5-methylpyrimidine, followed by a regioselective conversion of one of the chloro groups into a carboxylic acid.
Experimental Protocol
Step 1: Synthesis of 4,6-dichloro-5-methylpyrimidine
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, place 4,6-dihydroxy-5-methylpyrimidine (1 equivalent).
-
Add phosphorus oxychloride (POCl₃) (5-10 equivalents) and a catalytic amount of a tertiary amine base like N,N-diisopropylethylamine.[2]
-
Heat the mixture to reflux for 3-5 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or recrystallization to obtain 4,6-dichloro-5-methylpyrimidine.
Step 2: Regioselective Carboxylation
This transformation can be challenging due to the presence of two reactive chloro groups. A common approach involves a metal-catalyzed carbonylation reaction.
-
In a pressure vessel, dissolve 4,6-dichloro-5-methylpyrimidine (1 equivalent) in a suitable solvent such as methanol or a mixture of DMF and water.
-
Add a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and a ligand (e.g., PPh₃).
-
Introduce a base (e.g., triethylamine or sodium acetate).
-
Pressurize the vessel with carbon monoxide (CO) gas (typically 5-10 atm).
-
Heat the reaction mixture to 80-120 °C for several hours.
-
After the reaction is complete, cool the vessel, and carefully release the pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting product is the methyl ester of the target acid. Subsequent hydrolysis, as described in Route 1, Step 3, will yield the final product.
Alternative for Step 2: Cyanation followed by Hydrolysis
-
Treat 4,6-dichloro-5-methylpyrimidine with one equivalent of sodium or potassium cyanide in a polar aprotic solvent like DMSO at elevated temperatures. This should favor monosubstitution.
-
The resulting 6-chloro-5-methylpyrimidine-4-carbonitrile can then be hydrolyzed under acidic or basic conditions to the carboxylic acid.
Workflow Diagram
Sources
The 6-Chloro-5-methylpyrimidine-4-carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its presence in nucleobases and its versatile synthetic handles.[1] Strategic manipulation of substituents on the pyrimidine ring can profoundly influence the biological activity, selectivity, and pharmacokinetic properties of the resulting compounds.[2] This guide focuses on the 6-Chloro-5-methylpyrimidine-4-carboxylic acid scaffold, a versatile starting point for the development of novel therapeutics. We will explore its synthetic potential and delve into the structure-activity relationships (SAR) of its derivatives by drawing comparisons from closely related compound series targeting cancer, infectious diseases, and kinase-mediated signaling pathways.
The Synthetic Versatility of the Scaffold
The 6-Chloro-5-methylpyrimidine-4-carboxylic acid scaffold offers three key points for chemical modification: the 6-chloro group, the 4-carboxylic acid, and the 5-methyl group. The reactivity of the 6-chloro position allows for nucleophilic aromatic substitution, enabling the introduction of a wide array of amine, ether, and thioether functionalities.[3] The 4-carboxylic acid can be readily converted to esters, amides, and other derivatives, which can significantly impact the compound's interaction with biological targets and its physicochemical properties. While modification of the 5-methyl group is less straightforward, its presence is crucial for modulating potency and selectivity in certain contexts.[2]
A general synthetic approach to derivatize the 6-chloropyrimidine-4-carboxylic acid core often involves an initial amidation of the carboxylic acid followed by the displacement of the 6-chloro substituent.[3]
Caption: General workflow for derivatizing the 6-Chloro-5-methylpyrimidine-4-carboxylic acid scaffold.
SAR Analysis: A Comparative Approach
Due to the nascent stage of dedicated SAR studies on the 6-Chloro-5-methylpyrimidine-4-carboxylic acid scaffold for a multitude of targets, this guide will draw parallels from structurally related pyrimidine series to infer potential SAR trends.
Anticancer Activity
The pyrimidine scaffold is a well-established pharmacophore in oncology.[4] SAR studies on related 6-chloropyrimidine derivatives have provided valuable insights into the structural requirements for anticancer activity.
A series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines demonstrated that the nature of the substituent at the 5-position significantly impacts potency. While this series lacks the 4-carboxylic acid, the findings regarding the 5- and 6-positions are highly relevant.
| Compound ID | 5-Substituent | 6-Substituent | In Vitro Potency (IC50, µM) |
| A | Phenyl | Chloro | 0.5 |
| B | 4-Fluorophenyl | Chloro | 0.2 |
| C | 4-Methoxyphenyl | Chloro | 1.2 |
Data adapted from a study on 2-heteroaryl-5-phenylpyrimidine derivatives.
These findings suggest that electron-withdrawing groups at the para-position of a 5-phenyl ring can enhance anticancer activity. The 6-chloro group is often retained for its contribution to binding and as a synthetic handle.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents.[5] Pyrimidine derivatives have shown promise in this area. A notable example is a series of 6-dialkylaminopyrimidine carboxamides developed as antitubercular agents, originating from 6-chloropyrimidine-4-carboxylic acid.[3]
| Compound ID | 6-Amino Substituent | 4-Carboxamide Substituent | Antitubercular Activity (MIC, µg/mL) |
| D | Morpholino | N-phenyl | 3.1 |
| E | Piperidinyl | N-phenyl | 1.6 |
| F | N-methylbenzylamino | N-phenyl | 0.8 |
Data from a study on 6-dialkylaminopyrimidine carboxamides.[3]
The SAR of this series indicates that the nature of the amine at the 6-position is a key determinant of activity, with more lipophilic and flexible substituents generally leading to increased potency. The N-phenyl carboxamide at the 4-position was found to be favorable for activity.
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[6] The pyrimidine scaffold is a common feature in many kinase inhibitors.[7] Studies on 2,4-disubstituted pyrimidines have highlighted the critical role of the 5-position in achieving potency and selectivity.[2]
For instance, in a series of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines targeting Cyclin-Dependent Kinase 9 (CDK9), the introduction of a small, electron-withdrawing group at the 5-position was beneficial for activity.[8]
| Compound ID | 5-Substituent | CDK9 Inhibition (Ki, nM) |
| G | H | 15 |
| H | CN | 4 |
| I | F | 8 |
Data adapted from a study on CDK9 inhibitors.[8]
This underscores the importance of the 5-methyl group in the 6-Chloro-5-methylpyrimidine-4-carboxylic acid scaffold, suggesting it could play a significant role in fine-tuning kinase inhibitory activity.
Experimental Protocols
General Synthesis of 6-Amino-Substituted Pyrimidine-4-Carboxamides
This protocol is adapted from the synthesis of antitubercular 6-dialkylaminopyrimidine carboxamides.[3]
-
Amide Coupling: To a solution of 6-chloropyrimidine-4-carboxylic acid in DMF, add 1.1 equivalents of HATU, 2 equivalents of DIPEA, and 1.1 equivalents of the desired amine. Stir the reaction mixture at room temperature for 16 hours.
-
Work-up: Dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the 6-chloropyrimidine-4-carboxamide intermediate.
-
Nucleophilic Substitution: Dissolve the intermediate in isopropanol, add 2 equivalents of DIPEA and 1.2 equivalents of the desired amine for the 6-position. Heat the mixture at 100 °C for 12-24 hours.
-
Final Purification: After cooling, concentrate the reaction mixture and purify the residue by column chromatography to yield the final product.
Caption: Synthetic workflow for 6-amino-substituted pyrimidine-4-carboxamides.
In Vitro Anticancer Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[9]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
In Vitro Kinase Inhibition Assay
This is a general protocol to determine the inhibitory activity of compounds against a specific kinase.[10]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells.
-
Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence or fluorescence).
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion
The 6-Chloro-5-methylpyrimidine-4-carboxylic acid scaffold represents a promising starting point for the development of a diverse range of therapeutic agents. By leveraging the synthetic handles at the 4, 5, and 6-positions, medicinal chemists can generate libraries of compounds with tailored biological activities. The comparative SAR analysis presented in this guide, drawn from related pyrimidine series, provides a foundational understanding of the key structural features that govern anticancer, antimicrobial, and kinase inhibitory activities. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.
References
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Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PubMed Central. Available from: [Link]
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Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central. Available from: [Link]
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. ACS Publications. Available from: [Link]
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Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. Available from: [Link]
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Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. Available from: [Link]
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Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. ResearchGate. Available from: [Link]
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Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. PubMed Central. Available from: [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available from: [Link]
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New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-5-methylpyrimidine-4-carboxylic acid
This guide provides a detailed protocol for the safe and compliant disposal of 6-Chloro-5-methylpyrimidine-4-carboxylic acid (CAS No. 933702-12-6). As drug development professionals, our responsibility extends beyond discovery and synthesis to ensuring that every compound is handled and disposed of with the utmost regard for safety and environmental stewardship. This document synthesizes regulatory requirements, chemical hazard data, and field-proven best practices to provide a comprehensive operational plan.
Core Principle: Hazard-Aware Waste Management
Proper disposal begins with a thorough understanding of the compound's hazards. While a specific, comprehensive Safety Data Sheet (SDS) for 6-Chloro-5-methylpyrimidine-4-carboxylic acid is not widely available, we can infer its primary hazards based on its chemical structure and data from closely related analogs.
-
Chemical Structure Analysis:
-
Chlorinated Pyrimidine: This functional group designates the compound as a halogenated organic compound . Its thermal decomposition will produce hazardous gases, including hydrogen chloride (HCl), carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[1][2][3][4][5] Disposal methods must account for these byproducts.
-
Carboxylic Acid: This group imparts acidic properties, making the compound potentially corrosive, especially to metals.
-
-
Analog Compound Data:
Based on this analysis, 6-Chloro-5-methylpyrimidine-4-carboxylic acid must be managed as a hazardous halogenated organic solid waste .
Key Hazard & Disposal Summary
| Parameter | Assessment & Justification | Disposal Protocol Link |
| Physical Form | Solid (as typically supplied) | |
| Chemical Class | Halogenated Organic Acid | |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant.[3][6] | |
| Incompatibilities | Strong oxidizing agents, strong bases, amines.[5] | |
| Disposal Pathway | High-Temperature Incineration via licensed hazardous waste facility.[7][8] |
Personnel Safety and Protective Equipment (PPE)
Before handling waste containers, all personnel must be equipped with the appropriate PPE to mitigate the risks of exposure.
-
Primary Engineering Control: All handling of the solid compound and preparation of its waste container must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[9]
-
Mandatory PPE:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, tight-sealing safety goggles.[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Discard gloves immediately after handling the waste.
-
Body Protection: A standard laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: While the fume hood is the primary control, if there is any risk of aerosolization outside of a hood, a NIOSH-approved respirator with particulate filters is required.[10]
-
Step-by-Step Disposal Workflow
The following workflow ensures that the waste is collected, stored, and prepared for pickup in a manner that is safe and compliant with U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations.[11][12]
Waste Stream Segregation: The Critical First Step
Proper segregation is the most critical step in laboratory waste management.[13] Mixing waste streams can create dangerous reactions, increase disposal costs, and violate federal regulations.
-
Designated Waste Stream: 6-Chloro-5-methylpyrimidine-4-carboxylic acid waste must be collected in a container designated for "Solid, Halogenated Organic Waste."
-
DO NOT MIX:
-
Do not mix with non-halogenated waste. Halogenated waste requires a specialized incineration process with acid gas scrubbers; contaminating a non-halogenated solvent stream makes the entire volume more expensive and difficult to dispose of.[14]
-
Do not mix with aqueous waste, acids, bases, or oxidizers.[5][15]
-
Do not mix with "sharps" or other solid debris.
-
Waste Collection and Containment
-
Select the Correct Container: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.[16][17] Never use a metal container , as the acidic nature of the compound can cause corrosion.[13]
-
Prepare the Container: Ensure the container is clean, dry, and in good condition.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "6-Chloro-5-methylpyrimidine-4-carboxylic acid"
-
The words "Hazardous Waste"
-
An accumulation start date (the date the first particle of waste enters the container)
-
Appropriate hazard pictograms (e.g., Irritant, Health Hazard)
-
-
Transfer the Waste: Carefully transfer the solid waste into the container, minimizing the creation of dust. Use a dedicated spatula or scoop.
-
Secure the Container: Keep the container lid securely closed at all times, except when actively adding waste.[11][16]
On-Site Accumulation
Generated waste must be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation.[11][16]
-
The SAA must be under the control of the laboratory personnel.
-
The area should have secondary containment (such as a spill tray) to capture any potential leaks.[13]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[16]
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for segregating this chemical waste.
Caption: Waste Segregation and Containment Workflow.
Final Disposal Pathway: Incineration
Once the waste container is full or ready for disposal, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a pickup.[11][16] EH&S will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
The required disposal method for chlorinated organic materials is high-temperature incineration .[7]
-
Why Incineration? This process uses extremely high temperatures to permanently destroy the organic molecule, breaking the stable carbon-chlorine bonds.[7] This is a crucial advantage over landfilling, which is now generally prohibited for such wastes due to the risk of environmental leaching.[7]
-
Process: During combustion, the chlorine is converted primarily to hydrogen chloride (HCl) gas. The incinerator is equipped with a "scrubber" system that neutralizes this acidic gas, preventing its release into the atmosphere.[7][8]
Emergency Procedures: Spills and Exposures
In the event of a spill or personnel exposure, immediate and correct action is critical.
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not dry sweep , as this can create dust.[18]
-
Carefully scoop the material into the designated hazardous waste container.
-
Decontaminate the area with soap and water.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[3][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
By adhering to this comprehensive disposal plan, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment.
References
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Laboratory Waste Management Guidelines. (n.d.). Retrieved from [Link]
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Santoleri, J. J. (1973). Process for Disposal of Chlorinated Organic Residues. AIChE Symposium Series, 69(129), 15-22. Retrieved from [Link]
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ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]
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National Institutes of Health. (n.d.). Guidelines for the laboratory use of chemical carcinogens. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]
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Emedco. (2014, February 26). Four Tips for Dealing with Carcinogenic Chemicals. Retrieved from [Link]
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Environmental Health and Safety, University of Colorado Boulder. (n.d.). Safe Handling of Chemicals. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
- Google Patents. (n.d.). Process for the incineration of chlorinated organic materials.
-
Environmental Health & Safety, Oregon State University. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]
-
ResearchGate. (2025, August 7). On the Environmental Hazard of Burning Organic Waste in the Presence of Chlorine Compounds. Retrieved from [Link]
-
Aribo Biotechnology. (n.d.). 933702-12-6 | 6-Chloro-5-methylpyrimidine-4-carboxylic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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BuyersGuideChem. (n.d.). 6-Chloro-5-methylpyrimidine-4-carboxylic acid suppliers and producers. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Federal Regulations Governing Disposal of Residuals Containing Radionuclides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10487414, 2-Chloro-4-methylpyrimidine-5-carboxylic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 22). Registration Review of Pyridine and Pyrimidine Herbicides. Retrieved from [Link]
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Navigating the Synthesis Landscape: A Guide to Safely Handling 6-Chloro-5-methylpyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic compound, 6-Chloro-5-methylpyrimidine-4-carboxylic acid, presents significant opportunities in medicinal chemistry and drug development. As with any potent research chemical, a thorough understanding of its handling, safety protocols, and disposal is paramount to not only ensure the well-being of laboratory personnel but also to maintain the integrity of the research. This guide provides an in-depth, procedural framework for the safe and effective use of this compound, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.
Hazard Assessment and Toxidological Profile
-
Skin Irritation: Halogenated organic compounds can defat the skin, leading to irritation, dermatitis, and increased absorption of the chemical.
-
Serious Eye Irritation: The acidic nature of the carboxylic acid group and the reactivity of the chlorinated pyrimidine ring can cause significant damage to the eyes upon contact.
-
Respiratory Tract Irritation: Inhalation of fine dust particles or aerosols can lead to irritation of the nose, throat, and lungs.
Given these potential hazards, a cautious and well-planned approach to handling is essential. The following sections outline the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when working with 6-Chloro-5-methylpyrimidine-4-carboxylic acid. The following table summarizes the minimum required PPE, with explanations rooted in the compound's anticipated reactivity.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing. This provides a dual layer of protection against direct contact with the corrosive potential of the acidic and chlorinated functionalities. |
| Hand Protection | Nitrile gloves are the recommended minimum. For prolonged handling or when working with solutions, double gloving is advised. It is crucial to inspect gloves for any signs of degradation or perforation before and during use. |
| Body Protection | A flame-retardant laboratory coat that is fully buttoned is required. For operations with a higher risk of spills, a chemically resistant apron over the lab coat is recommended to prevent soak-through. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator should be used when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of fine particles. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical to minimizing exposure and ensuring the reproducibility of your experiments. The following procedural steps should be integrated into your laboratory's standard operating procedures (SOPs).
Preparation and Weighing
-
Designated Work Area: All handling of 6-Chloro-5-methylpyrimidine-4-carboxylic acid should be conducted in a designated area within a certified chemical fume hood. This containment strategy is the primary engineering control to prevent the release of hazardous dust or vapors into the laboratory environment.
-
Pre-use Inspection: Before starting any work, ensure that the fume hood is functioning correctly, and that all necessary PPE is readily available and in good condition.
-
Weighing Procedure:
-
Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.
-
Carefully transfer the required amount of the solid compound from the stock container to the weighing vessel using a clean spatula.
-
Avoid creating dust by handling the material gently.
-
Close the stock container immediately after use and return it to its designated storage location.
-
Dissolution and Reaction Setup
-
Solvent Selection: When preparing solutions, add the solvent to the vessel containing the pre-weighed solid. This method minimizes the risk of splashing the solid material.
-
Controlled Environment: All subsequent manipulations, including dissolution, transfers, and reaction setup, must be performed within the chemical fume hood.
-
Spill Preparedness: Have a spill kit readily accessible that is appropriate for acidic and chlorinated organic compounds. This should include an absorbent material, a neutralizing agent (such as sodium bicarbonate), and appropriate waste disposal bags.
Emergency Procedures: Planning for the Unexpected
Even with meticulous planning, accidents can happen. Being prepared with a clear and practiced emergency plan is crucial.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. It is imperative to seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
The logical flow for responding to a chemical exposure is visualized in the following diagram:
Disposal Plan: Responsible Stewardship from Cradle to Grave
The proper disposal of 6-Chloro-5-methylpyrimidine-4-carboxylic acid and any associated contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
All waste generated from the handling of this compound must be segregated into a dedicated, clearly labeled hazardous waste container. This includes:
-
Unused or excess solid material.
-
Contaminated consumables such as gloves, weighing paper, and pipette tips.
-
Solvent rinses from cleaning contaminated glassware.
The workflow for waste disposal is outlined below:
Decontamination
All glassware and equipment that have come into contact with 6-Chloro-5-methylpyrimidine-4-carboxylic acid should be decontaminated before being returned to general use. A triple rinse with an appropriate solvent, with the rinsate collected as hazardous waste, is a recommended practice.
By adhering to these detailed protocols, researchers can confidently and safely work with 6-Chloro-5-methylpyrimidine-4-carboxylic acid, fostering a secure and productive research environment.
References
- Fisher Scientific. (2023).
- Sigma-Aldrich. (2024).
- TCI Chemicals. (2025).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
